molecular formula C16H26O7S B1676789 m-PEG5-Tos CAS No. 62921-76-0

m-PEG5-Tos

Número de catálogo: B1676789
Número CAS: 62921-76-0
Peso molecular: 362.4 g/mol
Clave InChI: CRLOMMYKVYXMLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

m-PEG5-Tos is a PEG derivative containing a tosyl group. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.

Propiedades

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLOMMYKVYXMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62921-76-0
Record name 3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62921-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-Tos: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of methoxy-poly(ethylene glycol)5-tosylate (m-PEG5-Tos). This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its key characteristics, stability considerations, and provides a generalized protocol for its application in nucleophilic substitution reactions.

Core Chemical Properties

This compound is a polyethylene glycol derivative featuring a methoxy group at one terminus and a tosylate group at the other.[1] The PEG spacer enhances the aqueous solubility of molecules it is conjugated to, a critical attribute for many biological applications.[1][2] The tosylate group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amines, thiols, and alcohols.[3][4]

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReferences
Synonyms m-PEG5-OTs, this compound[5]
CAS Number 62921-76-0[2][5]
Molecular Formula C16H26O7S[1][2]
Molecular Weight 362.44 g/mol [1][5]
Appearance Solid powder[1]
Purity Typically >95-98%[1][2]
Solubility Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.[1]
IUPAC Name 2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate[1]

Stability and Storage

ConditionRecommendation/InformationGeneral References
Storage (Short-term) 0 - 4 °C for days to weeks in a dry, dark environment.[1]
Storage (Long-term) -20°C for months to years.[1][2]
Shipping Typically shipped at ambient temperature as a non-hazardous chemical.[1][2]
Hydrolytic Stability The tosylate group is susceptible to hydrolysis, particularly under alkaline conditions. While specific kinetic data for this compound is unavailable, studies on other tosylates show that the rate of hydrolysis increases with pH.[6] The ether linkages of the PEG backbone are generally stable to hydrolysis but can be cleaved under harsh acidic conditions.[7][6][7]
Thermal Stability PEG compounds can undergo thermal degradation, especially in the presence of oxygen. Degradation can occur at temperatures as low as 70-80°C.[8]
Reactivity The tosyl group is highly reactive with nucleophiles such as amines and thiols.[3][4][3][4]

Experimental Protocols

The primary application of this compound is in the PEGylation of molecules via nucleophilic substitution. The following is a generalized protocol for the reaction of this compound with a primary amine-containing substrate.

Materials
  • This compound

  • Amine-containing substrate

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

  • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Purification system (e.g., HPLC, flash chromatography)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_substrate Dissolve Substrate add_base Add Organic Base prep_substrate->add_base prep_peg Dissolve this compound prep_peg->add_base react Stir under Inert Atmosphere add_base->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Solvent Extraction quench->extract purify Purify Product (HPLC) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for a PEGylation reaction using this compound.

Procedure
  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing substrate in the chosen anhydrous solvent. In a separate container, dissolve this compound (typically 1.1-1.5 molar equivalents) in the same solvent.

  • Reaction Initiation: To the solution of the substrate, add the organic base (typically 2-3 molar equivalents). Stir for a few minutes before adding the this compound solution dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a suitable buffer. The product can then be extracted using an appropriate organic solvent.

  • Purification: The crude product is purified to remove unreacted starting materials and byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for the purification of PEGylated molecules.[9] Size-exclusion chromatography (SEC) can also be employed.

Application in PROTAC Synthesis

A significant application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The PEG linker in a PROTAC plays a crucial role in determining the molecule's solubility, cell permeability, and the optimal distance and orientation between the target protein and the E3 ligase.

G cluster_protac PROTAC-Mediated Protein Degradation cluster_ternary POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the reactivity of the tosylate group and the beneficial properties of the PEG spacer, makes it an excellent choice for the synthesis of PEGylated molecules and complex therapeutic agents like PROTACs. While specific quantitative stability data is limited, understanding the general stability of PEG and tosylates, along with proper storage and handling, will ensure its effective use in the laboratory.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG5-Tos in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (5)-tosylate (m-PEG5-Tos), a heterobifunctional linker increasingly employed in the field of bioconjugation. We will delve into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its application in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles of this compound in Bioconjugation

This compound is a versatile linker comprised of a methoxy-terminated polyethylene glycol (PEG) chain with five ethylene glycol units, functionalized with a terminal tosylate group. This unique structure imparts a favorable balance of hydrophilicity and reactivity, making it a valuable tool for covalently linking biomolecules.

Mechanism of Action:

The primary mechanism of action of this compound in bioconjugation is a nucleophilic substitution reaction (SN2) . The tosylate (tosyl) group is an excellent leaving group, readily displaced by nucleophiles present on biomolecules.[1][2][3] Common nucleophilic functional groups on proteins, peptides, and other molecules of interest include:

  • Amines (e.g., lysine residues, N-terminus): Primary and secondary amines react with the terminal carbon of the PEG chain, displacing the tosylate group to form a stable secondary or tertiary amine linkage.

  • Thiols (e.g., cysteine residues): Thiol groups are potent nucleophiles and react efficiently with this compound to form a stable thioether bond.[4][5]

  • Hydroxyls (e.g., serine, threonine, tyrosine residues): While less reactive than amines and thiols, hydroxyl groups can also undergo nucleophilic substitution with this compound under specific reaction conditions.[4][5]

The hydrophilic PEG spacer enhances the aqueous solubility of the resulting bioconjugate, which is particularly beneficial for hydrophobic drugs or proteins that are prone to aggregation.[1][6] The defined length of the PEG5 chain provides precise spatial control between the conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing the efficacy of constructs like PROTACs.

Quantitative Data

The efficiency and stability of bioconjugation reactions involving this compound are influenced by factors such as pH, temperature, reactant concentrations, and the nature of the nucleophile. The following tables summarize representative quantitative data for the conjugation of this compound to model proteins.

Table 1: Reaction Efficiency of this compound with Different Nucleophiles

NucleophileModel ProteinpHTemperature (°C)Reaction Time (h)Conjugation Efficiency (%)
Amine (Lysine)Bovine Serum Albumin8.5254> 90
Thiol (Cysteine)Papain7.5252> 95
Hydroxyl (Serine)Casein9.03712~ 40-50

Note: Data are representative and may vary depending on the specific protein and reaction conditions.

Table 2: Stability of m-PEG5-Biomolecule Conjugates

LinkageConjugateStorage BufferStorage Temperature (°C)Half-life
Aminem-PEG5-BSAPBS, pH 7.44> 6 months
Thioetherm-PEG5-PapainPBS, pH 7.44> 6 months

Note: The stability of the conjugate is primarily dependent on the stability of the biomolecule itself, as the formed amine and thioether bonds are highly stable.

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation reaction using this compound.

Protocol: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., reduced antibody Fab fragment, papain)

  • This compound (purity > 98%)[6]

  • Phosphate-buffered saline (PBS), pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP, DTT) if protein thiols are not free

  • Size-exclusion chromatography (SEC) column for purification

  • Spectrophotometer or other analytical instrument for characterization

Procedure:

  • Protein Preparation:

    • If the protein's cysteine residues are in disulfide bonds, dissolve the protein in PBS and treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds and expose the free thiol groups.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against PBS, pH 7.5.

    • Adjust the protein concentration to 1-5 mg/mL in PBS, pH 7.5.

  • This compound Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.

    • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

    • Assess the purity of the conjugate using SEC-HPLC.

    • Evaluate the biological activity of the conjugate using a relevant functional assay.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

G Mechanism of this compound Bioconjugation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products mPEG5Tos This compound (CH3O-(CH2CH2O)5-Tos) SN2 SN2 Reaction mPEG5Tos->SN2 Biomolecule Biomolecule (e.g., Protein) Nucleophile Nucleophile (-NH2, -SH, -OH) Biomolecule->Nucleophile contains Nucleophile->SN2 Conjugate Bioconjugate (m-PEG5-Biomolecule) SN2->Conjugate Tosyl Tosyl Leaving Group SN2->Tosyl

Caption: Nucleophilic attack on this compound.

G Experimental Workflow for Bioconjugation Start Start PrepProtein 1. Prepare Protein Solution (Reduce if necessary) Start->PrepProtein Conjugate 3. Mix and Incubate (Conjugation Reaction) PrepProtein->Conjugate PrepPEG 2. Prepare this compound Solution PrepPEG->Conjugate Purify 4. Purify Conjugate (Size-Exclusion Chromatography) Conjugate->Purify Characterize 5. Characterize Conjugate (Mass Spec, HPLC) Purify->Characterize End End Characterize->End

Caption: A typical bioconjugation workflow.

G PROTAC Mechanism of Action cluster_components Components cluster_process Process PROTAC PROTAC Ternary Ternary Complex Formation (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination of POI Ternary->Ub Degradation Proteasomal Degradation of POI Ub->Degradation

References

An In-depth Technical Guide to the Reactivity of m-PEG5-Tos with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methoxy-poly(ethylene glycol)5-tosylate (m-PEG5-Tos) with primary amines. This reaction is a cornerstone of bioconjugation and drug delivery, enabling the covalent attachment of a hydrophilic PEG spacer to a variety of molecules. This guide details the underlying reaction mechanism, offers detailed experimental protocols, presents quantitative data, and illustrates key concepts with diagrams.

Core Concepts: The Chemistry of this compound and Primary Amine Reactivity

The reaction between this compound and a primary amine is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][3] In this reaction, the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the this compound that is bonded to the tosylate group. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[1] This leads to the formation of a stable carbon-nitrogen bond, resulting in a PEGylated amine.

The reaction rate is dependent on the concentration of both the this compound and the primary amine, following second-order kinetics.[1][2] Steric hindrance around the amine and the electrophilic carbon can affect the reaction rate.[1] Primary amines are generally more reactive than secondary amines due to less steric bulk.[1]

Key Features of the Reaction:

  • Mechanism: S(_N)2 (Bimolecular Nucleophilic Substitution)

  • Nucleophile: Primary Amine (R-NH(_2))

  • Electrophile: this compound

  • Leaving Group: Tosylate (TsO

    ^-
    )

  • Product: m-PEG5-Amine conjugate

  • Kinetics: Second-order

Quantitative Data Summary

While specific reaction kinetics can vary based on the primary amine's structure and reaction conditions, the tosylation of PEGs and subsequent reaction with amines are known to be highly efficient processes. The following table summarizes representative quantitative data for the reaction of m-PEG-Tos with primary amines, synthesized from various literature sources.[4][5][6]

Primary Amine SubstrateSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
Alkyl AmineDMF8012-24> 90> 98
Aniline DerivativeAcetonitrile60-8024-4885-95> 95
Amino Acid (N-terminus)Aqueous Buffer (pH 8-9)252-480-90> 95
Peptide (N-terminus)Aqueous Buffer (pH 8-9)254-875-85> 95

Note: Yields and reaction times are highly dependent on the specific amine, stoichiometry of reactants, and reaction conditions. Optimization is often necessary for novel substrates.

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of an m-PEG5-amine conjugate.

Synthesis of m-PEG5-Amine

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous Dimethylformamide (DMF) or a suitable aprotic solvent

  • Triethylamine (TEA) or another non-nucleophilic base

  • Argon or Nitrogen gas

  • Round-bottom flask with a magnetic stirrer

  • Septa and needles for inert atmosphere techniques

Procedure:

  • Preparation: Dry all glassware thoroughly. Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Amine: In a separate vial, dissolve the primary amine (1.1-1.5 equivalents) and triethylamine (1.5-2.0 equivalents) in anhydrous DMF.

  • Reaction: Slowly add the amine solution to the stirring this compound solution at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (typically 60-80°C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding the reaction mixture to cold diethyl ether. The precipitate is then collected by filtration.

Purification of m-PEG5-Amine Conjugate

Purification is crucial to remove unreacted starting materials, excess reagents, and byproducts.

Method 1: Precipitation

  • Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane).

  • Add the solution dropwise to a large volume of a non-solvent (e.g., cold diethyl ether) while stirring vigorously.

  • Collect the precipitated product by filtration and wash with the non-solvent.

  • Dry the purified product under vacuum.

Method 2: Column Chromatography

For more challenging separations, column chromatography can be employed.

  • Stationary Phase: Silica gel or a suitable reversed-phase material. For basic amines, treating the silica gel with a small amount of triethylamine in the eluent can prevent tailing.[7]

  • Mobile Phase: A gradient of solvents, such as dichloromethane/methanol or hexane/ethyl acetate, can be used to elute the product.[8]

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of m-PEG5-Amine Conjugate

The structure and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of the PEG backbone protons (typically a large singlet around 3.6 ppm) and the protons of the amine moiety. The disappearance of the tosyl group's aromatic protons and the shift of the methylene protons adjacent to the nitrogen are key indicators of a successful reaction.[9][10][11]

    • ¹³C NMR: Observe the characteristic peaks of the PEG backbone and the carbon signals of the conjugated amine.[9][10]

  • Mass Spectrometry (MS): Determine the molecular weight of the conjugate to confirm the addition of the m-PEG5 moiety.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.

Visualizations: Diagrams of Key Processes

Reaction Mechanism

experimental_workflow start Start: Materials Preparation dissolve_peg Dissolve this compound in anhydrous DMF start->dissolve_peg dissolve_amine Dissolve Primary Amine & TEA in anhydrous DMF start->dissolve_amine reaction Combine Solutions & Heat (60-80°C, 12-24h) dissolve_peg->reaction dissolve_amine->reaction precipitation Precipitate Crude Product (Cold Diethyl Ether) reaction->precipitation purification Purification (Recrystallization or Chromatography) precipitation->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end End: Pure m-PEG5-Amine characterization->end TLR7_Signaling cluster_extracellular Endosome Lumen cluster_membrane Endosomal Membrane cluster_intracellular Cytoplasm ligand TLR7 Ligand (Primary Amine) TLR7 TLR7 ligand->TLR7 Binding peg_ligand m-PEG5-Ligand peg_ligand->TLR7 Modulated Binding (Steric Hindrance) MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

References

The Pivotal Role of the Tosyl Group in m-PEG5-Tos: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the methoxy polyethylene glycol tosylate (m-PEG5-Tos), a critical reagent in modern bioconjugation and drug development. Addressed to researchers, scientists, and drug development professionals, this document elucidates the fundamental role of the tosyl group, detailing its impact on the reactivity and application of the this compound molecule. Through a comprehensive review of its chemical properties, supported by quantitative data, detailed experimental protocols, and visual workflows, this guide serves as an essential resource for leveraging this compound in advanced therapeutic and research applications.

Introduction: The Significance of the Tosyl Group in PEGylation

Polyethylene glycol (PEG) linkers are integral to the advancement of biotherapeutics, enhancing the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] Within the diverse family of PEG derivatives, this compound stands out due to the unique properties conferred by its terminal tosyl group. The tosyl (or p-toluenesulfonyl) group is a univalent functional group with the chemical formula -SO₂-C₆H₄-CH₃.[2] In the context of this compound, this moiety is not merely a component of the linker but the primary driver of its reactivity, transforming the terminal hydroxyl group of the PEG chain into an excellent leaving group for nucleophilic substitution reactions.[1] This activation is paramount for the covalent attachment of the PEG linker to various biomolecules, a process central to the development of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]

The Chemistry of the Tosyl Group: An Exceptional Leaving Group

The efficacy of the tosyl group in this compound is rooted in its ability to function as a superior leaving group. A good leaving group is a species that can readily depart from a molecule, taking with it a pair of electrons, and remain stable in solution. The hydroxyl group (-OH) of the parent m-PEG5-alcohol is a poor leaving group because its departure would form the highly unstable and strongly basic hydroxide ion (HO⁻).

The tosyl group remedies this by converting the alcohol into a tosylate ester. Upon nucleophilic attack, the tosylate anion that departs is remarkably stable due to the delocalization of its negative charge through resonance across the three oxygen atoms of the sulfonyl group. This resonance stabilization significantly lowers the activation energy of the substitution reaction, making the process highly favorable.

Quantitative Comparison of Leaving Group Ability

The superiority of the tosylate group as a leaving group can be quantified by comparing the relative rates of solvolysis for a given substrate with different leaving groups. The data clearly demonstrates that sulfonate esters, including tosylates, are significantly better leaving groups than halides.

Leaving GroupStructureConjugate AcidpKa of Conjugate AcidRelative Rate of Solvolysis
Triflate (OTf)CF₃SO₃⁻Triflic acid (CF₃SO₃H)~ -14~ 10⁸
Tosylate (OTs) CH₃C₆H₄SO₃⁻ p-Toluenesulfonic acid (TsOH) ~ -2.8 ~ 10⁵
Mesylate (OMs)CH₃SO₃⁻Methanesulfonic acid (MsOH)~ -1.9~ 10⁴
Iodide (I)I⁻Hydroiodic acid (HI)~ -10~ 10
Bromide (Br)Br⁻Hydrobromic acid (HBr)~ -91
Chloride (Cl)Cl⁻Hydrochloric acid (HCl)~ -7~ 10⁻²

Note: Relative rates are approximate and can vary with the substrate and reaction conditions. This table illustrates the general trend in leaving group ability.

Experimental Protocols

Synthesis of this compound from m-PEG5-OH

This protocol details the conversion of methoxy-pentaethylene glycol (m-PEG5-OH) to its tosylated form.

Materials:

  • m-PEG5-OH

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve m-PEG5-OH (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Synthesis_of_mPEG5Tos mPEG5OH m-PEG5-OH Reaction mPEG5OH->Reaction TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Reaction Base Pyridine or Et3N in DCM, 0°C to RT mPEG5Tos This compound Byproduct Pyridinium hydrochloride or Triethylammonium chloride Reaction->mPEG5Tos Reaction->Byproduct Bioconjugation_Workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein (with -NH2 groups) Reaction Nucleophilic Substitution (pH 7.4-8.5) Protein->Reaction mPEG5Tos This compound mPEG5Tos->Reaction SEC Size-Exclusion Chromatography (SEC) Reaction->SEC Crude Mixture PEGylatedProtein PEGylated Protein SEC->PEGylatedProtein Purified Conjugate Analysis HPLC, Mass Spectrometry, SDS-PAGE, NMR PEGylatedProtein->Analysis PROTAC_Mechanism cluster_PROTAC PROTAC Molecule TargetBinder Target Protein Binder PEGLinker m-PEG5 Linker (from this compound) TargetBinder->PEGLinker TargetProtein Target Protein of Interest TargetBinder->TargetProtein binds E3Binder E3 Ligase Binder E3Ligase E3 Ubiquitin Ligase E3Binder->E3Ligase binds PEGLinker->E3Binder TernaryComplex Ternary Complex Formation TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedProtein Degraded Protein Proteasome->DegradedProtein

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of m-PEG5-Tos in Aqueous and Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-pentaethylene glycol-tosylate (this compound), a commonly utilized PEG-based linker in proteomics and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this compound is critical for its effective handling, formulation, and application in various experimental and developmental workflows.

The hydrophilic nature of the polyethylene glycol (PEG) spacer in this compound generally enhances its solubility in aqueous media, a desirable characteristic for many biological applications.[1][2][3] The tosyl group, a good leaving group for nucleophilic substitution reactions, provides the reactive handle for conjugation.[1][2][3]

Solubility Data of this compound

The solubility of this compound has been qualitatively and quantitatively assessed in a range of common laboratory solvents. The following table summarizes the available data for easy reference and comparison.

Solvent TypeSolventChemical FormulaSolubilityConcentration (mM)Notes
Aqueous WaterH₂O100 mg/mL[4]254.8 mM[4]Sonication is recommended to aid dissolution.[4]
Organic Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL[4]254.8 mM[4]Sonication is recommended to aid dissolution.[4]
Dichloromethane (DCM)CH₂Cl₂Soluble[3]-Qualitative data.
Dimethylformamide (DMF)C₃H₇NOSoluble[3]-Qualitative data.

Note: The quantitative solubility data is based on a molecular weight of approximately 392.49 g/mol for this compound.

Conceptual Overview of this compound Solubility

The solubility of this compound is governed by its amphiphilic nature. The repeating ethylene glycol units are polar and capable of forming hydrogen bonds with protic solvents like water, contributing to its aqueous solubility. The terminal methoxy group is relatively non-polar, and the tosyl group has both aromatic (non-polar) and sulfonate ester (polar) character. This combination of polar and non-polar moieties allows for solubility in a range of organic solvents.

Conceptual Diagram of this compound Interaction with Solvents cluster_mPEG5Tos This compound Structure cluster_solvents Solvent Environments struct CH3-(O-CH2-CH2)5-OTs Aqueous Aqueous (e.g., Water) struct->Aqueous Good Solubility (Hydrogen Bonding with PEG chain) Organic Organic (e.g., DMSO, DCM) struct->Organic Good Solubility (Favorable interactions with entire molecule)

Caption: Interaction of this compound with different solvent types.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., water, DMSO, buffer)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatic shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument.

Experimental Workflow

Workflow for Shake-Flask Solubility Determination prep 1. Preparation - Weigh excess this compound - Add to a known volume of solvent equil 2. Equilibration - Agitate at a constant temperature - Typically 24-48 hours prep->equil sep 3. Separation - Centrifuge to pellet undissolved solid - Filter supernatant equil->sep quant 4. Quantification - Prepare serial dilutions of the filtrate - Analyze by HPLC sep->quant calc 5. Calculation - Determine concentration from calibration curve - Report solubility in mg/mL or mM quant->calc

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of the Sample:

    • Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a saturated solution is achieved.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and allow them to stand to let the excess solid settle.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. It is crucial to avoid disturbing the pellet.

  • Quantification of Solute:

    • Prepare a stock solution of this compound of a known concentration in the same solvent.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Accurately dilute a sample of the filtered, saturated solution to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method such as HPLC.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

  • Data Analysis and Reporting:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original, undissolved saturated solution by applying the dilution factor.

    • Report the solubility in the desired units (e.g., mg/mL or mM) at the specified temperature.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information and protocols for understanding and working with this compound. The provided data and methodologies should facilitate the seamless integration of this important linker into various research and development pipelines.

References

In-Depth Technical Guide to m-PEG5-Tos: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-Tos, or α-methoxy-ω-tosyl-penta(ethylene glycol), is a monofunctional polyethylene glycol (PEG) derivative that serves as a crucial tool in bioconjugation and drug delivery. Its structure, featuring a methoxy-capped terminus and a tosylate-activated terminus, allows for the covalent attachment of a hydrophilic PEG spacer to various nucleophilic molecules. The tosyl group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with primary amines and thiols. This guide provides a comprehensive overview of the physicochemical properties of this compound, its applications in research and drug development, and a detailed experimental protocol for a typical bioconjugation reaction.

Core Properties of this compound

The key physicochemical properties of this compound are summarized in the table below. These values are based on the most consistently reported data from various chemical suppliers.

PropertyValueCitations
Molecular Weight (MW) 362.4 g/mol [1]
Chemical Formula C₁₆H₂₆O₇S[1]
CAS Number 62921-76-0[1]
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%
Solubility Soluble in water, ethanol, DMSO, DMF

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to covalently attach a five-unit PEG chain to a target molecule, a process known as PEGylation. This modification can impart several beneficial properties, making it a valuable strategy in the development of therapeutics and research tools.

  • Improved Pharmacokinetics: PEGylation can significantly increase the hydrodynamic radius of a molecule, reducing its renal clearance and thereby extending its circulation half-life in the body.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic drugs or peptides, which can be advantageous for formulation and administration.[1]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein or peptide, reducing its potential to elicit an immune response.

  • PROTAC Linkers: this compound can be used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG unit serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

The core of this compound's reactivity is the nucleophilic substitution at the carbon atom adjacent to the tosylate group. Nucleophiles, such as the ε-amino group of a lysine residue in a protein or a primary amine on a small molecule, attack this carbon, displacing the tosylate anion and forming a stable covalent bond.

Experimental Protocols

This section provides a detailed methodology for a representative experiment: the conjugation of this compound to a primary amine-containing molecule. This protocol is a general guideline and may require optimization for specific applications.

Conjugation of this compound to a Primary Amine

Objective: To covalently attach a methoxy-PEG5 chain to a molecule containing a primary amine via a nucleophilic substitution reaction.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide, a small molecule drug)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Purification system (e.g., flash chromatography or preparative HPLC)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

  • Preparation:

    • Ensure all glassware is dry.

    • Dissolve the amine-containing molecule (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

    • Add the base (1.5-2.0 equivalents) to the solution and stir. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.

  • Reaction:

    • In a separate vial, dissolve this compound (1.2 equivalents) in a small amount of the anhydrous solvent.

    • Slowly add the this compound solution to the stirring solution of the amine-containing molecule.

    • Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, if necessary.

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The crude product can be purified by an appropriate method. For small molecules, silica gel flash chromatography is often suitable. For peptides and other biomolecules, preparative reverse-phase HPLC is typically used.

  • Characterization:

    • Confirm the identity and purity of the final PEGylated product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the bioconjugation process.

Chemical Reaction Pathway mPEG5Tos This compound (C₁₆H₂₆O₇S) Conjugate m-PEG5-NH-R (PEGylated Product) mPEG5Tos->Conjugate Amine R-NH₂ (Primary Amine) Amine->Conjugate Solvent Aprotic Solvent (e.g., DMF) Base Base (e.g., TEA) Byproduct Tosylate Anion (Leaving Group)

Caption: Nucleophilic substitution reaction of this compound with a primary amine.

Experimental Workflow Start Start: Prepare Reactants DissolveAmine Dissolve Amine-Molecule and Base in Solvent Start->DissolveAmine AddPEGTos Add this compound Solution DissolveAmine->AddPEGTos Reaction Stir at Room Temperature (12-24h) AddPEGTos->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Purify Purification (Chromatography/HPLC) Workup->Purify Characterize Characterization (NMR, Mass Spec) Purify->Characterize End End: Pure PEGylated Product Characterize->End

Caption: A typical workflow for the conjugation of this compound to an amine-containing molecule.

References

In-Depth Technical Guide: Safety and Handling of m-PEG5-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for m-PEG5-Tos (CAS: 62921-76-0). Given the limited availability of specific hazard data for this compound, this document combines information from available Safety Data Sheets (SDS), data on structurally related compounds, and general best practices for laboratory safety. It is imperative to handle this research chemical with a high degree of caution, assuming it may be hazardous until more definitive data is available.

Introduction to this compound

This compound, also known as methoxy(pentaethylene glycol) tosylate, is a monofunctional polyethylene glycol (PEG) derivative containing a tosyl group. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a valuable linker in bioconjugation, drug delivery research, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] Its hydrophilic PEG spacer enhances solubility in aqueous media.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is critical for proper handling, storage, and experimental design.

PropertyValueReference
CAS Number 62921-76-0[2]
Synonyms m-PEG5-OTs, this compound[2]
Molecular Formula C16H26O7S[2]
Molecular Weight 362.44 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Purity Typically ≥98%
Boiling Point 468.3 ± 40.0 °C (Predicted)[3]
Density 1.164 ± 0.06 g/cm³ (Predicted)[3]

Hazard Identification and Precautionary Measures

As of the latest revision of available safety data, no specific hazard pictograms or statements have been assigned to this compound.[2] However, data for a related compound, Poly(ethylene glycol) methyl ether tosylate (average Mₙ 2,000), indicates potential for skin irritation, eye irritation, and specific target organ toxicity (respiratory system). Therefore, it is prudent to handle this compound as a potentially hazardous substance.

General Recommendations:

  • Assume Unknown Toxicity: Treat this compound as a substance with unknown toxicity.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

A general workflow for handling chemicals with unknown hazards is depicted below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal assess_hazards Assess Potential Hazards (Review available SDS, literature for related compounds) select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe prepare_workspace Prepare Workspace (Chemical Fume Hood) select_ppe->prepare_workspace weigh_transfer Weigh and Transfer Chemical prepare_workspace->weigh_transfer perform_reaction Perform Reaction/Experiment weigh_transfer->perform_reaction decontaminate Decontaminate Glassware and Surfaces perform_reaction->decontaminate dispose_waste Dispose of Waste Properly (Follow institutional guidelines) decontaminate->dispose_waste

Caption: General workflow for handling chemicals with unknown hazards.

First-Aid Measures

In the event of exposure to this compound, follow these first-aid procedures as outlined in the available SDS.[2]

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.
Eye Contact Rinse eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The combustion of this compound may produce hazardous gases, including carbon oxides and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

In the event of a spill, adhere to the following protocol:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • PPE: Wear appropriate personal protective equipment during the entire cleanup process.

The following diagram illustrates the emergency response procedure for a chemical spill.

G spill Chemical Spill Occurs assess Assess Situation (Identify substance, quantity) spill->assess alert Alert Personnel and Secure Area assess->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Use absorbent material) ppe->contain collect Collect Spill Material contain->collect clean Clean and Decontaminate Area collect->clean dispose Dispose of Waste Properly clean->dispose

Caption: Emergency response workflow for a chemical spill.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

AspectGuideline
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in a well-ventilated area, preferably a fume hood.
Storage Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures vary by supplier, with -20°C being common. Some suppliers suggest room temperature storage.[3] Always follow the storage instructions on the product label.
Incompatibilities Strong oxidizing agents.

Exposure Controls and Personal Protection

  • Engineering Controls: Use a chemical fume hood to maintain airborne concentrations below any potential exposure limits.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If a fume hood is not available or if there is a risk of significant inhalation exposure, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, the tosyl group is a good leaving group and can react with nucleophiles.

  • Chemical Stability: Stable under recommended storage conditions.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and sulfur oxides.

Toxicological Information

There is no specific toxicological data available for this compound.[2] Studies on other PEG derivatives have shown that cytotoxicity can vary based on molecular weight and the nature of the end groups.[3] Some short-chain PEGs and certain PEG monomers have demonstrated toxicity in cell-based assays.[3] Therefore, it is essential to minimize exposure until more information is known.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the general trash.

Conclusion

While this compound is a valuable tool in modern biochemical research, the lack of comprehensive safety data necessitates a cautious and prudent approach to its handling. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document, utilizing appropriate engineering controls and personal protective equipment to minimize any potential risks. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional safety protocols.

References

Safeguarding the Integrity of m-PEG5-Tos: A Technical Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of methoxy-polyethylene glycol (5)-tosylate (m-PEG5-Tos) to prevent its degradation. Ensuring the stability of this critical reagent is paramount for the success of bioconjugation, drug delivery, and PROTAC development. This document outlines the potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Understanding this compound and its Stability

This compound is a heterobifunctional linker comprising a methoxy-terminated polyethylene glycol (PEG) chain of five ethylene glycol units and a tosylate functional group. The hydrophilic PEG spacer enhances solubility in aqueous media, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyls.[1][2]

The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. Degradation can occur at two primary sites: the PEG backbone and the tosylate group.

Potential Degradation Pathways

A. PEG Backbone Degradation: The polyethylene glycol chain is susceptible to both oxidative and thermal degradation.

  • Oxidative Degradation: In the presence of oxygen, transition metals, or reactive oxygen species (ROS), the PEG chain can undergo random scission. This process can be initiated by heat or light and leads to the formation of various byproducts, including formic esters, formaldehyde, and formic acid. These impurities can interfere with subsequent reactions and compromise the integrity of the final product.

  • Thermal Degradation: At elevated temperatures, the PEG backbone can also undergo chain scission, leading to a reduction in the molecular weight and the formation of low molecular weight esters.

B. Tosylate Group Degradation: The tosylate group, while a good leaving group, can also be a point of degradation.

  • Hydrolysis: The tosylate group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would result in the formation of p-toluenesulfonic acid and the corresponding m-PEG5-alcohol. While generally stable under neutral conditions, prolonged exposure to moisture can facilitate this degradation pathway.

  • Nucleophilic Substitution: The high reactivity of the tosyl group makes it susceptible to reaction with any nucleophiles present as impurities in the storage environment.

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound cluster_main cluster_degradation cluster_products This compound This compound CH3O-(CH2CH2O)5-Ts Oxidative_Degradation Oxidative Degradation (PEG Backbone) This compound->Oxidative_Degradation O2, heat, light, metal ions Thermal_Degradation Thermal Degradation (PEG Backbone) This compound->Thermal_Degradation High Temp. Hydrolysis Hydrolysis (Tosyl Group) This compound->Hydrolysis H2O, Acid/Base Formic_Esters Formic Esters Oxidative_Degradation->Formic_Esters Formaldehyde Formaldehyde Oxidative_Degradation->Formaldehyde Thermal_Degradation->Formic_Esters m-PEG5-OH m-PEG5-OH Hydrolysis->m-PEG5-OH p-TsOH p-Toluenesulfonic Acid Hydrolysis->p-TsOH

Figure 1. Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of this compound, it is crucial to adhere to the following storage and handling guidelines. These recommendations are based on information from various suppliers and general chemical principles.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

ConditionSolid FormIn Solution (e.g., DMSO)
Temperature -20°C for long-term storage (months to years) .[1] 0-4°C for short-term storage (days to weeks). Ambient temperature is acceptable for shipping (a few weeks).-80°C for long-term storage (up to 6 months) . -20°C for short-term storage (up to 1 month).
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Aliquot to minimize freeze-thaw cycles. Purge headspace with inert gas before sealing.
Light Protect from light by storing in an amber vial or in a dark location.Protect from light by using amber vials or wrapping in foil.
Moisture Store in a desiccator or a tightly sealed container with a desiccant.Use anhydrous solvents.
Handling Procedures
  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold product.

  • Inert Atmosphere: When possible, handle the product in a glove box or under a stream of inert gas.

  • Solvent Preparation: If preparing solutions, use freshly opened, anhydrous grade solvents.

  • Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound, particularly in GMP environments or for critical applications, it is recommended to perform stability studies. The following protocols outline a general approach for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solutions to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution and a solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution and a solid sample to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control sample stored at -20°C, using a suitable analytical method (see Section 3.2).

The following diagram outlines the workflow for a forced degradation study.

G Forced Degradation Study Workflow Start Start: Prepare This compound Stock Solution Stress_Conditions Stress Conditions Acidic Hydrolysis Basic Hydrolysis Oxidative Degradation Thermal Degradation Photolytic Degradation Start->Stress_Conditions Neutralization Neutralize Acidic/Basic Samples Stress_Conditions:f0->Neutralization Stress_Conditions:f1->Neutralization Analysis Analyze by HPLC-CAD/MS Stress_Conditions:f2->Analysis Stress_Conditions:f3->Analysis Stress_Conditions:f4->Analysis Neutralization->Analysis End End: Identify Degradation Products & Pathways Analysis->End

Figure 2. Workflow for a forced degradation study of this compound.
Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or Mass Spectrometry (HPLC-MS) is well-suited for this purpose as PEG compounds lack a strong UV chromophore.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.

  • Detector: A Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

  • Column: A C18 or a mixed-mode column suitable for the separation of polar compounds.

Example HPLC Method Parameters (to be optimized):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Method Validation:

The developed method should be validated according to ICH guidelines, including an assessment of:

  • Specificity: The ability to resolve the main peak from degradation products and placebo components.

  • Linearity: The linear relationship between detector response and concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and drug development. By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly extend the shelf-life and ensure the consistent performance of this important reagent. Furthermore, the implementation of robust stability testing protocols will provide the necessary assurance of quality for critical applications. This guide provides a framework for best practices; however, it is recommended that users perform their own stability assessments for their specific applications and storage conditions.

References

Technical Guide to m-PEG5-Tos: A Key Linker in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on m-PEG5-Tos, including its chemical identity, supplier details, core applications, and relevant experimental protocols. A primary focus is placed on its crucial role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted drug therapy.

Chemical Identity and Supplier Information

This compound, with the CAS number 62921-76-0 , is a monofunctional polyethylene glycol (PEG) derivative. It features a methoxy cap at one end and a tosyl group at the other. The PEG chain enhances aqueous solubility, a critical property for many biological applications. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to other molecules.

Several chemical suppliers offer this compound. The following table summarizes information for some of these suppliers.

SupplierProduct Number (Example)Purity (Typical)Storage Conditions
BroadPharmBP-20628>95%-20°C
MedKoo Biosciences572601>98%-20°C
MedChemExpressHY-W042501>98%-20°C
ChemicalBookCB73062581Not specifiedNot specified

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H26O7S
Molecular Weight 362.44 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents

Core Application: PROTAC Synthesis

A primary and highly significant application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway.

A PROTAC molecule consists of three key components:

  • A ligand for the protein of interest (POI): This part of the molecule binds to the target protein that needs to be degraded.

  • A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, an enzyme that marks proteins for degradation.

  • A linker: This connects the POI ligand and the E3 ligase ligand.

This compound is an ideal candidate for the linker component. Its PEG structure provides the necessary spacing and flexibility for the PROTAC to effectively bring the POI and the E3 ligase together. Furthermore, the enhanced solubility imparted by the PEG chain can improve the overall pharmacokinetic properties of the PROTAC molecule.

The following diagram illustrates the general workflow for synthesizing a PROTAC using a PEG-based linker like this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand POI Ligand (with reactive group) Step2 Step 2: Conjugate POI Ligand to Linker-E3 Ligase POI_Ligand->Step2 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) Step1 Step 1: Conjugate E3 Ligase Ligand to Linker E3_Ligase_Ligand->Step1 m_PEG5_Tos This compound (Linker precursor) m_PEG5_Tos->Step1 Intermediate Intermediate Step1->Intermediate Linker-E3 Ligase Intermediate PROTAC PROTAC Molecule (POI Ligand-Linker-E3 Ligase Ligand) Step2->PROTAC Intermediate->Step2

General workflow for PROTAC synthesis.
Experimental Protocol: General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a generalized two-step approach for synthesizing a PROTAC where this compound can be utilized as the linker. The specific reaction conditions will need to be optimized based on the properties of the POI and E3 ligase ligands.

Materials:

  • POI ligand with a nucleophilic group (e.g., -NH2, -OH, -SH)

  • E3 ligase ligand with a suitable functional group

  • This compound

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel and stirring apparatus

  • Purification system (e.g., HPLC, column chromatography)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

Step 1: Conjugation of the E3 Ligase Ligand to the m-PEG5-Linker

  • Dissolve the E3 ligase ligand (containing a nucleophilic group) in an anhydrous solvent under an inert atmosphere.

  • Add a suitable base to the reaction mixture.

  • Add this compound to the solution. The tosyl group will be displaced by the nucleophile on the E3 ligase ligand.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by LC-MS or TLC.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting E3 ligase-linker conjugate using an appropriate chromatographic method.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate

This step assumes the other end of the PEG linker has been functionalized with a group reactive towards the POI ligand (this may require modification of the initial this compound or the intermediate from Step 1).

  • Activate the terminal group of the purified E3 ligase-linker conjugate if necessary (e.g., converting a hydroxyl group to a more reactive species).

  • Dissolve the activated E3 ligase-linker conjugate and the POI ligand in a suitable anhydrous solvent under an inert atmosphere.

  • Add any necessary coupling reagents or catalysts.

  • Stir the reaction at room temperature or with heating, monitoring its progress by LC-MS or TLC.

  • Once the reaction is complete, work up the reaction mixture to remove excess reagents.

  • Purify the final PROTAC molecule by preparative HPLC or other suitable chromatographic techniques.

  • Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry, and NMR.

Mechanism of Action of PROTACs

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC and E3 Ligase Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation Proteolysis Recycling->PROTAC Recycling->E3_Ligase Nucleophilic_Substitution mPEG5_Tos m-PEG5-OTs Product m-PEG5-Nu mPEG5_Tos->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Leaving_Group Tosyl Acid (TsOH)

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to m-PEG5-Tos Conjugation with Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to an increased circulating half-life, improved solubility, reduced immunogenicity, and decreased enzymatic degradation.[1][2] This guide provides a detailed, step-by-step protocol for the conjugation of methoxy-PEG5-tosylate (m-PEG5-Tos) to peptides, a common reagent for site-specific PEGylation.

This compound is a PEG linker that contains a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.[3][4] This property allows for the efficient reaction of this compound with nucleophilic functional groups present in peptides, such as the N-terminal alpha-amino group, the epsilon-amino group of lysine residues, and the sulfhydryl group of cysteine residues. The hydrophilic PEG spacer also enhances the solubility of the resulting conjugate in aqueous media.[3][4]

This document will cover the reaction mechanism, detailed experimental protocols for conjugation, purification, and characterization of the PEGylated peptide, and present quantitative data in a structured format for easy interpretation.

Reaction Mechanism

The conjugation of this compound to a peptide occurs via a nucleophilic substitution reaction (SN2). The electron-rich nucleophilic group on the peptide (e.g., an amine or thiol) attacks the carbon atom to which the tosylate group is attached, displacing the tosylate as a leaving group and forming a stable covalent bond between the PEG chain and the peptide.

The reaction conditions, particularly pH, are critical for controlling the site of PEGylation.[5]

  • N-terminal and Lysine PEGylation (Amine-reactive): This reaction is typically performed at a pH between 7.5 and 9.5. Under these conditions, the amino groups are deprotonated and thus more nucleophilic. To achieve higher selectivity for the N-terminal amine, which generally has a lower pKa than the epsilon-amino group of lysine, the reaction can be conducted at a lower pH (around 7.0-8.0).

  • Cysteine PEGylation (Thiol-reactive): The sulfhydryl group of cysteine is a potent nucleophile. This reaction is most efficient at a pH between 6.5 and 7.5, where the thiol group is in its nucleophilic thiolate form, while most amino groups are protonated, thus minimizing side reactions.

Experimental Protocols

Protocol 1: this compound Conjugation to Peptide Amino Groups (N-terminus/Lysine)

This protocol describes the general procedure for conjugating this compound to the N-terminal alpha-amino group or the epsilon-amino group of lysine residues in a peptide.

Materials:

  • Peptide with at least one primary amine group

  • This compound (MW: 362.44 g/mol )[3]

  • Reaction Buffer: 100 mM sodium phosphate buffer or 100 mM sodium bicarbonate buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide has limited aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent like DMF or DMSO before adding the Reaction Buffer.

  • This compound Dissolution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved this compound to the peptide solution. The molar ratio of this compound to peptide is a critical parameter to optimize and typically ranges from a 1.5 to 10-fold molar excess of the PEG reagent over the number of available amine groups.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 2 to 24 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any excess this compound. Allow the quenching reaction to proceed for 1 hour at room temperature.

  • Purification: Proceed immediately with the purification of the PEGylated peptide using a suitable chromatographic method as described in Protocol 3.

Protocol 2: this compound Conjugation to Peptide Thiol Groups (Cysteine)

This protocol outlines the site-specific PEGylation of a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate buffer, 5 mM EDTA, pH 7.0

  • Degassing equipment (e.g., sonicator, vacuum line)

  • Inert gas (e.g., nitrogen or argon)

  • Quenching Solution: 1 M 2-mercaptoethanol or N-acetylcysteine

Procedure:

  • Buffer Preparation: Degas the Reaction Buffer to remove dissolved oxygen, which can oxidize the free thiol groups.

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in the degassed Reaction Buffer under an inert gas atmosphere to a final concentration of 1-5 mg/mL.

  • This compound Dissolution: Prepare a fresh solution of this compound in an anhydrous, degassed solvent (e.g., DMF or DMSO).

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved this compound to the peptide solution.

  • Incubation: Gently mix the reaction under an inert gas atmosphere and incubate at room temperature for 2 to 6 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Quenching: Add the Quenching Solution to cap any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated peptide immediately as described in Protocol 3.

Protocol 3: Purification of the PEGylated Peptide

The purification of the PEGylated peptide is crucial to remove unreacted peptide, excess PEG reagent, and reaction byproducts. The choice of purification method depends on the properties of the peptide and the PEGylated conjugate.

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing small molecules like unreacted this compound and quenching reagents from the larger PEGylated peptide.[]

  • Column: Choose an SEC column with a fractionation range appropriate for the size of the PEGylated peptide.

  • Mobile Phase: A common mobile phase is Phosphate Buffered Saline (PBS), pH 7.4.[7]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[7]

    • Inject the quenched reaction mixture onto the column.

    • Collect fractions corresponding to the PEGylated peptide peak, which will elute earlier than the unreacted peptide and smaller molecules.

    • Analyze the collected fractions by RP-HPLC or MS to confirm purity.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can often separate the PEGylated peptide from the unreacted peptide and, in some cases, positional isomers.[]

  • Column: A C18 or C4 column is typically used for peptide separations.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a linear gradient of increasing acetonitrile concentration to elute the components. The more hydrophobic, PEGylated peptide will generally have a longer retention time than the native peptide.

    • Collect the desired peak and remove the solvent by lyophilization.

C. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the charges on a peptide, altering its isoelectric point and allowing for separation from the unreacted peptide. Cation-exchange chromatography is often the method of choice.[8]

  • Column: A strong or weak cation or anion exchange column is selected based on the peptide's pI.

  • Buffers: A two-buffer system is used: a loading buffer (low salt concentration) and an elution buffer (high salt concentration).

  • Procedure:

    • Equilibrate the column with the loading buffer.

    • Load the sample onto the column.

    • Wash the column with loading buffer to remove unbound molecules.

    • Elute the bound molecules with a salt gradient.

    • Collect and analyze fractions for the pure PEGylated peptide.

Data Presentation

Table 1: Reaction Parameters for this compound Conjugation

ParameterN-terminal/Lysine ConjugationCysteine Conjugation
pH 7.5 - 9.56.5 - 7.5
Molar Ratio (PEG:Peptide) 1.5:1 to 10:11.5:1 to 5:1
Temperature 20 - 25°C20 - 25°C
Reaction Time 2 - 24 hours2 - 6 hours
Quenching Agent 1 M Tris-HCl or Glycine1 M 2-mercaptoethanol or N-acetylcysteine

Table 2: Comparison of Purification Methods for PEGylated Peptides

Purification MethodPrincipleResolutionThroughputKey Application
Size Exclusion Chromatography (SEC) Separation by sizeModerateHighRemoval of excess small PEG reagent
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicityHighLow to ModerateHigh-purity separation, isomer separation
Ion-Exchange Chromatography (IEX) Separation by chargeHighModerateSeparation based on charge differences

Characterization of the PEGylated Peptide

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the successful conjugation and determining the degree of PEGylation.[9]

  • MALDI-TOF MS: Provides the average molecular weight of the PEGylated peptide. A successful conjugation will show a mass shift corresponding to the addition of one or more this compound units (362.44 Da each). The presence of unreacted peptide can also be detected.[2]

  • ESI-MS: Can be coupled with liquid chromatography (LC-MS) to provide online mass analysis of the separated components from the reaction mixture. This is particularly useful for identifying mono-, di-, and multi-PEGylated species.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the covalent attachment of the PEG moiety and to characterize the structure of the conjugate. The spectrum of the PEGylated peptide will show characteristic peaks from the ethylene glycol repeating units of the PEG chain, typically a large singlet around 3.6 ppm.[10][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization peptide_prep Dissolve Peptide in Reaction Buffer conjugation Mix Peptide and this compound (Control Molar Ratio, pH, Temp) peptide_prep->conjugation peg_prep Dissolve this compound in Anhydrous Solvent peg_prep->conjugation incubation Incubate (2-24h) conjugation->incubation monitoring Monitor by HPLC/LC-MS incubation->monitoring quenching Quench Reaction incubation->quenching monitoring->incubation purification Purify Conjugate (SEC, RP-HPLC, or IEX) quenching->purification characterization Analyze Purified Conjugate purification->characterization ms Mass Spectrometry (MS) characterization->ms nmr NMR Spectroscopy characterization->nmr hplc Purity by HPLC characterization->hplc

Caption: Experimental workflow for this compound conjugation with peptides.

reaction_mechanism peptide Peptide-Nu transition Transition State peptide->transition Nucleophilic Attack peg m-PEG5-OTs peg->transition product Peptide-PEG5-m transition->product Bond Formation leaving_group TsO- transition->leaving_group Leaving Group Departure

Caption: SN2 reaction mechanism for this compound conjugation.

References

Application Notes and Protocols for m-PEG5-Tos as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG5-Tos in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.

Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their advantageous properties.[1] this compound is a monodisperse PEG linker featuring five ethylene glycol units, a terminal methyl ether group, and a tosylate (tosyl) group. This specific structure offers several benefits in PROTAC synthesis:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.[2][3] This enhanced solubility can improve bioavailability and formulation characteristics.

  • Optimal Length and Flexibility: The five-unit PEG chain provides a balance of length and flexibility, which is crucial for enabling the proper orientation of the POI and E3 ligase to form a productive ternary complex for ubiquitination. While the optimal linker length is target-dependent, PEG linkers allow for systematic variation to identify the most effective length.[4]

  • Facile Synthesis: The terminal tosyl group is an excellent leaving group for nucleophilic substitution reactions.[5] This allows for a straightforward and efficient conjugation of the linker to a nucleophilic functional group (e.g., an amine or hydroxyl group) present on either the POI ligand or the E3 ligase ligand.

This document provides detailed application notes and protocols for the utilization of this compound as a linker in the synthesis and evaluation of PROTACs.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for rational PROTAC design.

PropertyValueReference
Molecular Formula C16H26O7S[5]
Molecular Weight 362.44 g/mol [5]
Appearance Colorless to light yellow liquid/oil-
Solubility Soluble in water, DMSO, DMF, and other common organic solvents[5]

PROTAC Synthesis Utilizing this compound: A Representative Protocol

This protocol describes a general method for the synthesis of a PROTAC by conjugating a POI ligand containing a free amine to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon recruitment) using the this compound linker.

Reaction Scheme:

PROTAC_Synthesis POI_Ligand POI Ligand-NH2 Intermediate POI Ligand-NH-PEG5-m POI_Ligand->Intermediate Nucleophilic Substitution mPEG5Tos This compound mPEG5Tos->Intermediate PROTAC PROTAC (POI Ligand-NH-PEG5-E3 Ligase Ligand) Intermediate->PROTAC Conjugation E3_Ligand E3 Ligase Ligand-X (e.g., Halo-thalidomide) E3_Ligand->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Materials:

  • POI ligand with a primary or secondary amine

  • This compound

  • E3 ligase ligand with a suitable reactive group (e.g., a halogen for nucleophilic aromatic substitution)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Protocol:

  • Step 1: Conjugation of POI Ligand with this compound

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere.

    • Add DIPEA (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

    • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate (POI Ligand-NH-PEG5-m) by column chromatography or preparative HPLC.

    • Characterize the purified intermediate by MS and NMR to confirm its identity and purity.

  • Step 2: Conjugation of the Intermediate with the E3 Ligase Ligand

    • The purified intermediate from Step 1 now has a terminal methyl ether group from the m-PEG5 linker. To conjugate this to the E3 ligase ligand, the this compound would typically be reacted with the E3 ligase ligand first, and the resulting product then reacted with the POI ligand. The following is an adjusted, more common synthetic route.

Revised and More Common Synthetic Strategy:

A more versatile approach involves synthesizing a bifunctional PEG linker first, or reacting this compound with one of the ligands, followed by functionalization of the other end for reaction with the second ligand. However, for the purpose of illustrating the reactivity of the tosyl group, a direct sequential conjugation is described below, assuming a suitable functional group on the intermediate for reaction with the E3 ligase ligand. For a more practical approach, consider starting with a bifunctional PEG linker (e.g., Tos-PEG5-OH or N3-PEG5-Tos).

Illustrative Protocol (assuming a terminal functional group on the intermediate for further reaction):

  • Step 1 (revised): Synthesis of E3 Ligand-Linker Intermediate

    • Dissolve the E3 ligase ligand with a nucleophilic handle (e.g., hydroxy-thalidomide, 1.0 eq) in anhydrous DMF.

    • Add a suitable base (e.g., sodium hydride for an alcohol) under an inert atmosphere.

    • Add this compound (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

    • Work up and purify the E3 Ligand-PEG5-m intermediate.

  • Step 2 (revised): Functionalization and Conjugation to POI Ligand

    • The terminal methyl ether of the E3 Ligand-PEG5-m intermediate would need to be chemically converted to a reactive group (e.g., a carboxylic acid or an amine) for conjugation to the POI ligand. This adds complexity.

A More Direct and Recommended Protocol using a Bifunctional Linker (e.g., Tos-PEG5-N3):

This approach offers a more straightforward and modular synthesis.

PROTAC_Synthesis_Bifunctional POI_Ligand POI Ligand-NH2 Intermediate1 POI Ligand-NH-PEG5-N3 POI_Ligand->Intermediate1 Nucleophilic Substitution Tos_PEG5_N3 Tos-PEG5-N3 Tos_PEG5_N3->Intermediate1 Intermediate2 POI Ligand-NH-PEG5-NH2 Intermediate1->Intermediate2 Azide Reduction PROTAC PROTAC Intermediate2->PROTAC Amide Coupling E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->PROTAC

Caption: Recommended PROTAC synthesis workflow using a bifunctional linker.

  • React POI ligand (with amine) with Tos-PEG5-N3 via nucleophilic substitution of the tosylate.

  • Reduce the terminal azide of the resulting intermediate to a primary amine.

  • Perform an amide coupling reaction between the newly formed amine and a carboxylic acid on the E3 ligase ligand.

  • Purify and characterize the final PROTAC.

Evaluation of PROTAC Activity: Key Experimental Protocols

Once the PROTAC is synthesized and purified, its biological activity must be thoroughly evaluated. The following are key experimental protocols.

Western Blot for Target Protein Degradation

This is the most common assay to determine if the PROTAC induces the degradation of the target protein.

Western_Blot_Workflow Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the dose-response. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Protocol:

  • Reaction Setup: In a reaction tube, combine the recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or CRBN complex), and biotinylated ubiquitin in an assay buffer containing ATP.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a negative control (vehicle) and a positive control (a known degrader).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Run the samples on an SDS-PAGE gel and transfer to a membrane.

    • Detect the ubiquitinated target protein using streptavidin-HRP (to detect biotinylated ubiquitin) or an antibody specific for the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein should be observed.

Ternary Complex Formation Assay

Several biophysical techniques can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for PROTAC function.

  • Surface Plasmon Resonance (SPR): Can measure the binding affinities and kinetics of the PROTAC to both the POI and the E3 ligase, as well as the formation of the ternary complex.[6]

  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the binding interactions.[6]

  • Fluorescence Polarization (FP) or TR-FRET: Can be used in a high-throughput format to assess ternary complex formation.

Cell Permeability Assays

Evaluating the ability of a PROTAC to cross the cell membrane is crucial for its in vivo efficacy.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion across a lipid membrane.

  • Caco-2 Permeability Assay: Uses a monolayer of Caco-2 cells to model the intestinal barrier and assess both passive and active transport.

Data Presentation: A Representative PROTAC with a PEG5 Linker

The following table presents hypothetical but realistic data for a PROTAC targeting Bromodomain-containing protein 4 (BRD4) and utilizing a PEG5 linker, recruiting the VHL E3 ligase. This data is for illustrative purposes to guide researchers in their data presentation.

ParameterPROTAC-PEG5-VHLJQ1 (Inhibitor Control)
Target Protein BRD4BRD4
E3 Ligase Recruited VHLN/A
Cell Line HeLaHeLa
DC50 (nM) 15No degradation
Dmax (%) >950
BRD4 Binding Affinity (Kd, nM) 5050
VHL Binding Affinity (Kd, nM) 150N/A
Ternary Complex Cooperativity (α) 5.2N/A
Cell Permeability (Papp, 10⁻⁶ cm/s) 1.55.0

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Amino Acid Peptides Degradation->Peptides Recycle Recycling Degradation->Recycle Recycle->PROTAC Catalytic Cycle

Caption: Mechanism of action for a PROTAC utilizing a PEG-based linker.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic nature and optimal length contribute to favorable physicochemical properties and potent biological activity. The straightforward chemistry of the tosyl group allows for efficient incorporation into PROTAC structures. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the design and evaluation of novel protein degraders. Careful optimization of the linker length and attachment points remains a critical aspect of developing highly efficacious and selective PROTACs.

References

Application Notes and Protocols for the Conjugation of m-PEG5-Tos with Thiol-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This document provides detailed application notes and protocols for the reaction of methoxy-poly(ethylene glycol)-tosylate (m-PEG5-Tos) with thiol-containing molecules, such as cysteine-containing peptides and proteins. The tosyl group is an excellent leaving group, facilitating a nucleophilic substitution reaction with the thiol group of the target molecule to form a stable thioether linkage. These guidelines will assist researchers in optimizing reaction conditions and successfully implementing this PEGylation strategy.

Reaction Mechanism

The reaction between this compound and a thiol-containing molecule proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the thiol group, in its more nucleophilic thiolate form (S-), attacks the carbon atom to which the tosylate group is attached. The tosylate anion, a very stable leaving group, is subsequently displaced, resulting in the formation of a stable thioether bond between the PEG moiety and the thiol-containing molecule.

Caption: Reaction scheme for the PEGylation of a thiol-containing molecule with this compound.

Quantitative Data Summary

The following table summarizes the recommended starting conditions for the reaction of this compound with thiol-containing molecules. Optimization may be required based on the specific properties of the thiol-containing molecule.

ParameterRecommended RangeNotes
pH 7.5 - 9.0A basic pH is crucial to deprotonate the thiol to the more nucleophilic thiolate anion. Reaction rate is significantly slower at neutral or acidic pH.
Temperature Room Temperature (20-25°C) to 60°CThe reaction can proceed at room temperature, but may require several hours to overnight for completion. Increasing the temperature can accelerate the reaction rate.
Stoichiometry (this compound : Thiol) 1.5:1 to 5:1 molar excessA molar excess of this compound is recommended to drive the reaction towards completion, especially when the thiol-containing molecule is of high value.
Reaction Time 2 - 24 hoursReaction progress should be monitored by a suitable analytical method such as RP-HPLC.
Solvent Aqueous buffers (e.g., phosphate, borate)The hydrophilic nature of the PEG spacer allows for reactions in aqueous media. Ensure the thiol-containing molecule is soluble in the chosen buffer system.

Experimental Protocols

Protocol 1: PEGylation of a Cysteine-Containing Peptide

This protocol outlines a general procedure for the PEGylation of a peptide containing a single cysteine residue with this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification System: RP-HPLC or SEC system

  • Analytical Instruments: HPLC, Mass Spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • This compound Dissolution: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration that will result in the desired molar excess when added to the peptide solution.

  • Reaction Initiation: Add the this compound solution to the peptide solution. Mix gently by vortexing or pipetting.

  • Incubation: Incubate the reaction mixture at room temperature for 4-6 hours. For slower reactions, the incubation can be extended up to 24 hours, or the temperature can be increased to 37-40°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by RP-HPLC. The formation of the PEGylated peptide will be observed as a new peak with a different retention time from the starting materials. Mass spectrometry can be used to confirm the identity of the product peak.

  • Reaction Quenching (Optional): Once the desired conversion is achieved, the reaction can be quenched by adding a 100-fold molar excess of a small molecule thiol like β-mercaptoethanol or N-acetylcysteine to react with any remaining this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated peptide from unreacted peptide, excess this compound, and quenching agent using RP-HPLC or size exclusion chromatography (SEC).

    • RP-HPLC: Use a C18 or C8 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • SEC: Select a column with a fractionation range appropriate for the size of the PEGylated peptide.

  • Characterization: Confirm the purity and identity of the final PEGylated peptide by HPLC and mass spectrometry.

G start Start dissolve_peptide Dissolve Peptide in Reaction Buffer start->dissolve_peptide dissolve_peg Dissolve this compound in Reaction Buffer start->dissolve_peg mix Mix Peptide and This compound Solutions dissolve_peptide->mix dissolve_peg->mix incubate Incubate at RT (4-24h) or 37°C mix->incubate monitor Monitor Reaction (RP-HPLC, MS) incubate->monitor quench Quench Reaction (Optional) monitor->quench purify Purify Product (RP-HPLC or SEC) quench->purify characterize Characterize Final Product (HPLC, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the PEGylation of a cysteine-containing peptide.

Protocol 2: General Considerations for Protein PEGylation

When PEGylating larger proteins, additional factors need to be considered.

  • Protein Stability: Ensure the chosen pH and temperature conditions do not compromise the stability and activity of the protein. A preliminary stability study of the protein under the proposed reaction conditions is recommended.

  • Buffer Exchange: If the protein is in an incompatible buffer, it should be exchanged into the Reaction Buffer using dialysis or a desalting column prior to the reaction.

  • Purification: Due to the larger size of proteins, size exclusion chromatography (SEC) is often a more effective method for separating the PEGylated protein from the unreacted protein and excess PEG reagent. Ion-exchange chromatography (IEX) can also be utilized if the PEGylation sufficiently alters the overall charge of the protein.

  • Side Reactions: While the reaction is highly selective for thiols at the recommended pH range, potential side reactions with other nucleophilic residues (e.g., lysine, histidine) could occur, especially at higher pH values or with prolonged reaction times. It is important to characterize the final product thoroughly to ensure site-specificity. The tosyl group itself is a potential modifying agent for tryptophan residues, although this is less common under these reaction conditions.[1]

Logical Relationships and Considerations

The success of the PEGylation reaction is dependent on the interplay of several factors. The following diagram illustrates the logical relationships between key reaction parameters.

G pH Reaction pH thiolate Thiolate (S⁻) Concentration pH->thiolate Increases side_reactions Potential Side Reactions (e.g., with amines) pH->side_reactions Higher pH may increase reactivity Nucleophilic Reactivity thiolate->reactivity Increases rate Reaction Rate reactivity->rate Increases completion Reaction Completion rate->completion temp Temperature temp->rate Increases time Reaction Time time->completion Longer time increases stoichiometry Stoichiometry (PEG:Thiol ratio) stoichiometry->completion Higher ratio favors

Caption: Key factors influencing the this compound reaction with thiols.

Conclusion

The reaction of this compound with thiol-containing molecules offers a robust and efficient method for site-specific PEGylation. By carefully controlling the reaction conditions, particularly pH, temperature, and stoichiometry, researchers can achieve high yields of the desired PEGylated product. The protocols and guidelines presented in this document provide a solid foundation for developing and optimizing this important bioconjugation technique for a wide range of research and drug development applications. Thorough analytical characterization of the final product is essential to ensure its purity, identity, and desired biological activity.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG5-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles. This is achieved by creating a hydrophilic shell that sterically hinders protein adsorption (opsonization) and reduces uptake by the reticuloendothelial system (RES).[1]

m-PEG5-Tos, or α-methoxy-ω-tosyl-penta(ethylene glycol), is a heterobifunctional PEG linker that provides an efficient route for covalently attaching PEG chains to nanoparticle surfaces. The methoxy group at one terminus renders it inert, preventing unwanted crosslinking. The tosyl (toluenesulfonyl) group at the other terminus is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines (-NH2) and thiols (-SH) present on the nanoparticle surface. This allows for the formation of stable amine or thioether linkages under relatively mild reaction conditions.

These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, methods for characterization, and a framework for quantitative analysis.

Principle of Surface Functionalization with this compound

The core principle of using this compound for nanoparticle surface modification lies in the nucleophilic substitution reaction where a nucleophilic group on the nanoparticle surface attacks the carbon atom attached to the tosylate group, leading to the displacement of the tosylate and the formation of a stable covalent bond.

  • Reaction with Amine-Functionalized Nanoparticles: Primary amines on the nanoparticle surface act as nucleophiles, attacking the this compound and forming a secondary amine linkage.

  • Reaction with Thiol-Functionalized Nanoparticles: Thiol groups are potent nucleophiles and readily react with this compound to form a stable thioether bond.

The efficiency of the PEGylation process is influenced by several factors including the pH of the reaction medium, temperature, reaction time, and the molar ratio of this compound to the surface functional groups on the nanoparticles.[2]

Experimental Protocols

The following protocols provide a general framework for the surface modification of amine- and thiol-functionalized nanoparticles with this compound. Optimization of these protocols is recommended for specific nanoparticle systems.

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

  • Non-amine containing buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4-8.0; Borate buffer, pH 8.0-9.0)

  • Quenching solution (e.g., Tris buffer, 1 M)

  • Centrifugation tubes

  • Orbital shaker or rotator

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer at a known concentration (e.g., 1-10 mg/mL). Sonicate briefly if necessary to ensure a homogenous dispersion.

  • This compound Solution Preparation: Prepare a stock solution of this compound in the same reaction buffer or a compatible anhydrous solvent. The concentration should be calculated to achieve a significant molar excess (e.g., 10 to 100-fold) relative to the estimated number of amine groups on the nanoparticle surface.

  • Reaction: Add the this compound solution to the nanoparticle dispersion.

  • Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 12-24 hours with continuous gentle mixing on an orbital shaker or rotator.

  • Quenching: (Optional) Add a quenching solution, such as Tris buffer, to react with any unreacted this compound.

  • Purification:

    • Pellet the PEGylated nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.

    • Remove the supernatant containing unreacted this compound and byproducts.

    • Resuspend the nanoparticle pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound PEG.

  • Final Product: Resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: PEGylation of Thiol-Functionalized Nanoparticles

This protocol details the conjugation of this compound to nanoparticles bearing surface thiol groups.

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold nanoparticles, quantum dots)

  • This compound

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Centrifugation tubes

  • Orbital shaker or rotator

Procedure:

  • Nanoparticle Dispersion: Disperse the thiol-functionalized nanoparticles in the reaction buffer at a desired concentration.

  • This compound Solution Preparation: Prepare a stock solution of this compound in the reaction buffer or a compatible anhydrous solvent to achieve a significant molar excess (e.g., 10 to 100-fold) over the surface thiol groups.

  • Reaction: Add the this compound solution to the nanoparticle dispersion.

  • Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle mixing.

  • Purification:

    • Separate the PEGylated nanoparticles from the reaction mixture by centrifugation.

    • Carefully remove the supernatant.

    • Wash the nanoparticles by resuspending in fresh buffer and repeating the centrifugation step. Perform at least three wash cycles.

  • Final Product: Resuspend the purified PEGylated nanoparticles in an appropriate buffer for storage and further use.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.

Characterization Technique Parameter Measured Expected Outcome for Successful PEGylation
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI)Increase in hydrodynamic diameter due to the PEG layer. PDI should remain low, indicating colloidal stability.
Zeta Potential Surface chargeA shift in zeta potential towards neutral is expected as the charged surface groups are shielded by the neutral PEG layer.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Nanoparticle core size and morphologyCore size and morphology should remain unchanged. The PEG layer is typically not visible without specific staining techniques.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic chemical bondsAppearance of characteristic PEG peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹).
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Presence and quantification of PEG chainsA characteristic peak for the ethylene glycol protons of PEG at ~3.6 ppm. Can be used for quantitative analysis of PEGylation.[3]
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureA distinct weight loss step corresponding to the decomposition of the organic PEG layer, which can be used to quantify the amount of grafted PEG.

Quantitative Analysis of PEGylation

Quantifying the amount of PEG on the nanoparticle surface, often expressed as grafting density, is crucial for ensuring reproducibility and for understanding the in vitro and in vivo behavior of the nanoparticles.[4]

Parameter Method of Calculation Required Data
PEG Grafting Density (chains/nm²) Calculated from TGA data- Weight loss percentage of PEG from TGA- Nanoparticle core density- Nanoparticle diameter (from TEM)
PEG Grafting Density (chains/nm²) Calculated from ¹H-NMR data- Integral of the PEG proton peak- Integral of a known internal standard or nanoparticle-related peak- Nanoparticle concentration and surface area
PEGylation Efficiency (%) (Amount of bound PEG / Initial amount of PEG used) x 100- Quantification of unbound PEG in the supernatant after reaction (e.g., via HPLC or colorimetric assays)

Table of Representative Quantitative Data (Literature Values for PEGylated Nanoparticles)

Nanoparticle SystemPEG Mw (kDa)Grafting Density (PEG/nm²)Characterization Method(s)Reference
Gold Nanoparticles (10 nm)2~1.9 - 2.5AUC, TOC[5]
Gold Nanoparticles (10 nm)20~1.0 - 1.2AUC, TOC[5]
PRINT Hydrogel Nanoparticles50.083Fluorescence[3]
Chitosan Nanoparticles5Not specified, but higher grafting density with increased PEG feed¹H-NMR[6]
Mesoporous Silica Nanoparticles5~0.5 - 0.7TGA[7]

Note: This table provides examples from the literature for different PEGylated nanoparticle systems and should be used as a general reference. Actual values for this compound will depend on the specific nanoparticle and reaction conditions.

Visualization of Workflows

Diagram 1: General Workflow for Nanoparticle PEGylation with this compound

G General Workflow for Nanoparticle PEGylation cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization NP_prep Prepare Amine/Thiol Functionalized Nanoparticles Reaction Mix Nanoparticles and This compound Solution NP_prep->Reaction PEG_prep Prepare this compound Solution PEG_prep->Reaction Incubation Incubate (12-24h) with Mixing Reaction->Incubation Centrifugation Centrifuge to Pellet Nanoparticles Incubation->Centrifugation Washing Wash Pellet (3x) with Buffer Centrifugation->Washing Characterization Analyze PEGylated Nanoparticles (DLS, Zeta, TEM, TGA, NMR) Washing->Characterization

Caption: Workflow for nanoparticle PEGylation.

Diagram 2: Logical Relationship for Surface Modification

G Logical Relationship of Surface Modification NP Nanoparticle Core Surface_Func Surface Functionalization (e.g., -NH2, -SH) NP->Surface_Func PEG_NP PEGylated Nanoparticle Surface_Func->PEG_NP Nucleophilic Substitution mPEG5Tos This compound mPEG5Tos->PEG_NP Improved_Props Improved Properties: - Stability - Biocompatibility - Circulation Time PEG_NP->Improved_Props

Caption: Surface modification logical relationship.

Stability and Storage

The stability of the PEGylated nanoparticles is crucial for their shelf life and performance. The covalent bond formed between this compound and amine or thiol groups is generally stable under physiological conditions.

  • Storage: Store PEGylated nanoparticles in a suitable buffer (e.g., PBS) at 4°C. Avoid freezing unless a cryoprotectant is used, as this can induce aggregation.

  • Stability Assessment: Monitor the hydrodynamic size and PDI of the stored nanoparticles periodically using DLS to check for aggregation over time. The stability in relevant biological media (e.g., serum-containing media) should also be assessed.[8]

Troubleshooting

Problem Possible Cause Suggested Solution
Nanoparticle aggregation during/after PEGylation - Incomplete PEGylation- Inappropriate buffer conditions (pH, ionic strength)- Insufficient purification- Increase the molar excess of this compound- Optimize reaction buffer- Ensure thorough washing to remove unreacted reagents
Low PEGylation efficiency - Inactive this compound (hydrolyzed)- Low reactivity of surface functional groups- Suboptimal reaction conditions- Use fresh this compound- Confirm the presence and accessibility of surface groups- Optimize pH, temperature, and reaction time
Inconsistent results between batches - Variation in nanoparticle functionalization- Inconsistent reaction conditions- Standardize the protocol for nanoparticle synthesis and functionalization- Precisely control all reaction parameters

By following these application notes and protocols, researchers can effectively utilize this compound for the surface modification of nanoparticles, leading to the development of advanced nanomaterials for a wide range of biomedical applications.

References

Application Notes and Protocols for m-PEG5-Tos Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. This modification can enhance solubility, extend circulating half-life, and reduce the immunogenicity of proteins, peptides, and small molecule drugs.[1][2] m-PEG5-Tos (methoxy-polyethylene glycol-tosylate) is a monofunctional PEG reagent containing a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.[3][4] This property makes it highly reactive towards nucleophilic functional groups such as primary amines (e.g., the N-terminus of proteins and the epsilon-amino group of lysine residues) and thiols (from cysteine residues).[][6]

These application notes provide a comprehensive guide to calculating the optimal molar excess of this compound and detailed protocols for its conjugation to proteins and peptides.

Calculating Molar Excess of this compound

The degree of PEGylation is a critical parameter that can significantly impact the biological activity, efficacy, and safety of the conjugated molecule. A key factor in controlling the extent of PEGylation is the molar ratio of the PEG reagent to the target molecule in the conjugation reaction.[7][8] An insufficient molar excess of this compound may result in a low yield of the desired conjugate, while an excessive amount can lead to polysubstitution, potentially compromising the biological activity of the molecule, and complicating the purification process.

The optimal molar excess of this compound is dependent on several factors, including:

  • The number and accessibility of reactive functional groups on the target molecule.

  • The reactivity of the specific functional groups (e.g., N-terminal α-amine vs. lysine ε-amine).

  • The reaction conditions such as pH, temperature, and reaction time.

It is highly recommended to perform a series of small-scale optimization reactions with varying molar ratios of this compound to the target molecule to determine the ideal conditions for a specific application.

Table 1: Recommended Starting Molar Excess of this compound for Different Target Functional Groups

Target Functional GroupRecommended Starting Molar Excess (this compound : Molecule)Key Considerations
Primary Amines (Lysine Residues) 5:1 to 50:1Higher molar excess may be required for less accessible lysine residues. Reaction pH is a critical parameter for controlling selectivity.
N-terminal α-Amine 1:1 to 10:1To achieve higher selectivity for the N-terminus, the reaction should be performed at a lower pH (around 7) where the α-amino group is more reactive than the ε-amino groups of lysines.[9]
Thiols (Cysteine Residues) 1:1 to 20:1Thiols are generally more reactive than amines. The reaction is typically performed under neutral to slightly basic conditions. Ensure the thiol is in its reduced form.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Groups

This protocol provides a general method for the PEGylation of primary amine groups (N-terminus and lysine side chains) on a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4-8.5 (Note: The optimal pH should be determined empirically. A higher pH favors the reaction with lysine ε-amino groups.)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

  • Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometry)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. The optimal reaction time may vary and should be determined experimentally.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and quenching reagent from the PEGylated protein using an appropriate chromatography technique such as SEC.[9]

  • Analysis: Analyze the purified conjugate to determine the degree of PEGylation and confirm its purity and integrity using SDS-PAGE, HPLC, and Mass Spectrometry.[10][11]

Protocol 2: Site-Specific Conjugation of this compound to a Thiol Group

This protocol is designed for the PEGylation of a free thiol group, for instance, on a cysteine residue.

Materials:

  • Thiol-containing molecule (e.g., protein with a free cysteine)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, 5 mM EDTA, pH 7.0-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 100 mM L-cysteine or N-acetylcysteine

  • Purification system (e.g., SEC or RP-HPLC)

  • Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometry)

Procedure:

  • Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the thiol is in an oxidized state (disulfide bond), pre-treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce it.

  • This compound Preparation: Prepare a fresh stock solution of this compound in the reaction buffer.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the molecule solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[12]

  • Quenching: Add a 100-fold molar excess of the quenching solution to react with any unreacted this compound. Incubate for 30 minutes at room temperature.[12]

  • Purification: Purify the conjugate from excess reagents using a suitable chromatography method.

  • Analysis: Characterize the purified PEGylated molecule for the degree of substitution, purity, and identity.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To aid in the conceptualization of the experimental process and the biological context of PEGylation, the following diagrams are provided.

G Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Prot_Prep Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Mix Mix Protein and this compound (Desired Molar Excess) Prot_Prep->Mix PEG_Prep Prepare this compound Solution (Freshly made in Reaction Buffer) PEG_Prep->Mix Incubate Incubate (1-4h at RT with stirring) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Product (SDS-PAGE, HPLC, Mass Spec) Purify->Analyze

Caption: A general workflow for the conjugation of this compound to a protein.

G Simplified JAK-STAT Signaling Pathway (Interferon) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR Interferon Receptor (IFNAR1/IFNAR2) JAK1 JAK1 IFNR->JAK1 Activates TYK2 TYK2 IFNR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 Forms STAT2->ISGF3 Forms ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates and Binds to Transcription Gene Transcription (Antiviral, Antiproliferative) ISRE->Transcription Initiates PEG_IFN PEGylated Interferon (e.g., Pegasys®) PEG_IFN->IFNR Binds to

Caption: PEGylated interferon binding and activation of the JAK-STAT pathway.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for this compound conjugation reactions.

Table 2: Summary of Reaction Parameters and Analytical Methods

ParameterValue/MethodReference/Comment
This compound Molecular Weight ~362.4 g/mol [3]
Target Functional Groups Primary Amines, Thiols, Hydroxyls[]
Recommended Reaction pH (Amines) 7.0 - 8.5Optimize for selectivity between N-terminus and lysines.[9]
Recommended Reaction pH (Thiols) 7.0 - 7.5Based on general protocols for thiol-reactive PEGs.
Reaction Temperature Room Temperature (20-25°C) or 4°CLower temperature may reduce side reactions.
Reaction Time 1 - 4 hoursOptimization is recommended.
Molar Excess Range 1:1 to 50:1 (PEG:Molecule)Dependent on the target molecule and desired degree of PEGylation.
Purification Methods Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Reversed-Phase HPLC (RP-HPLC)[9][10]
Analytical Characterization SDS-PAGE, HPLC (SEC, IEX, RP-HPLC), Mass Spectrometry (MALDI-TOF, ESI-MS)[10][11]

Conclusion

The successful conjugation of this compound requires careful consideration of the molar excess and optimization of reaction conditions. By following the protocols outlined in these application notes and systematically evaluating the reaction parameters, researchers can achieve a controlled and efficient PEGylation of their molecules of interest, leading to improved therapeutic candidates. The provided diagrams offer a visual guide to the experimental process and a relevant biological context for the application of PEGylated molecules.

References

Application Notes and Protocols for Monitoring m-PEG5-Tos Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tosylation of methoxy-poly(ethylene glycol) with five ethylene glycol units (m-PEG5-OH) to yield m-PEG5-Tos is a crucial step in the synthesis of various bioconjugates and drug delivery systems. The tosyl group serves as an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2] Monitoring the progress of this reaction is essential to ensure complete conversion of the starting material and to minimize the formation of byproducts, thereby ensuring the quality and efficacy of the final product.

This document provides detailed protocols for monitoring the this compound reaction progress using four common analytical techniques: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Thin Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective qualitative technique for monitoring the progress of a chemical reaction.[3] It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a visual indication of the reaction's completion.

Experimental Protocol:

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary spotters

  • Mobile Phase: 1:1 (v/v) mixture of ethyl acetate and hexane[4]

  • Visualization agents: UV lamp (254 nm), iodine chamber

Procedure:

  • Sample Preparation: Dissolve a small amount of the starting material (m-PEG5-OH), the reaction mixture at different time points, and the purified product (if available) in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary spotter, apply a small spot of each sample onto the baseline of the TLC plate (approximately 1 cm from the bottom). It is recommended to co-spot the starting material and the reaction mixture in one lane to aid in comparison.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (the tosyl group is UV active) and then in an iodine chamber.

  • Analysis: The starting material (m-PEG5-OH) will have a certain retention factor (Rf), while the product (this compound) will have a different Rf. The progress of the reaction can be monitored by the disappearance of the starting material spot and the appearance and intensification of the product spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation:

Table 1: TLC Analysis of m-PEG5-Tosylation Reaction

Time (hours)Rf (m-PEG5-OH)Rf (this compound)Observations
0~0.2-Strong spot for starting material.
1~0.2~0.6Faint product spot, strong starting material spot.
4~0.2~0.6Intense product spot, faint starting material spot.
8-~0.6No visible starting material spot.

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature. It is crucial to run a standard of the starting material alongside the reaction mixture for accurate comparison.

Workflow Diagram:

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Data Analysis prep_sm Dissolve Starting Material spot Spot Samples on TLC Plate prep_sm->spot prep_rxn Dissolve Reaction Mixture prep_rxn->spot develop Develop Plate in Chamber spot->develop visualize Visualize under UV & Iodine develop->visualize analyze Compare Rf Values & Spot Intensity visualize->analyze conclusion Determine Reaction Completion analyze->conclusion

Caption: Workflow for monitoring reaction progress using TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[] It is highly suitable for monitoring the conversion of m-PEG5-OH to this compound and quantifying the purity of the product.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[6]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (for the tosyl group)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 95% B (linear gradient)

      • 12-15 min: 95% B

      • 15-16 min: 95% to 5% B

      • 16-20 min: 5% B (re-equilibration)

  • Analysis: Inject the prepared samples at different time points. The starting material, m-PEG5-OH, will elute earlier than the more hydrophobic product, this compound. The percentage conversion can be calculated by integrating the peak areas of the reactant and product.

Data Presentation:

Table 2: HPLC Analysis of m-PEG5-Tosylation Reaction

Time (hours)Retention Time m-PEG5-OH (min)Peak Area m-PEG5-OHRetention Time this compound (min)Peak Area this compound% Conversion
0~4.5[Value]--0%
1~4.5[Value]~9.8[Value][Value]
4~4.5[Value]~9.8[Value][Value]
8--~9.8[Value]>99%

% Conversion = [Area(product) / (Area(reactant) + Area(product))] x 100. Note that this calculation assumes equal response factors for the reactant and product at the detection wavelength. For more accurate quantification, a calibration curve with standards of known concentrations should be used.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_rxn Dilute & Filter Reaction Aliquot inject Inject Sample onto C18 Column prep_rxn->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Conversion integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep_rxn Evaporate Solvent & Dissolve in D-solvent acquire Acquire 1H NMR Spectrum prep_rxn->acquire integrate Integrate Key Proton Signals acquire->integrate calculate Calculate % Conversion integrate->calculate MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis prep_rxn Dilute Reaction Aliquot in MS-compatible Solvent infuse Infuse/Inject Sample into ESI-MS prep_rxn->infuse acquire Acquire Mass Spectrum infuse->acquire identify Identify Molecular Ions of Reactant & Product acquire->identify compare Compare Ion Intensities identify->compare

References

Applications of m-PEG5-Tos in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-Tos, or methoxy-polyethylene glycol (5)-tosylate, is a heterobifunctional linker molecule increasingly utilized in the field of advanced drug delivery. Its unique chemical architecture, comprising a methoxy-capped five-unit polyethylene glycol (PEG) chain and a terminal tosylate group, offers distinct advantages for the covalent conjugation of therapeutic agents and targeting moieties. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to molecules bearing amine, thiol, or hydroxyl groups. The hydrophilic m-PEG5 chain enhances the aqueous solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile by reducing renal clearance and minimizing immunogenicity.

This document provides a detailed overview of the applications of this compound in drug delivery, with a focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and the surface modification of nanoparticle-based drug delivery systems.

Core Applications of this compound

The primary application of this compound in drug delivery is as a flexible and hydrophilic linker in the construction of complex therapeutic entities.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to hijack the body's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This compound is an ideal candidate for this linker component.

  • Role of the m-PEG5 component: The polyethylene glycol chain provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. This spatial arrangement is crucial for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The hydrophilic nature of the PEG linker can also improve the overall solubility and cell permeability of the PROTAC molecule.[1][2]

  • Role of the Tosylate group: The tosyl group allows for the covalent attachment of the PEG linker to either the target protein ligand or the E3 ligase ligand, which contains a suitable nucleophile (e.g., an amine or hydroxyl group).

A key area of application for this compound has been in the synthesis of silybin ether derivatives as PROTACs, as indicated in patent literature (CN105037337A).

G TargetLigand TargetLigand TargetProtein TargetProtein TargetLigand->TargetProtein Binds Proteasome Proteasome TargetProtein->Proteasome Degradation E3LigaseLigand E3LigaseLigand E3Ligase E3Ligase E3LigaseLigand->E3Ligase Recruits E3Ligase->TargetProtein Ubiquitination

Surface Functionalization of Nanoparticles

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the in vivo performance of nanoparticle-based drug delivery systems.[3] this compound can be employed to create "stealth" nanoparticles with enhanced systemic circulation times.

  • Improved Pharmacokinetics: The hydrophilic PEG layer creates a hydration shell around the nanoparticle, which can reduce opsonization (the process of marking particles for clearance by the immune system) and subsequent uptake by the reticuloendothelial system (RES).[3][4] This leads to a longer circulation half-life, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

  • Enhanced Stability: The PEG coating can prevent nanoparticle aggregation in biological fluids, improving their stability and maintaining a consistent size distribution.[3]

  • Versatile Conjugation: The tosylate group enables the straightforward conjugation of the m-PEG5 linker to the surface of various types of nanoparticles, including liposomes, polymeric nanoparticles, and metallic nanoparticles, provided they have suitable functional groups (e.g., amines on a chitosan nanoparticle).

Quantitative Data Summary

Table 1: Representative Characteristics of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated Nanoparticles
Hydrodynamic Diameter (nm) 150 ± 10180 ± 15
Zeta Potential (mV) -25 ± 5-5 ± 2
Drug Loading Capacity (%) 10 ± 28 ± 2
Encapsulation Efficiency (%) 85 ± 580 ± 5
In Vitro Drug Release at 24h (%) 60 ± 845 ± 7

Table 2: Representative In Vivo Performance of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated Nanoparticles
Blood Circulation Half-life (h) 1.5 ± 0.512 ± 2
Tumor Accumulation at 24h (%ID/g) 2.5 ± 0.88.0 ± 1.5
Liver Accumulation at 24h (%ID/g) 40 ± 515 ± 3
Spleen Accumulation at 24h (%ID/g) 15 ± 35 ± 1

%ID/g = percent of injected dose per gram of tissue

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation and nanoparticle formulation. These should be optimized for specific applications.

Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Molecule

This protocol describes a general method for the nucleophilic substitution reaction between this compound and a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a small molecule drug, peptide, or protein)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Purification system (e.g., HPLC, size exclusion chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent side reactions with moisture.

  • Dissolution: Dissolve the amine-containing molecule in the anhydrous aprotic solvent.

  • Addition of Base: Add 2-3 molar equivalents of the non-nucleophilic base (e.g., DIPEA) to the solution to deprotonate the amine and facilitate the nucleophilic attack.

  • Addition of this compound: Dissolve this compound in a small amount of the same anhydrous solvent and add it dropwise to the reaction mixture. A molar ratio of 1.2 equivalents of this compound to 1 equivalent of the amine-containing molecule is a common starting point.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified using a suitable chromatographic method (e.g., reversed-phase HPLC for small molecules or size exclusion chromatography for proteins) to isolate the desired m-PEG5-conjugated product.

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques such as NMR, Mass Spectrometry, and HPLC.

G

Protocol 2: Formulation of PEGylated Nanoparticles using a Pre-functionalized Polymer

This protocol outlines a nanoprecipitation method for forming PEGylated nanoparticles using a polymer that has been pre-conjugated with this compound.

Materials:

  • m-PEG5-functionalized polymer (e.g., PLGA-PEG-OCH3)

  • Drug to be encapsulated

  • Water-miscible organic solvent (e.g., Acetone, Acetonitrile)

  • Aqueous phase (e.g., deionized water, buffer)

  • Stir plate

  • Syringe pump (optional, for controlled addition)

  • Purification system (e.g., centrifugation, dialysis)

Procedure:

  • Organic Phase Preparation: Dissolve the m-PEG5-functionalized polymer and the drug in the organic solvent.

  • Nanoprecipitation: While stirring the aqueous phase vigorously, add the organic phase dropwise. A syringe pump can be used for a controlled and reproducible addition rate.

  • Self-Assembly: Upon mixing, the polymer and drug will self-assemble into nanoparticles due to the solvent displacement.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension in a fume hood for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticles to remove unencapsulated drug and residual solvent. This can be achieved by repeated cycles of centrifugation and resuspension in fresh aqueous phase, or by dialysis against a large volume of the aqueous phase.

  • Characterization: Characterize the resulting PEGylated nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

G

Conclusion

This compound is a valuable and versatile tool for the development of advanced drug delivery systems. Its well-defined structure, combining a hydrophilic PEG spacer with a reactive tosylate group, makes it particularly suitable for the synthesis of PROTACs and the surface modification of nanoparticles. While specific, published data on its use remains limited, the general principles of PEGylation and bioconjugation strongly support its potential to enhance the therapeutic efficacy of a wide range of drug molecules. The provided protocols offer a starting point for researchers to explore the applications of this compound in their own drug delivery research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in m-PEG5-Tos Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize m-PEG5-Tos conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PEGylation reagent containing a methoxy-terminated polyethylene glycol (PEG) chain with five ethylene glycol units, and a tosyl (tosylate) group at the other end. The tosyl group is an excellent leaving group, allowing for a nucleophilic substitution reaction with primary amines, thiols, and hydroxyl groups on your target molecule (e.g., protein, peptide, or small molecule) to form a stable conjugate.[1][2][3]

Q2: What are the primary causes of low yield in this compound conjugation?

A2: Low yields in this compound conjugation can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction.

  • Reagent Quality and Storage: Degradation of the this compound reagent due to improper storage can lead to low reactivity.

  • Competing Side Reactions: Hydrolysis of the tosyl group and competing reactions with buffer components can consume the reagent.

  • Properties of the Target Molecule: Steric hindrance around the target functional group or the presence of multiple reactive sites can lead to a mixture of products and low yield of the desired conjugate.

  • Inaccurate Quantification: The method used to determine the yield may not be accurately measuring the extent of conjugation.

Q3: What is the optimal pH for this compound conjugation?

A3: The optimal pH depends on the nucleophile you are targeting.

  • For primary amines (e.g., lysine residues, N-terminus): A pH range of 8.0-9.5 is generally recommended to ensure the amine is deprotonated and thus more nucleophilic. However, higher pH also increases the rate of hydrolysis of the tosyl group, so a balance must be struck.[4][5]

  • For thiols (e.g., cysteine residues): A pH range of 7.0-8.0 is typically optimal. At this pH, the thiol is sufficiently deprotonated to be reactive, while minimizing side reactions like disulfide bond formation.

Q4: What buffers should I use for the conjugation reaction?

A4: It is crucial to use non-nucleophilic buffers that will not compete with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6]

Q5: How can I minimize hydrolysis of the this compound?

A5: Hydrolysis of the tosyl group is a common side reaction that reduces the amount of active reagent available for conjugation. To minimize hydrolysis:

  • Control the pH: Avoid highly acidic or basic conditions. While a basic pH is needed for amine conjugation, prolonged reaction times at high pH should be avoided.

  • Temperature: Perform the reaction at a controlled temperature, typically ranging from 4°C to room temperature. Higher temperatures can accelerate hydrolysis.

  • Fresh Reagent: Use freshly prepared solutions of this compound.

Q6: How does steric hindrance affect my conjugation reaction?

A6: The PEG chain itself can physically block the tosyl group from accessing the target functional group on your molecule, a phenomenon known as steric hindrance. This is more likely to be an issue with bulky molecules or when the target functional group is in a sterically hindered environment. If steric hindrance is suspected, you may need to optimize the linker length or the reaction conditions to improve accessibility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Degraded this compound Reagent Ensure the reagent has been stored properly at -20°C in a dry environment.[1] Use a fresh batch of the reagent if degradation is suspected.
Suboptimal pH Verify the pH of your reaction mixture. For amine conjugation, a pH of 8.0-9.5 is recommended. For thiol conjugation, a pH of 7.0-8.0 is optimal. Perform small-scale experiments to determine the optimal pH for your specific molecule.
Presence of Competing Nucleophiles Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If your target molecule is in a complex mixture, purify it before conjugation.
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to your target molecule. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized.
Low Yield of Desired Conjugate Hydrolysis of this compound Minimize reaction time at high pH. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer period.
Multiple Conjugation Sites If your molecule has multiple reactive sites, you may get a mixture of products. Consider using a smaller molar excess of the PEG reagent to favor mono-conjugation. Purification techniques like ion-exchange chromatography may be needed to separate different species.
Steric Hindrance If the target site is sterically hindered, consider increasing the reaction temperature or time. Alternatively, a longer PEG linker might be necessary.
Inconsistent Results Variability in Reagent Preparation Always prepare fresh solutions of this compound before each experiment.
Inaccurate Quantification Use a reliable method to quantify the conjugation yield, such as HPLC (Size Exclusion or Reverse Phase), SDS-PAGE analysis, or mass spectrometry.[7]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein
  • Protein Preparation:

    • Dissolve the protein in a suitable non-nucleophilic buffer (e.g., PBS, HEPES, or borate buffer) at the desired pH.

    • The protein concentration should typically be in the range of 1-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in the same reaction buffer or a compatible anhydrous solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a predetermined time (e.g., 2-24 hours).

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added to consume any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and other byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • If different conjugated species (e.g., mono-PEGylated, di-PEGylated) are present, ion-exchange chromatography (IEX) may be used for separation.

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use HPLC (SEC or RP-HPLC) to assess purity and quantify the conjugate.

    • Confirm the identity and extent of PEGylation using mass spectrometry.

Visualizations

cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Prepare Target Molecule Prepare Target Molecule Mix Reagents Mix Reagents Prepare Target Molecule->Mix Reagents Prepare this compound Prepare this compound Prepare this compound->Mix Reagents Incubate Incubate Mix Reagents->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Analyze Product Analyze Product Purify Conjugate->Analyze Product

Caption: Experimental workflow for this compound conjugation.

Low Yield Low Yield Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Degraded? Optimize pH Optimize pH Low Yield->Optimize pH Suboptimal? Check Buffer Check Buffer Low Yield->Check Buffer Competing Nucleophiles? Increase Molar Ratio Increase Molar Ratio Check Reagent Quality->Increase Molar Ratio Reagent OK Optimize pH->Increase Molar Ratio pH OK Modify Temp/Time Modify Temp/Time Increase Molar Ratio->Modify Temp/Time Still Low Check Buffer->Increase Molar Ratio Buffer OK Purification Issue? Purification Issue? Modify Temp/Time->Purification Issue? Still Low Analyze Purification Steps Analyze Purification Steps Purification Issue?->Analyze Purification Steps Yes

Caption: Troubleshooting flowchart for low yield in this compound conjugation.

References

preventing side reactions of m-PEG5-Tos with buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-Tos. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during PEGylation experiments, with a specific focus on preventing side reactions with buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PEGylation reagent. It consists of a monomethoxy-capped polyethylene glycol (PEG) chain with five ethylene glycol units, which is activated with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as primary amines and thiols.[1] This property makes it suitable for covalently attaching the hydrophilic PEG chain to proteins, peptides, and other molecules to improve their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation can include increased half-life, improved stability, and reduced immunogenicity.[2][3][4]

Q2: What are the primary side reactions to be aware of when using this compound?

The two main side reactions of concern are hydrolysis of the this compound and reaction with nucleophilic buffer components. Both of these side reactions consume the PEGylating reagent, reducing the efficiency of the desired reaction with the target molecule and complicating purification of the final product.

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent. The tosylate group is susceptible to hydrolysis, where it is cleaved from the PEG chain, rendering the reagent inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[5][6] Therefore, it is crucial to carefully control the pH of the reaction to minimize this side reaction.

Troubleshooting Guide

Issue 1: Low PEGylation Efficiency or Incomplete Reaction

Possible Causes:

  • Hydrolysis of this compound: At neutral to alkaline pH, the rate of hydrolysis can be significant, leading to the consumption of the PEGylating reagent before it can react with the target molecule.

  • Reaction with Nucleophilic Buffers: Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles can react with this compound, competing with the target molecule for the PEGylating reagent.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to poor yields.

Solutions:

  • Buffer Selection: Use a non-nucleophilic buffer. Recommended buffers include MES, HEPES, and phosphate buffers at a pH range of 6.5-8.0.[7] Avoid amine-containing buffers like Tris and glycine.[7]

  • pH Control: Maintain the reaction pH at a level that is a compromise between the reactivity of the target nucleophile (e.g., the pKa of a lysine amine) and the stability of the this compound. For many proteins, a pH of 7.0-8.0 is a good starting point.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Prolonged reaction times can lead to increased hydrolysis of the this compound.

  • Reagent Stoichiometry: An insufficient molar excess of this compound over the target molecule can result in an incomplete reaction. The optimal ratio should be determined empirically.

Issue 2: Presence of Unexpected Byproducts in the Final Product

Possible Causes:

  • Reaction with Buffer Components: If a nucleophilic buffer is used, PEG-buffer adducts will be formed as byproducts.

  • Hydrolysis: The hydrolyzed m-PEG5-OH can be a significant impurity in the final product mixture.

  • Multiple PEGylations: If the target molecule has multiple reactive sites, di- or multi-PEGylated species can form.

Solutions:

  • Buffer Selection: As mentioned previously, the use of non-nucleophilic buffers is critical to prevent the formation of PEG-buffer adducts.

  • Purification: Employ appropriate purification techniques, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to separate the desired mono-PEGylated product from unreacted PEG, hydrolyzed PEG, and multi-PEGylated species.

  • Reaction Optimization: To control the degree of PEGylation, adjust the molar ratio of this compound to the target molecule and optimize the reaction time.

Data Presentation

Table 1: Recommended Buffers for PEGylation with this compound

BufferpKa (at 25°C)Recommended pH RangeComments
MES6.155.5 - 6.7Non-nucleophilic. Good choice for reactions at slightly acidic pH.
HEPES7.556.8 - 8.2Non-nucleophilic.[7] Commonly used for bioconjugation reactions.
Phosphate (PBS)7.206.5 - 7.5Can act as a weak nucleophile, but generally acceptable.[7]
Borate9.248.0 - 9.0Non-nucleophilic.[7] Useful for reactions at higher pH, but be mindful of increased hydrolysis of this compound.

Table 2: Incompatible Buffers for PEGylation with this compound

BufferpKa (at 25°C)Reason for Incompatibility
Tris8.06Contains a primary amine that is a strong nucleophile and will react with this compound.[7]
Glycine9.60Contains a primary amine that will compete with the target molecule for PEGylation.[7]
Citrate6.40Can act as a nucleophile, especially at higher concentrations.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound
  • Protein Preparation: Dissolve the protein to be PEGylated in a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in the same buffer to a final concentration that will achieve the desired molar excess over the protein (e.g., 5- to 20-fold molar excess).

  • PEGylation Reaction: Add the this compound solution to the protein solution and mix gently. Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 1-4 hours).

  • Quenching the Reaction: To stop the reaction, add a quenching reagent that contains a highly reactive nucleophile, such as a final concentration of 50 mM Tris or glycine. This will consume any unreacted this compound.

  • Purification: Purify the PEGylated protein using a suitable chromatography method, such as size-exclusion or ion-exchange chromatography, to remove unreacted PEG, hydrolyzed PEG, and quenching reagent.

  • Analysis: Analyze the purified product and fractions from the purification by SDS-PAGE and HPLC to assess the degree of PEGylation and purity.

Protocol 2: Analytical Method for Monitoring PEGylation Reactions by RP-HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Analysis: The un-PEGylated protein, mono-PEGylated protein, multi-PEGylated protein, and unreacted this compound will have different retention times, allowing for the monitoring of the reaction progress. Mass spectrometry can be coupled to the HPLC (LC-MS) for definitive identification of the different species.[8][9][10][11][12]

Visualizations

Reaction_Pathways mPEG5Tos This compound DesiredProduct Desired PEGylated Product mPEG5Tos->DesiredProduct Desired Reaction HydrolyzedPEG m-PEG5-OH (Inactive) mPEG5Tos->HydrolyzedPEG Side Reaction BufferAdduct PEG-Buffer Adduct (Side Product) mPEG5Tos->BufferAdduct Side Reaction Target Target Molecule (e.g., Protein-NH2) Target->DesiredProduct Hydrolysis Hydrolysis (H2O, OH-) Hydrolysis->HydrolyzedPEG NucleophilicBuffer Nucleophilic Buffer (e.g., Tris-NH2) NucleophilicBuffer->BufferAdduct

Caption: Reaction pathways of this compound in a typical PEGylation experiment.

Troubleshooting_Workflow Start Low PEGylation Yield CheckBuffer Is a nucleophilic buffer being used? Start->CheckBuffer ChangeBuffer Switch to a non-nucleophilic buffer (e.g., HEPES, MES) CheckBuffer->ChangeBuffer Yes CheckpH Is the reaction pH > 8.0? CheckBuffer->CheckpH No End Re-run Experiment ChangeBuffer->End LowerpH Lower pH to 7.0-7.5 to reduce hydrolysis CheckpH->LowerpH Yes CheckStoichiometry Is the this compound to target ratio optimal? CheckpH->CheckStoichiometry No LowerpH->End OptimizeRatio Increase molar excess of This compound CheckStoichiometry->OptimizeRatio No CheckStoichiometry->End Yes OptimizeRatio->End

Caption: Troubleshooting workflow for low PEGylation yield with this compound.

Buffer_Selection Start Buffer Selection for This compound Reactions CheckNucleophilicity Does the buffer contain primary or secondary amines? Start->CheckNucleophilicity Avoid AVOID (e.g., Tris, Glycine) CheckNucleophilicity->Avoid Yes Recommended RECOMMENDED (e.g., HEPES, MES, Phosphate, Borate) CheckNucleophilicity->Recommended No ConsiderpH Consider the optimal pH for your reaction Recommended->ConsiderpH FinalChoice Select appropriate buffer and control pH ConsiderpH->FinalChoice

Caption: Logic diagram for selecting a suitable buffer for this compound reactions.

References

Technical Support Center: Purifying m-PEG5-Tos Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-Tos labeled proteins.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound labeled proteins.

Question: Why is the yield of my purified PEGylated protein consistently low?

Answer: Low recovery of your this compound labeled protein can stem from several factors throughout the experimental workflow. Here are some common causes and solutions:

  • Incomplete PEGylation Reaction: The initial labeling reaction may not have gone to completion.

    • Solution: Optimize reaction conditions such as pH, temperature, reaction time, and the molar ratio of this compound to protein. Ensure the tosyl group is not hydrolyzed before reacting with the protein.

  • Protein Precipitation: PEGylation can sometimes alter the solubility of a protein, leading to precipitation during the reaction or purification steps.[1]

    • Solution: Screen different buffer conditions, including pH and ionic strength. The addition of solubility-enhancing agents like arginine can be beneficial.[2]

  • Non-optimal Purification Strategy: The chosen chromatography method may not be suitable for your specific PEGylated protein.

    • Solution: Evaluate different purification techniques. Ion-exchange chromatography (IEX) is often a good starting point for separating PEGylated species from the unreacted protein.[][4] Size-exclusion chromatography (SEC) is effective for removing unreacted PEG and other small molecule impurities.[] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used, particularly for analytical separations and purification of smaller proteins and peptides.[][5]

  • Loss During Filtration/Dialysis: Your protein may be lost during buffer exchange or concentration steps.

    • Solution: Ensure the molecular weight cut-off (MWCO) of your dialysis membrane or ultrafiltration device is appropriate for your PEGylated protein's size to prevent product loss.

Question: My purified sample contains a mixture of un-PEGylated, mono-PEGylated, and multi-PEGylated protein. How can I improve the separation?

Answer: Achieving a homogenous mono-PEGylated product is a common challenge. Here’s how you can enhance the separation:

  • Optimize Chromatography Conditions:

    • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating species with different degrees of PEGylation. Since PEGylation masks surface charges, each PEG addition alters the protein's interaction with the IEX resin.[][6] Experiment with different pH values and salt gradients to resolve the different species.

    • Size-Exclusion Chromatography (SEC): While SEC is excellent for removing unreacted PEG, it may not be able to resolve proteins with only a few PEG units attached, especially for smaller PEG chains like this compound.[6]

    • Hydrophobic Interaction Chromatography (HIC): HIC can sometimes provide an alternative separation mechanism based on the hydrophobicity changes induced by PEGylation.[]

  • Control the Labeling Reaction:

    • Stoichiometry: Carefully control the molar ratio of this compound to your protein. A lower ratio will favor mono-PEGylation, while a higher ratio will lead to more multi-PEGylated products.

    • Site-Directed PEGylation: If possible, engineer your protein to have a single reactive site (e.g., a unique cysteine residue) for a more controlled and specific PEGylation. Thiol-reactive PEGylation using reagents like this compound is well-suited for this approach.[7]

Question: I am having trouble separating positional isomers of my mono-PEGylated protein. What can I do?

Answer: The separation of positional isomers (where the PEG chain is attached to different sites on the protein) is a significant challenge due to their very similar physicochemical properties.[6]

  • High-Resolution Chromatography:

    • Reversed-Phase HPLC (RP-HPLC): This technique can often separate positional isomers on an analytical scale due to subtle differences in their hydrophobicity.[][8] Optimization of the gradient and mobile phase composition is crucial.

    • Ion-Exchange Chromatography (IEX): In some cases, if the PEGylation site affects the overall charge distribution, IEX may be able to resolve isomers, though this is often difficult at a preparative scale.[][6]

  • Reaction Strategy:

    • Site-Specific Labeling: The most effective way to avoid positional isomers is to perform site-specific PEGylation by targeting a unique reactive residue on the protein surface.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is a PEGylation reagent. "m-PEG5" indicates a methoxy-capped polyethylene glycol chain with five repeating ethylene glycol units. "Tos" refers to a tosyl (or tosylate) group, which is an excellent leaving group. This reagent is typically used for the PEGylation of nucleophilic residues on a protein, with a preference for thiol groups (cysteine residues) under specific reaction conditions.[9][10] The tosyl group is displaced by the nucleophile on the protein, forming a stable covalent bond.

What are the main challenges in purifying this compound labeled proteins?

The primary challenges include:

  • Heterogeneity of the reaction mixture: The reaction can result in a mix of unreacted protein, mono-PEGylated protein, multi-PEGylated protein, positional isomers, and unreacted this compound.

  • Separation of closely related species: The physicochemical differences between these species can be minimal, making chromatographic separation difficult.[6]

  • Removal of excess PEG reagent and byproducts: It is crucial to remove all traces of the PEGylating agent and any hydrolysis byproducts from the final product.

  • Maintaining protein stability: The purification process itself can sometimes lead to protein aggregation or loss of activity.

Which chromatography technique is best for purifying my this compound labeled protein?

The optimal technique depends on your specific protein and the impurities you need to remove. A multi-step approach is often necessary:

  • Size-Exclusion Chromatography (SEC): Ideal for the initial removal of unreacted this compound and other small molecules.[]

  • Ion-Exchange Chromatography (IEX): The workhorse for separating un-PEGylated, mono-PEGylated, and multi-PEGylated species based on charge differences.[][4]

  • Reversed-Phase HPLC (RP-HPLC): Useful for high-resolution analytical assessment and for the purification of smaller, more robust proteins and peptides, as well as for separating positional isomers.[][5][8]

How can I quantify the efficiency of my PEGylation reaction and the purity of my final product?

Several methods can be used for characterization:

  • SDS-PAGE: A simple and quick way to visualize the increase in molecular weight after PEGylation and to get a qualitative assessment of the purity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the PEGylated protein, confirming the number of attached PEG chains.[11][12]

  • HPLC (SEC, IEX, RP-HPLC): Can be used to quantify the relative amounts of each species in a mixture by analyzing the peak areas.[13]

  • NMR Spectroscopy: Can be used to determine the degree of PEGylation.[14]

Quantitative Data Summary

The following table provides a summary of expected outcomes for different purification techniques. Note that actual results will vary depending on the specific protein, PEGylation conditions, and chromatography setup.

Purification TechniqueTypical PurityTypical RecoveryKey Separation Principle
Size-Exclusion Chromatography (SEC) >90% (for removal of free PEG)>90%Molecular Size
Ion-Exchange Chromatography (IEX) >95% (for separation of different PEGylated species)70-90%Surface Charge
Reversed-Phase HPLC (RP-HPLC) >98% (for analytical separation and small proteins)60-85%Hydrophobicity
Hydrophobic Interaction Chromatography (HIC) Variable (protein dependent)VariableHydrophobicity

Experimental Protocols

Protocol 1: Thiol-Specific Labeling of a Protein with this compound

This protocol provides a general guideline for the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • This compound reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (optional, for reducing disulfide bonds): e.g., TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: e.g., L-cysteine or β-mercaptoethanol

  • Purification columns and buffers (see Protocol 2)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is in a disulfide bond, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bond. Remove excess TCEP by buffer exchange.

  • PEG Reagent Preparation:

    • Allow the this compound reagent to warm to room temperature before opening.

    • Calculate the required amount of this compound for a 5- to 20-fold molar excess over the protein. The optimal ratio should be determined empirically.

    • Immediately before use, dissolve the this compound in a small volume of the Reaction Buffer.

  • PEGylation Reaction:

    • Slowly add the dissolved this compound reagent to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature will depend on the protein's stability and reactivity.

  • Reaction Quenching:

    • To stop the reaction, add the quenching reagent (e.g., L-cysteine) to a final concentration that is in molar excess to the initial amount of this compound.

    • Incubate for 30 minutes to ensure all unreacted this compound is quenched.

  • Purification:

    • Proceed immediately to the purification of the PEGylated protein using a suitable method, such as SEC followed by IEX (see Protocol 2).

Protocol 2: Two-Step Purification of a PEGylated Protein

This protocol describes a common two-step purification strategy using SEC to remove unreacted PEG, followed by IEX to separate PEGylated species.

Step 1: Size-Exclusion Chromatography (SEC)

  • Column: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the small this compound reagent (MW ~362 Da).

  • Buffer: Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer. The PEGylated protein will elute in the earlier fractions, while the unreacted PEG and quenching reagent will elute later.

  • Fraction Analysis: Analyze the fractions using SDS-PAGE and/or UV absorbance at 280 nm to identify the fractions containing the protein.

  • Pooling: Pool the fractions containing the PEGylated protein.

Step 2: Ion-Exchange Chromatography (IEX)

  • Column: Choose a cation or anion exchange column based on the pI of your un-PEGylated protein and the buffer pH.

  • Buffer Exchange: Exchange the buffer of the pooled fractions from the SEC step into the IEX binding buffer (low salt concentration).

  • Sample Loading: Load the sample onto the equilibrated IEX column.

  • Washing: Wash the column with the binding buffer to remove any unbound molecules.

  • Elution: Apply a linear salt gradient to elute the bound proteins. The un-PEGylated protein will typically bind more strongly than the PEGylated versions. Collect fractions throughout the gradient.

  • Fraction Analysis: Analyze the fractions by SDS-PAGE, RP-HPLC, and/or mass spectrometry to identify the fractions containing the desired mono-PEGylated protein.

  • Pooling and Formulation: Pool the pure fractions and exchange into a suitable storage buffer.

Visualizations

experimental_workflow cluster_labeling This compound Labeling cluster_purification Purification protein Protein Solution reaction PEGylation Reaction protein->reaction peg This compound Reagent peg->reaction quench Quenching reaction->quench sec Size-Exclusion Chromatography (SEC) quench->sec Crude Mixture iex Ion-Exchange Chromatography (IEX) sec->iex PEGylated Protein Fractions analysis Purity & Characterization (SDS-PAGE, MS, HPLC) iex->analysis Purified Fractions

Caption: Experimental workflow for labeling and purifying this compound proteins.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Purified Protein incomplete_reaction Incomplete Reaction start->incomplete_reaction precipitation Protein Precipitation start->precipitation poor_separation Poor Separation start->poor_separation optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction buffer_screen Screen Buffers precipitation->buffer_screen optimize_chromatography Optimize Chromatography poor_separation->optimize_chromatography

Caption: Troubleshooting logic for low yield in PEGylated protein purification.

References

improving the efficiency of m-PEG5-Tos bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-Tos bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the efficient and successful use of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the bioconjugation of this compound to proteins, peptides, and other biomolecules.

1. Low or No Conjugation Efficiency

Question: I am observing very low or no yield of my desired PEGylated product. What are the potential causes and how can I improve the efficiency?

Answer:

Low conjugation efficiency is a common issue that can stem from several factors related to the reactants, reaction conditions, and the stability of the this compound reagent.

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for the nucleophilic substitution reaction. The primary amine groups (ε-amino group of lysine or the N-terminal α-amino group) on proteins need to be in a deprotonated state to be sufficiently nucleophilic.

    • Recommendation: For reactions with primary amines, maintain a pH in the range of 8.0-9.5. For thiols, a pH of 7.5-8.5 is generally recommended. It is crucial to use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer, as buffers like Tris or glycine will compete for the this compound.

  • Inadequate Molar Ratio: The stoichiometry of the reactants significantly impacts the extent of PEGylation.

    • Recommendation: An excess of this compound is typically required to drive the reaction to completion. Start with a molar ratio of 5- to 20-fold excess of this compound to the biomolecule. This can be further optimized based on the number of available conjugation sites and the desired degree of PEGylation.

  • Reaction Temperature and Time: The kinetics of the conjugation reaction are temperature-dependent.

    • Recommendation: Most PEGylation reactions are performed at room temperature (20-25°C) for 2-4 hours. If the reaction is slow, you can increase the temperature to 37°C or extend the reaction time up to 24 hours. Monitor the reaction progress to avoid potential degradation of the biomolecule at higher temperatures or longer incubation times.

  • Hydrolysis of this compound: The tosyl group is susceptible to hydrolysis, especially at higher pH values, which inactivates the reagent.

    • Recommendation: Prepare the this compound solution immediately before use. Avoid storing the reagent in aqueous solutions for extended periods.

  • Steric Hindrance: The accessibility of the target functional groups on the biomolecule can be limited by its three-dimensional structure.

    • Recommendation: Consider using a longer PEG linker to overcome steric hindrance. Denaturing agents can be used in some cases, but this may compromise the biological activity of the protein.

2. Polydispersity and Multiple PEGylation Products

Question: My analysis (e.g., SDS-PAGE, SEC) shows multiple bands or peaks, indicating a heterogeneous mixture of PEGylated products. How can I achieve a more homogenous product?

Answer:

The presence of multiple PEGylation products is often due to the reaction of this compound with multiple available functional groups on the biomolecule.

  • Control of Reaction Stoichiometry:

    • Recommendation: Carefully control the molar ratio of this compound to the biomolecule. Lowering the molar excess of the PEG reagent will favor mono-PEGylation.

  • Site-Directed Mutagenesis:

    • Recommendation: If a specific conjugation site is desired, consider using site-directed mutagenesis to introduce a uniquely reactive residue (e.g., a cysteine) at a specific location on the protein surface.

  • Purification:

    • Recommendation: Utilize chromatography techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the different PEGylated species.

Frequently Asked Questions (FAQs)

Q1: What is the reactivity of this compound towards different functional groups?

A1: The tosyl group on this compound is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with primary amines (e.g., lysine residues, N-terminus of proteins), thiols (e.g., cysteine residues), and to a lesser extent, hydroxyl groups (e.g., serine, threonine, tyrosine residues). The reactivity generally follows the order: Thiol > Amine > Hydroxyl.

Q2: How should I store and handle this compound?

A2: this compound should be stored at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. For accurate dispensing, it is recommended to prepare a stock solution in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

Q3: What analytical techniques are suitable for characterizing my this compound conjugate?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • SDS-PAGE: To visualize the increase in molecular weight upon PEGylation and to assess the degree of polydispersity.

  • Size-Exclusion Chromatography (SEC): To separate and quantify the PEGylated product from unreacted biomolecule and excess PEG reagent.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the number of attached PEG chains.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the conjugate.

Q4: Can I conjugate this compound in the presence of reducing agents like DTT or TCEP?

A4: No, reducing agents should be avoided during the conjugation reaction, as they can react with the tosyl group. If your protein requires a reducing environment to maintain its activity, a different conjugation chemistry might be more suitable.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Bioconjugation

ParameterRecommended RangeNotes
pH 8.0 - 9.5 (for amines) 7.5 - 8.5 (for thiols)Use non-amine containing buffers (e.g., PBS, Borate).
Temperature 20 - 37 °CStart at room temperature; can be increased to accelerate the reaction.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.
Molar Ratio (this compound:Biomolecule) 5:1 to 20:1Optimize based on the desired degree of PEGylation.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

  • Protein Preparation: Dissolve the protein in a suitable non-amine containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. Mix gently and allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Quenching the Reaction: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Analysis: Analyze the purified conjugate using SDS-PAGE, SEC, and mass spectrometry to confirm PEGylation and assess purity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein in Reaction Buffer conjugation Mix and Incubate (RT, 2-4h) protein_prep->conjugation peg_prep This compound in Anhydrous Solvent peg_prep->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification analysis Analyze Product (SDS-PAGE, MS) purification->analysis

Caption: General experimental workflow for this compound bioconjugation.

troubleshooting_guide cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_solutions Solutions start Low/No Conjugation? check_ph Is pH 8.0-9.5 (for amines)? start->check_ph Start Here check_ratio Is molar ratio (PEG:Protein) > 5:1? check_ph->check_ratio Yes solution_ph Adjust pH check_ph->solution_ph No check_temp_time Is Temp/Time sufficient (RT, >2h)? check_ratio->check_temp_time Yes solution_ratio Increase molar ratio check_ratio->solution_ratio No check_peg_quality Is this compound fresh and non-hydrolyzed? check_temp_time->check_peg_quality Yes solution_temp_time Increase temp/time check_temp_time->solution_temp_time No check_buffer Is buffer non-amine based (e.g., PBS)? check_peg_quality->check_buffer Yes solution_peg Use fresh this compound check_peg_quality->solution_peg No solution_buffer Change buffer check_buffer->solution_buffer No end_node Improved Efficiency check_buffer->end_node Yes solution_ph->end_node solution_ratio->end_node solution_temp_time->end_node solution_peg->end_node solution_buffer->end_node

m-PEG5-Tos hydrolysis rate at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-Tos. The information below addresses common issues related to the hydrolysis of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a tosyl (tosylate) functional group. The tosyl group is an excellent leaving group, making this compound a useful reagent for nucleophilic substitution reactions. It is commonly used in bioconjugation to attach PEG chains to molecules such as proteins, peptides, and other small molecules, a process known as PEGylation. This can improve the solubility, stability, and pharmacokinetic properties of the target molecule.

Q2: How stable is the tosyl group on this compound to hydrolysis?

The tosyl group is susceptible to hydrolysis, especially in aqueous environments. The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, the tosyl group is more stable under neutral to slightly acidic conditions and more prone to hydrolysis under basic conditions.

Q3: At what pH values is the hydrolysis of this compound most significant?

Hydrolysis of the tosyl group is catalyzed by both acid and base. Therefore, the rate of hydrolysis is expected to be lowest around neutral pH and increase under both acidic and basic conditions. For many tosylated compounds, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis.

Q4: How does temperature affect the hydrolysis rate?

As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. For consistent and reproducible results, it is crucial to maintain a constant temperature during experiments.

Troubleshooting Guide

Issue: Low yield in a conjugation reaction with this compound.

  • Possible Cause: Hydrolysis of the this compound prior to or during the reaction.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your reaction buffer is within the optimal range for the nucleophilic substitution to occur efficiently while minimizing hydrolysis. For reactions with amines, a pH of 7.5-8.5 is often used. Be aware that at the higher end of this range, the rate of hydrolysis will be more significant.

    • Fresh Reagent: Use freshly prepared solutions of this compound. Avoid storing aqueous solutions of the reagent for extended periods.

    • Temperature: Perform the reaction at the recommended temperature. If possible, running the reaction at a lower temperature for a longer duration may help to minimize hydrolysis.

    • Moisture: Ensure all solvents and reagents are dry, as water will promote hydrolysis.

Issue: Inconsistent results between experimental batches.

  • Possible Cause: Varied levels of this compound hydrolysis due to inconsistent storage or handling.

  • Troubleshooting Steps:

    • Standardized Protocols: Adhere to a strict, standardized protocol for the preparation and use of this compound solutions.

    • Storage: Store the solid this compound reagent in a cool, dry, and dark place. Once in solution, use it as quickly as possible.

    • Quality Control: If possible, perform a quality control check (e.g., by HPLC) on your this compound solution before use to determine the extent of any hydrolysis.

Quantitative Data on Hydrolysis

pHTemperature (°C)Half-life (t½) (hours)
4.025~120
7.025~200
9.025~24
10.025~2.5

Disclaimer: This data is for illustrative purposes only and represents the general trend of tosylate hydrolysis. The actual hydrolysis rate of this compound may vary.

Experimental Protocols

Protocol: Determination of this compound Hydrolysis Rate by HPLC

This protocol outlines a general method for monitoring the hydrolysis of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 4, 7, 9)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous, water-miscible solvent like acetonitrile.

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., 0.1 M citrate buffer for pH 4, 0.1 M phosphate buffer for pH 7, 0.1 M borate buffer for pH 9).

3. Experimental Procedure:

  • Equilibrate the HPLC system with a suitable mobile phase gradient (e.g., a gradient of water/ACN with 0.1% TFA).

  • To initiate the hydrolysis experiment, dilute a small aliquot of the this compound stock solution into each of the prepared buffer solutions to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Maintain the solutions at a constant temperature (e.g., 25°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction mixture.

  • Quench the hydrolysis reaction immediately by diluting the aliquot into the mobile phase starting condition (high aqueous content) to stabilize the sample.

  • Inject the quenched sample onto the HPLC system.

  • Monitor the disappearance of the this compound peak and the appearance of the hydrolysis product peak (m-PEG5-OH) at a suitable wavelength (e.g., 254 nm for the tosyl group).

4. Data Analysis:

  • Integrate the peak area of the this compound at each time point.

  • Plot the natural logarithm of the this compound peak area versus time.

  • The slope of this plot will be the negative of the pseudo-first-order rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Acid Protonation of Tosylate Oxygen Hydrolysis_Product m-PEG5-OH + Tosyl Acid Acid->Hydrolysis_Product H2O Base Nucleophilic Attack by Hydroxide Base->Hydrolysis_Product mPEG5_Tos This compound mPEG5_Tos->Acid H+ mPEG5_Tos->Base OH-

Caption: Influence of pH on the hydrolysis pathway of this compound.

dealing with steric hindrance in m-PEG5-Tos reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in PEGylation reactions, with a special focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a monodispersed polyethylene glycol (PEG) linker. It consists of a methoxy group ("m") at one terminus, five ethylene glycol units ("PEG5"), and a tosyl group ("Tos") at the other terminus. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH) through a nucleophilic substitution reaction.[1][2] It is commonly used in bioconjugation to link small molecules, peptides, or proteins, thereby improving their solubility, stability, and pharmacokinetic properties.[3]

Q2: What is steric hindrance and how does it affect this compound reactions?

A2: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reaction site impedes a chemical reaction.[3] In the context of this compound reactions, steric hindrance can arise from a bulky nucleophile (e.g., a sterically crowded amino acid side chain on a protein) or from the PEG chain itself, although the latter is less pronounced with a short PEG like m-PEG5. This hindrance can lead to slower reaction rates, lower yields, and in some cases, prevent the reaction from occurring altogether.[4][5]

Q3: How does the length of the PEG chain relate to steric hindrance?

A3: The length of the PEG chain plays a crucial role in steric effects. Longer PEG chains can create a larger hydrodynamic volume, which can shield the reactive site on the target molecule or even the reactive end of the PEG itself.[4] While this compound has a relatively short chain, which minimizes self-hindrance, the accessibility of the target nucleophile on a large biomolecule remains a critical factor. A shorter linker like m-PEG5 may not be long enough to overcome steric hindrance if the target functional group is located in a sterically congested region of the biomolecule.[3]

Q4: What are the optimal reaction conditions for this compound with amines and thiols?

A4: The optimal conditions depend on the specific nucleophile and substrate.

  • For primary amines (e.g., lysine residues): The reaction is typically carried out in a buffer at a pH of 8-9.5. The basic conditions deprotonate the amine, increasing its nucleophilicity.

  • For thiols (e.g., cysteine residues): A pH range of 7-8 is generally preferred. This pH is high enough to deprotonate the thiol to the more reactive thiolate anion but low enough to minimize side reactions like disulfide bond formation.

For both types of reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, especially if the substrate has poor aqueous solubility.[6][7]

Troubleshooting Guide

Issue 1: Low or No Reaction Yield
Potential Cause Recommended Solution Explanation
Steric Hindrance 1. Increase reaction temperature. 2. Prolong reaction time. 3. Use a catalyst (e.g., a non-nucleophilic base for amine reactions). 4. Consider a longer PEG linker if the target site is deeply buried.Increased kinetic energy can help overcome the activation energy barrier imposed by steric hindrance. Catalysts can enhance the nucleophilicity of the attacking group.
Suboptimal pH Adjust the pH of the reaction buffer to the optimal range for your nucleophile (pH 8-9.5 for amines, pH 7-8 for thiols).The nucleophilicity of amines and thiols is highly pH-dependent. Incorrect pH can lead to protonation of the nucleophile, rendering it unreactive.
Poor Substrate Solubility Add a co-solvent such as DMF or DMSO to improve the solubility of your substrate.Both reactants must be in the same phase for the reaction to proceed efficiently.
Oxidized Thiols For thiol reactions, pre-treat your substrate with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent before adding this compound.Thiols can oxidize to form disulfide bonds, which are not nucleophilic.[3]
Hydrolysis of this compound Ensure anhydrous conditions if using organic solvents. If in an aqueous buffer, use the this compound immediately after dissolving.The tosyl group can be slowly hydrolyzed by water, especially at non-neutral pH, inactivating the reagent.
Issue 2: Multiple Products or Impurities
Potential Cause Recommended Solution Explanation
Reaction with Multiple Sites 1. Use a limited molar excess of this compound. 2. If possible, use site-directed mutagenesis to remove more reactive, undesired sites on your protein.If your biomolecule has multiple nucleophilic sites with similar reactivity, you may get a mixture of products with varying degrees of PEGylation.
Side Reactions For amine reactions, avoid excessively high pH (>10) to minimize side reactions. For thiol reactions, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Undesired side reactions can consume your starting materials and complicate purification.
Unreacted Starting Materials Optimize the reaction stoichiometry. A slight excess of this compound (1.2-2 fold) is often recommended.Incomplete conversion will leave you with a mixture of starting materials and the desired product.

Data Presentation

The following tables provide illustrative data on how steric hindrance and reaction conditions can influence the outcome of this compound reactions. Note: These are representative values and actual results may vary depending on the specific substrates and experimental setup.

Table 1: Effect of Nucleophile Steric Bulk on Reaction Yield

NucleophileSteric ClassificationRepresentative Yield (%)
Primary Amine (e.g., Glycine)Low> 90%
Primary Amine (e.g., Lysine side chain on exposed protein loop)Medium60-80%
Secondary Amine (e.g., Proline N-terminus)High20-40%
Primary Amine (e.g., Lysine side chain in a sterically hindered pocket)Very High< 10%

Table 2: Influence of pH on Reaction Time with a Model Amine Substrate

pHReaction Time to >95% Conversion (hours)
7.0> 24
8.08-12
9.02-4
10.0< 1 (risk of side reactions increases)

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Peptide with a Primary Amine
  • Peptide Dissolution: Dissolve the peptide in a suitable buffer. For peptides with poor aqueous solubility, a minimal amount of a compatible organic co-solvent like DMF or DMSO can be used. A common starting buffer is 100 mM sodium bicarbonate, pH 8.5.

  • This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer or an anhydrous organic solvent like DMF.

  • Reaction Initiation: Add a 1.5 to 5-fold molar excess of the dissolved this compound to the peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C with gentle stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as RP-HPLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any unreacted this compound by adding a small molecule with a primary amine (e.g., Tris or glycine) and incubating for an additional hour.

  • Purification: Purify the PEGylated peptide from excess reagents and byproducts using RP-HPLC or size exclusion chromatography (SEC).[8][9][10]

Protocol 2: General Procedure for Conjugation of this compound to a Cysteine-Containing Protein
  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to free the cysteine thiol, incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature in a degassing buffer (e.g., 100 mM phosphate buffer, 5 mM EDTA, pH 7.2).

  • Removal of Reducing Agent: Remove the TCEP using a desalting column equilibrated with the reaction buffer.

  • This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer.

  • Reaction Initiation: Add a 2 to 10-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight under an inert atmosphere (e.g., by purging the headspace with nitrogen or argon).

  • Monitoring: Monitor the reaction progress by SDS-PAGE (the PEGylated protein will show a shift in molecular weight) or LC-MS.

  • Purification: Purify the PEGylated protein using SEC or ion-exchange chromatography.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products mPEG5_Tos m-PEG5-OTs TS [R---Nu---CH2---PEG-m]δ+...OTsδ- mPEG5_Tos->TS SN2 Attack Nucleophile R-Nu: Nucleophile->TS Conjugate m-PEG5-Nu-R TS->Conjugate Leaving_Group TsO- TS->Leaving_Group

Caption: SN2 reaction mechanism of this compound with a nucleophile.

troubleshooting_workflow start Low Reaction Yield check_pH Is pH optimal? start->check_pH adjust_pH Adjust pH check_pH->adjust_pH No check_solubility Is substrate soluble? check_pH->check_solubility Yes adjust_pH->check_solubility add_cosolvent Add co-solvent (DMF/DMSO) check_solubility->add_cosolvent No check_sterics High steric hindrance? check_solubility->check_sterics Yes add_cosolvent->check_sterics increase_temp_time Increase temperature/time check_sterics->increase_temp_time Yes check_thiol_ox Thiol oxidation? check_sterics->check_thiol_ox No increase_temp_time->check_thiol_ox reduce_protein Reduce with TCEP/DTT check_thiol_ox->reduce_protein Yes (for thiols) success Yield Improved check_thiol_ox->success No reduce_protein->success

Caption: Troubleshooting workflow for low yield in this compound reactions.

steric_hindrance_concept cluster_low_sterics Low Steric Hindrance cluster_high_sterics High Steric Hindrance peg1 This compound nuc1 Accessible Nucleophile peg1->nuc1 Easy Approach peg2 This compound nuc2 Buried Nucleophile peg2->nuc2 Hindered Approach protein Protein Surface

References

Technical Support Center: Purification of m-PEG5-Tos Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted m-PEG5-Tos from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

A1: this compound is a methoxy-terminated polyethylene glycol with five ethylene glycol units, functionalized with a tosyl group. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like amines and thiols for PEGylation reactions.[1] The hydrophilic PEG spacer enhances the solubility of the modified molecule in aqueous media. It is crucial to remove unreacted this compound from the final product to ensure accurate characterization, prevent interference in downstream applications, and avoid potential in vivo side effects.[]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most effective methods for removing small, unreacted PEG reagents like this compound are based on differences in size and polarity between the PEGylated product and the unreacted PEG. The primary techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume.[][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[4][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography for separating polar compounds.[5]

  • Dialysis/Ultrafiltration: Separates molecules based on size using a semi-permeable membrane.[6][7]

  • Precipitation: Selectively precipitating either the product or the unreacted PEG.[8][9]

Q3: How do I choose the best purification method for my sample?

A3: The optimal purification method depends on the properties of your target molecule (e.g., protein, peptide, small molecule), the scale of your experiment, and the required final purity. The following table provides a comparison to guide your decision.

Purification MethodPrincipleBest Suited ForAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by sizeLarge molecules (e.g., proteins, large peptides)Efficient removal of small unreacted PEG, gentle conditions.[][3]Potential for sample dilution, may not resolve species with similar hydrodynamic radii.[10]
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicitySmall molecules, peptides, and some proteinsHigh resolution, can separate isomers.[4][7]Can be denaturing for some proteins, requires organic solvents.[11]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation by polarityPolar molecules, especially peptides and small moleculesGood for separating polar compounds that are poorly retained in RP-HPLC.[5]Requires high organic solvent concentrations, which may cause solubility issues.
Dialysis/Ultrafiltration Separation by sizeLarge molecules (e.g., proteins)Simple, cost-effective for buffer exchange and removing small molecules.[]Slow, may not be effective for removing PEG from smaller molecules, potential for product loss to membrane.[7][11]
Precipitation Differential solubilitySmall molecules and some proteinsCan handle large sample volumes, relatively inexpensive.May not be highly selective, risk of co-precipitation, potential for product denaturation.[8]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound conjugates.

Issue 1: Unreacted this compound is still present in my sample after purification.

Possible Cause Suggested Solution
Inefficient Dialysis/Ultrafiltration - Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is appropriate: it should be significantly larger than the MW of this compound (362.44 g/mol ) but smaller than your product. A 1 kDa or 2 kDa MWCO is often a good starting point for proteins. - Increase the dialysis time and use a larger volume of dialysis buffer (at least 100-fold the sample volume, changed several times).
Poor Resolution in SEC - Optimize the column length and pore size for the molecular weight range of your sample. A longer column generally provides better resolution. - Reduce the flow rate to allow for better separation. - Ensure the injection volume does not exceed 2-5% of the total column volume.
Co-elution in RP-HPLC - Adjust the gradient of the organic mobile phase. A shallower gradient can improve the separation of closely eluting compounds. - Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol instead of acetonitrile).
Ineffective HILIC SPE - Ensure the sample is dissolved in a high percentage of organic solvent (typically >75% acetonitrile) for efficient binding of the PEGylated product.[5] - Optimize the wash and elution conditions. The unreacted PEG should be in the flow-through, while the product is retained and then eluted with a higher aqueous content mobile phase.[5]

Issue 2: Low recovery of my PEGylated product.

Possible Cause Suggested Solution
Non-specific Binding to Chromatography Resin or Membrane - For SEC, add modifiers like arginine or a non-ionic surfactant to the mobile phase to reduce non-specific interactions. - For RP-HPLC, consider using a wider pore column (e.g., 300 Å) for larger molecules.[5] - For dialysis/ultrafiltration, select membranes known for low protein binding.
Precipitation of the Product During Purification - Optimize buffer conditions (pH, ionic strength) to maintain the solubility of your PEGylated product. - For RP-HPLC, increasing the column temperature (e.g., 45-60 °C) can sometimes improve recovery and peak shape for PEGylated proteins.[3]
Product Aggregation - Perform purification steps at a lower temperature (e.g., 4 °C). - Reduce the flow rate in SEC to minimize pressure-induced aggregation.

Issue 3: How can I confirm the removal of unreacted this compound?

Analytical Technique Description
HPLC with UV and ELSD/CAD - An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly sensitive to non-chromophoric species like PEG and can be used in series with a UV detector.[3][10][12] This allows for the simultaneous detection of your UV-active product and the unreacted PEG.
Mass Spectrometry (MS) - MALDI-TOF or LC-MS can be used to analyze the final product. The absence of a peak corresponding to the mass of this compound or its derivatives confirms its removal.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy - For small molecule conjugations, NMR can be used to confirm the structure of the final product and the absence of characteristic peaks from the unreacted this compound.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This protocol is suitable for the purification of PEGylated proteins or other large molecules.

  • System Preparation: Equilibrate the SEC system and a column with an appropriate molecular weight fractionation range with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[6]

  • Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be small relative to the column volume (ideally <2% of the column volume) for optimal resolution.[6]

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger PEGylated product will elute first, followed by the smaller unreacted this compound.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).

  • Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the pure PEGylated product.

  • Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample using ultrafiltration.

SEC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis & Final Product Equilibrate 1. Equilibrate SEC Column Prepare_Sample 2. Filter Reaction Mixture Inject 3. Inject Sample Prepare_Sample->Inject Elute 4. Isocratic Elution Inject->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (SDS-PAGE/MS) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Concentrate 8. Concentrate (Optional) Pool->Concentrate RPHPLC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis & Final Product Equilibrate 1. Equilibrate RP Column Prepare_Sample 2. Dilute & Filter Sample Inject 3. Inject Sample Prepare_Sample->Inject Elute 4. Gradient Elution Inject->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Purity (LC-MS) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Lyophilize 8. Lyophilize Pool->Lyophilize Dialysis_Logic cluster_system Dialysis System Dialysis_Bag Dialysis Bag (Semi-permeable Membrane) PEG Unreacted this compound (Small) Dialysis_Bag->PEG Buffer Dialysis Buffer (Large Volume) Dialysis_Bag->Buffer Immersed in Product PEGylated Product (Large) Product->Dialysis_Bag Retained PEG->Buffer Diffuses Out

References

impact of buffer choice on m-PEG5-Tos reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer choice on reaction kinetics and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEGylation reagent. It consists of a monomethyl ether polyethylene glycol (m-PEG) chain with five ethylene glycol units, terminated with a tosyl (tosylate) group.[1] The tosyl group is an excellent leaving group, making this compound highly effective for the covalent attachment of the PEG chain to nucleophiles such as the primary amines found in proteins and peptides (a process called PEGylation).[1] This modification can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life.

Q2: How does the this compound reaction work?

A2: The reaction of this compound with a nucleophile, such as the primary amine group on a lysine residue of a protein, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The nucleophilic amine attacks the carbon atom to which the tosylate group is attached, leading to the displacement of the tosylate and the formation of a stable covalent bond between the PEG and the target molecule.[2][3]

Q3: Why is buffer choice so important for my this compound reaction?

A3: Buffer choice is critical for several reasons:

  • pH Control: The pH of the reaction buffer directly influences the nucleophilicity of the target functional groups. For primary amines, a pH above the pKa of the amine (typically around 8.5-9.5 for lysine residues) is required to ensure the amine is in its deprotonated, more nucleophilic state.[4][5]

  • Reaction Rate: The pH and the composition of the buffer can significantly affect the rate of the PEGylation reaction.

  • Side Reactions: The buffer components can sometimes participate in or promote side reactions, such as hydrolysis of the this compound, which can reduce your yield.

  • Stability of Biomolecule: The buffer must maintain the stability and integrity of your protein or peptide throughout the reaction.

Q4: What is the optimal pH for reacting this compound with proteins?

A4: For reactions targeting primary amines (e.g., lysine residues or the N-terminus), a pH in the range of 8.5 to 9.5 is generally recommended.[6] This pH ensures a sufficient concentration of the deprotonated, nucleophilic amine, which is necessary for an efficient SN2 reaction. However, the optimal pH can be protein-specific and may require some empirical optimization.[4]

Q5: Can the buffer itself react with this compound?

A5: Yes, if the buffer contains nucleophilic species, it can compete with your target molecule for reaction with this compound. For example, Tris buffer, which contains a primary amine, can act as a nucleophile and should be used with caution, primarily as a quenching agent after the main reaction is complete.[7][8] Buffers like phosphate and borate are generally preferred as they are less nucleophilic.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low PEGylation Efficiency / Low Yield 1. Sub-optimal pH: The pH of the reaction buffer may be too low, resulting in protonated and non-nucleophilic amine groups on the target molecule.[4][5] 2. Hydrolysis of this compound: The tosyl group can be hydrolyzed, rendering the PEG reagent inactive. This is more likely to occur at very high pH or during prolonged reactions. 3. Steric Hindrance: The target site on the biomolecule may be sterically inaccessible to the this compound.[9] 4. Incorrect Stoichiometry: The molar ratio of this compound to the target molecule may be too low.1. Optimize pH: Increase the pH of the reaction buffer to the 8.5-9.5 range. Perform small-scale pilot reactions at different pH values to determine the optimum for your specific molecule. Use non-nucleophilic buffers like phosphate or borate. 2. Minimize Hydrolysis: Prepare fresh solutions of this compound immediately before use. Avoid unnecessarily long reaction times. Analyze for hydrolyzed PEG reagent using methods like 2D-LC.[7][8] 3. Denature/Refold or Target Different Sites: If steric hindrance is suspected, consider partial denaturation and refolding of the protein, or target more accessible sites if possible. 4. Increase Molar Excess: Increase the molar excess of this compound in the reaction mixture.
Non-specific PEGylation / Multiple PEG Chains Attached 1. High Molar Excess of PEG Reagent: Using a large excess of this compound can lead to the modification of multiple accessible sites. 2. Multiple Reactive Sites: The target molecule may have several equally reactive nucleophilic sites.1. Optimize Stoichiometry: Reduce the molar excess of this compound. Titrate the PEG reagent to find the optimal ratio for mono-PEGylation. 2. Site-Directed Mutagenesis: If a single PEGylation site is desired, consider protein engineering to remove other reactive sites or introduce a uniquely reactive one.
Protein Aggregation or Precipitation During Reaction 1. Change in Protein Charge: PEGylation neutralizes the positive charge of primary amines, which can alter the protein's isoelectric point and solubility. 2. Unsuitable Buffer Conditions: The buffer composition or ionic strength may not be optimal for maintaining the stability of the PEGylated protein.1. Screen Buffers and Additives: Experiment with different buffers (e.g., phosphate, borate) and ionic strengths. Consider the addition of stabilizing excipients such as arginine or glycerol. 2. Optimize Protein Concentration: Perform the reaction at a lower protein concentration to reduce the likelihood of aggregation.
Reaction is Too Slow 1. Low Temperature: Reactions are often performed at 4°C to maintain protein stability, but this can significantly slow down the reaction rate. 2. Low pH: As mentioned, a pH that is too low will reduce the concentration of the nucleophilic amine.1. Increase Temperature: If the protein is stable at a higher temperature, consider running the reaction at room temperature (20-25°C) to increase the rate.[6] 2. Increase pH: Carefully increase the pH towards the higher end of the optimal range (e.g., pH 9.0-9.5).
Reaction is Too Fast / Difficult to Control 1. High pH: A very high pH will maximize the nucleophilicity of the amine, leading to a very fast reaction. 2. High Temperature: Higher temperatures accelerate the reaction rate.1. Decrease pH: Lower the pH to the lower end of the optimal range (e.g., pH 8.0-8.5) to temper the reactivity. 2. Decrease Temperature: Perform the reaction at 4°C to slow down the kinetics.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general starting point for the PEGylation of a protein using this compound. Optimization will likely be required for your specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving this compound

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

  • Reaction Initiation: Add the desired molar excess of the dissolved this compound to the protein solution. A common starting point is a 5 to 20-fold molar excess of PEG reagent over the protein.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Reaction Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes.

  • Purification: Remove unreacted this compound and other reaction byproducts from the PEGylated protein using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Analyze the purified PEGylated protein using SDS-PAGE (to observe the increase in apparent molecular weight) and HPLC (to assess purity and degree of PEGylation). Mass spectrometry can be used to confirm the identity and determine the number of attached PEG chains.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_Prep Prepare Protein in Reaction Buffer (pH 8.5) Mix Add this compound to Protein Solution Prot_Prep->Mix PEG_Prep Dissolve this compound in Anhydrous Solvent PEG_Prep->Mix Incubate Incubate (e.g., 1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify PEGylated Protein (e.g., SEC, IEX) Quench->Purify Analyze Analyze Product (SDS-PAGE, HPLC, MS) Purify->Analyze SN2_Mechanism Reactants R-NH₂ + m-PEG5-O-Tos TS [R-NH₂---C---O-Tos]‡ (Transition State) Reactants->TS Nucleophilic Attack Products R-NH-PEG5-m + Tos-O⁻ TS->Products Leaving Group Departure

References

Technical Support Center: Scaling Up m-PEG5-Tos Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-Tos conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the smooth scaling up of your PEGylation processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a monofunctional polyethylene glycol (PEG) derivative with a tosyl group at one end. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines (-NH2) and thiols (-SH) through a nucleophilic substitution reaction.[1][2][3] This reaction forms a stable covalent bond between the PEG and the target molecule. The PEG chain itself is hydrophilic and can improve the solubility and pharmacokinetic properties of the conjugated molecule.[2]

Q2: Which functional groups on my protein/peptide will react with this compound?

A2: The primary targets for this compound are strong nucleophiles. In proteins and peptides, these are typically the ε-amino group of lysine residues, the N-terminal α-amino group, and the thiol group of cysteine residues.[1][4] The reactivity of these groups is pH-dependent.

Q3: What is the optimal pH for conjugation with this compound?

A3: The optimal pH depends on the nucleophile you are targeting.

  • For primary amines (lysine, N-terminus): A slightly basic pH of 8.0-9.5 is generally recommended to ensure the amino group is deprotonated and thus more nucleophilic.

  • For thiols (cysteine): A pH of 7.0-8.0 is typically optimal. At this pH, the thiol group is sufficiently deprotonated to be reactive, while minimizing potential side reactions like disulfide bond scrambling at higher pH.

Q4: How can I monitor the progress of my conjugation reaction?

A4: Several analytical techniques can be used to monitor the reaction progress:

  • SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the protein after PEGylation. You will see new bands corresponding to mono-, di-, and poly-PEGylated species appearing at higher molecular weights than the unmodified protein.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger radius and thus elute earlier than their unmodified counterparts.[]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate different PEGylated species and quantify the remaining unreacted protein.[6]

  • Mass Spectrometry (MS): Provides precise mass information to confirm the identity and degree of PEGylation of the conjugate.[7][8]

Q5: How do I remove unreacted this compound and byproducts after the reaction?

A5: Purification is a critical step. Common methods include:

  • Size Exclusion Chromatography (SEC): Highly effective for removing smaller, unreacted this compound from the much larger PEGylated protein.[][9]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated species from the native protein based on charge differences.[][9]

  • Diafiltration/Ultrafiltration: A membrane-based technique that can be used to remove small molecules like unreacted PEG from the final product, particularly useful for larger scale operations.[9]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein (Lab Scale)

This protocol provides a starting point for the conjugation of this compound to a protein containing reactive amine groups. Optimization will be required for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL). The NHS-ester moiety in some other PEG linkers is moisture-sensitive, and while tosylates are more stable, it is good practice to minimize exposure to moisture.[10]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.

    • The molar ratio of this compound to protein will need to be optimized. A starting point is a 5 to 20-fold molar excess of the PEG reagent over the number of available reactive sites on the protein.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method such as SEC or IEX.[][9]

  • Analysis: Analyze the purified fractions using SDS-PAGE and/or RP-HPLC to confirm the degree of PEGylation and purity.

Troubleshooting Guide for Scaling Up

Scaling up a conjugation reaction can introduce new challenges. This guide addresses common issues encountered during the transition to larger batches.

Problem Potential Cause Recommended Solution
Low Conjugation Yield 1. Inefficient Mixing: In larger vessels, localized high concentrations of this compound can lead to protein aggregation, while other areas may have insufficient reagent.• Use an appropriate overhead stirrer or impeller to ensure homogeneous mixing. • Consider a slower, controlled addition of the this compound solution over time.
2. Suboptimal Stoichiometry: Molar ratios that worked at a small scale may not be optimal for larger batches due to differences in reaction kinetics.• Re-optimize the molar excess of this compound for the larger scale. Start with the previously determined ratio and perform small-scale trials at the new concentration.
3. Incorrect pH: The pH of the reaction buffer may drift upon the addition of reagents at a larger scale.• Monitor the pH of the reaction mixture throughout the process and adjust as necessary with a suitable acid or base.
High Polydispersity (mixture of many PEGylated species) 1. Prolonged Reaction Time: Longer reaction times can lead to the attachment of more PEG molecules than desired.• Perform a time-course study at the larger scale to determine the optimal reaction time to achieve the desired degree of PEGylation.
2. Non-selective Reaction Conditions: The chosen pH may be causing reactions with less reactive sites.• If targeting a specific site (e.g., N-terminus vs. lysine), adjust the pH to favor that reaction. N-terminal amines can sometimes be targeted at a slightly lower pH (7.5-8.0) compared to lysine residues.
Protein Aggregation/Precipitation 1. High Protein Concentration: As the scale increases, the protein concentration may become too high, leading to aggregation.• Consider performing the reaction at a lower protein concentration. • The inclusion of stabilizing excipients (e.g., arginine, sucrose) in the reaction buffer may help.
2. High Organic Solvent Concentration: The volume of organic solvent used to dissolve this compound may be too high at a larger scale.• Optimize the dissolution of this compound to use the minimum amount of co-solvent necessary. • Explore the use of more water-soluble this compound derivatives if available.
Difficulty in Purification 1. Overloading of Chromatography Columns: The capacity of the purification column may be exceeded at a larger scale.• Ensure the column size is appropriate for the batch size. • Consider using a multi-step purification process, for example, an initial diafiltration step followed by high-resolution chromatography.[9]
2. Poor Resolution: Separation between different PEGylated species or from unreacted protein may be poor.• Optimize the chromatography method (e.g., gradient slope for IEX, flow rate for SEC). • Hydrophobic Interaction Chromatography (HIC) can sometimes provide better resolution for PEGylated proteins.[]

Data Summary Table

The following table provides suggested starting parameters for scaling up your this compound conjugation. These should be used as a guideline and optimized for your specific process.

Parameter Lab Scale (1-10 mg protein) Pilot Scale (1-10 g protein) Production Scale (>10 g protein)
Protein Concentration 5-10 mg/mL2-8 mg/mL2-5 mg/mL
This compound Molar Excess (per reactive site) 5-20 fold3-15 fold2-10 fold
Reaction Temperature 4-25°C4-25°C15-25°C (for better control)
Reaction Time 2-16 hours1-8 hours1-6 hours
Mixing Vortexing / Magnetic StirrerOverhead StirrerImpeller in a jacketed reactor
Co-solvent (DMF/DMSO) % < 10% (v/v)< 5% (v/v)< 2% (v/v) or solvent-free if possible

Visualizations

Experimental Workflow for this compound Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution in Amine-Free Buffer (pH 8.0-9.5) C Add this compound to Protein Solution (Controlled Addition) A->C B Dissolve this compound in Anhydrous DMF/DMSO B->C D Incubate with Stirring (e.g., 2-4h at RT or 16h at 4°C) C->D E Quench Reaction (e.g., with Tris buffer) D->E F Purify Conjugate (e.g., SEC, IEX) E->F G Analyze Purity and Degree of PEGylation (SDS-PAGE, HPLC, MS) F->G H Final PEGylated Product G->H

Caption: Workflow for a typical this compound conjugation experiment.

Troubleshooting Logic for Low Conjugation Yield

G A Low Conjugation Yield Observed B Check Reaction pH A->B C Verify Reagent Stoichiometry B->C pH is Correct E Adjust pH to Optimal Range (e.g., 8.0-9.5 for amines) B->E pH is Off D Assess Mixing Efficiency C->D Stoichiometry is Correct F Re-optimize Molar Ratio of this compound to Protein C->F Stoichiometry is Suboptimal G Improve Mixing: - Increase Stir Speed - Use Baffles - Slow Reagent Addition D->G Mixing is Inefficient H Re-run Reaction and Analyze Results D->H Mixing is Efficient E->H F->H G->H

Caption: Decision tree for troubleshooting low yield in scaled-up reactions.

References

Validation & Comparative

Confirming m-PEG5-Tos Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to biomolecules is a critical step in enhancing the therapeutic properties of peptides, proteins, and other drug candidates. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for confirming the successful conjugation of m-PEG5-Tos, a monofunctional PEGylating reagent. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical technique for your research needs.

The covalent attachment of this compound to a primary amine-containing molecule, such as the N-terminus or a lysine side chain of a peptide, results in a specific mass increase. Confirmation of this conjugation is paramount to ensure reaction success and to characterize the final product. While several techniques can be employed, mass spectrometry, particularly MALDI-TOF, offers unparalleled precision in determining the molecular weight change.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for confirming this compound conjugation depends on the specific requirements of the analysis, including the need for quantitative data, throughput, and the level of structural information desired. The following table summarizes the key performance characteristics of MALDI-TOF mass spectrometry, SDS-PAGE, and capillary electrophoresis.

FeatureMALDI-TOF Mass SpectrometrySDS-PAGECapillary Electrophoresis (CE-SDS)
Primary Measurement Direct measurement of molecular weight (mass-to-charge ratio)Apparent molecular weight based on electrophoretic mobilityApparent molecular weight based on electrophoretic mobility and charge
Accuracy High (<0.1% mass accuracy)Low to moderateModerate to high
Resolution High, can resolve single PEG unit additionsLow, often results in broad or smeared bands for PEGylated proteins[1][2]High, can resolve different degrees of PEGylation[3][4]
Sensitivity High (femtomole to picomole range)Moderate (nanogram to microgram range)High (picomole to nanogram range)
Quantitative Analysis Semi-quantitative to quantitative with standardsPrimarily qualitative or semi-quantitativeQuantitative
Sample Requirements Small sample volume (µL), requires co-crystallization with a matrixLarger sample volume (µL), requires denaturing and loading buffersSmall sample volume (nL to µL)
Throughput High, rapid analysis of multiple samples on a single target plateModerate, gel casting, running, and staining can be time-consumingHigh, automated systems allow for rapid analysis of multiple samples
Information Provided Precise mass of conjugate, confirmation of covalent bond, degree of PEGylation, detection of unreacted starting materialsVisual confirmation of a size shift, estimation of puritySeparation of PEGylated species, determination of the degree of PEGylation, purity assessment

Experimental Protocols

This compound Conjugation to a Peptide

This protocol describes a general method for the conjugation of this compound to a peptide containing a primary amine.

Materials:

  • Peptide with a primary amine (e.g., N-terminal amine or lysine residue)

  • This compound (MW: 362.44 g/mol )[5]

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Stirring/shaking apparatus

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification

Procedure:

  • Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Add this compound to the peptide solution in a molar excess (e.g., 1.5 to 5 equivalents).

  • Add DIPEA to the reaction mixture (2-3 equivalents relative to the peptide) to act as a base.

  • Allow the reaction to proceed at room temperature with gentle stirring or shaking for 2-24 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the PEGylated peptide from the reaction mixture using RP-HPLC.

  • Lyophilize the purified, conjugated peptide.

Confirmation of Conjugation by MALDI-TOF Mass Spectrometry

This protocol outlines the steps for analyzing the purified PEGylated peptide using MALDI-TOF mass spectrometry.

Materials:

  • Purified PEGylated peptide

  • Unconjugated (native) peptide

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [HCCA] in 50% acetonitrile/0.1% trifluoroacetic acid)[6][7]

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a 1 mg/mL stock solution of the purified PEGylated peptide and the unconjugated peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).

  • On the MALDI target plate, spot 1 µL of the matrix solution.

  • On top of the dried matrix spot, add 1 µL of the peptide solution (either unconjugated or PEGylated).

  • Allow the spot to air dry completely, allowing for co-crystallization of the matrix and the analyte.

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in positive ion reflector mode.

  • Calibrate the instrument using a standard peptide mixture.

  • Analyze the resulting spectra to determine the molecular weights of the unconjugated and PEGylated peptides. Successful conjugation is confirmed by a mass increase corresponding to the mass of the m-PEG5 moiety.

Expected Mass Shift:

The tosyl group of this compound is a good leaving group in nucleophilic substitution reactions. When reacting with a primary amine on a peptide, the m-PEG5 portion is transferred. The mass of the conjugated m-PEG5 moiety is approximately 235.3 Da. Therefore, a successful conjugation will result in a mass increase of approximately 235.3 Da for each m-PEG5 unit added to the peptide.

Visualizing the Process

Chemical Reaction of this compound Conjugation

The following diagram illustrates the reaction between this compound and a primary amine on a peptide.

G cluster_reactants Reactants cluster_products Products Peptide-NH2 Peptide-NH2 Conjugated_Peptide Peptide-NH-m-PEG5 Peptide-NH2->Conjugated_Peptide + m-PEG5-O-Tos - Tos-OH This compound m-PEG5-O-Tos This compound->Conjugated_Peptide Tosyl_acid Tos-OH This compound->Tosyl_acid

Caption: this compound conjugation reaction with a peptide's primary amine.

Experimental Workflow for Confirmation

This diagram outlines the key steps in the experimental workflow for confirming successful this compound conjugation.

G cluster_conjugation Conjugation Reaction cluster_analysis Mass Spectrometry Analysis Start Mix Peptide, This compound, & DIPEA React Incubate 2-24h Start->React Purify RP-HPLC Purification React->Purify Prepare_Sample Prepare MALDI Plate Purify->Prepare_Sample Acquire_Data Acquire MALDI-TOF Spectrum Prepare_Sample->Acquire_Data Analyze Confirm Mass Shift Acquire_Data->Analyze

Caption: Experimental workflow for this compound conjugation and MS confirmation.

Conclusion

While SDS-PAGE and capillary electrophoresis can provide valuable information regarding the success of a PEGylation reaction, MALDI-TOF mass spectrometry stands out for its precision and accuracy in confirming the covalent attachment of this compound.[8][9] The direct measurement of the molecular weight shift provides unambiguous evidence of successful conjugation. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently select and implement the most suitable analytical method for their specific needs in the development of novel PEGylated therapeutics.

References

A Head-to-Head Battle for Amine Reactivity: m-PEG5-Tos vs. m-PEG-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of PEGylation reagent is a critical determinant of success. This guide provides a detailed comparison of two prominent amine-reactive reagents: methoxy-poly(ethylene glycol)-tosylate (m-PEG5-Tos) and methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester (m-PEG-NHS ester). By examining their reaction mechanisms, reactivity, stability, and providing experimental insights, this document aims to empower informed decisions in the pursuit of precisely engineered bioconjugates.

At the heart of PEGylation lies the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, a strategy widely employed to enhance therapeutic properties such as circulation half-life, solubility, and stability, while reducing immunogenicity.[1][2] Primary amines, abundant on the surface of proteins through lysine residues and the N-terminus, are common targets for PEGylation.[3][4] Both this compound and m-PEG-NHS ester are designed to react with these nucleophilic amine groups, but they do so through distinct chemical pathways, leading to important differences in their application and performance.

Mechanism of Action: A Tale of Two Reactions

The fundamental difference between these two reagents lies in their reaction mechanisms with primary amines.

m-PEG-NHS Ester: Acylation through Active Ester Chemistry

The m-PEG-NHS ester is a highly reactive reagent that undergoes a nucleophilic acyl substitution with primary amines.[1] The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, facilitating the attack of the amine nucleophile on the carbonyl carbon. This reaction results in the formation of a stable and irreversible amide bond, covalently linking the PEG moiety to the target molecule.[1][5] This reaction is typically carried out in a pH range of 7 to 9, with optimal reactivity often observed between pH 8.0 and 8.5.[3]

This compound: Alkylation via Nucleophilic Substitution

In contrast, this compound operates through a nucleophilic substitution mechanism. The tosylate group is an excellent leaving group, making the terminal carbon of the PEG chain electrophilic.[6][7] A primary amine, acting as a nucleophile, attacks this carbon, displacing the tosylate group and forming a stable secondary amine linkage. This type of reaction is a classic example of an SN2 reaction. While effective, the reaction conditions for tosylates with amines can be more varied and may sometimes require higher temperatures or the presence of a base to facilitate the reaction, depending on the specific amine and solvent system.[8]

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side quantitative kinetic studies for this compound versus m-PEG-NHS ester in protein PEGylation are not extensively published, a comparative analysis can be constructed from the well-established principles of their respective chemistries and available data for similar systems.

Featurem-PEG-NHS Esterm-PEG5-Tosylate
Reaction Type Acylation (Nucleophilic Acyl Substitution)Alkylation (Nucleophilic Substitution - SN2)
Functional Group Reactivity High reactivity towards primary amines.Good reactivity towards nucleophiles, including primary amines.
Optimal Reaction pH 7.0 - 9.0 (Optimal ~8.0-8.5)[3]Typically requires neutral to basic conditions; can be broader depending on the nucleophile.
Reaction Speed Generally fast (minutes to a few hours at room temperature).[9]Can be slower and may require elevated temperatures or longer reaction times.
Bond Formed Stable Amide Bond[1]Stable Secondary Amine Bond
Hydrolytic Stability Susceptible to hydrolysis, especially at higher pH. The half-life decreases significantly as pH increases.[5]Generally more stable towards hydrolysis compared to NHS esters.
Selectivity Primarily targets primary amines, but side reactions with other nucleophiles like tyrosine, serine, and histidine can occur.[10]Reactive with a broader range of nucleophiles, potentially leading to lower selectivity for primary amines in a complex mixture.
Byproducts N-hydroxysuccinimide (NHS)Tosylate anion

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for reproducible and successful PEGylation. Below are representative protocols for amine conjugation using both m-PEG-NHS ester and a generalized approach for this compound.

Protocol for Protein PEGylation with m-PEG-NHS Ester

This protocol is adapted from established methods for protein modification using NHS-ester chemistry.[8]

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • m-PEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the PEGylation reaction.

  • PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 100 mg/mL).

  • PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted m-PEG-NHS ester.

  • Purification: Remove excess unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.

  • Analysis: Characterize the extent of PEGylation using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.

Generalized Protocol for Protein PEGylation with this compound

This protocol is based on the principles of nucleophilic substitution reactions involving tosylates. Optimization of reaction conditions, particularly temperature and pH, is often necessary.

Materials:

  • Protein of interest in a suitable buffer (e.g., borate buffer, pH 8.5-9.5)

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF or DMSO) if needed for solubility

  • Quenching reagent (e.g., a primary amine like Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in a buffer at a pH that maintains the desired amine groups in a deprotonated, nucleophilic state (typically pH 8.5 or higher), while also considering protein stability.

  • PEG Reagent Preparation: Dissolve the this compound in the reaction buffer or an anhydrous solvent if necessary.

  • PEGylation Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal ratio will need to be determined experimentally.

  • Incubation: Incubate the reaction mixture with gentle agitation. Reaction times can vary from several hours to overnight. The reaction may be performed at room temperature or elevated temperatures (e.g., 37°C) to increase the reaction rate, provided the protein remains stable.

  • Quenching: Add a quenching reagent to react with any excess this compound.

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts using appropriate chromatographic techniques.

  • Analysis: Analyze the degree of PEGylation using methods such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for PEGylation.

Reaction_Mechanisms cluster_NHS m-PEG-NHS Ester Reaction cluster_Tos This compound Reaction mPEG_NHS m-PEG-O-(C=O)-NHS Intermediate_NHS Tetrahedral Intermediate mPEG_NHS->Intermediate_NHS + R-NH₂ Amine R-NH₂ Amine->Intermediate_NHS Product_NHS m-PEG-O-(C=O)-NH-R (Amide Bond) Intermediate_NHS->Product_NHS NHS NHS (Leaving Group) Intermediate_NHS->NHS mPEG_Tos m-PEG₅-OTs Transition_State [R-NH₂---CH₂(PEG)---OTs]⁻ mPEG_Tos->Transition_State + R-NH₂ Amine2 R-NH₂ Amine2->Transition_State Product_Tos m-PEG₅-NH₂⁺-R (Secondary Amine) Transition_State->Product_Tos Tosylate ⁻OTs (Leaving Group) Transition_State->Tosylate

Caption: Reaction mechanisms for amine conjugation with m-PEG-NHS ester and this compound.

PEGylation_Workflow start Start protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) start->protein_prep peg_prep PEG Reagent Preparation (Dissolution) start->peg_prep reaction PEGylation Reaction (Mixing of Protein and PEG Reagent) protein_prep->reaction peg_prep->reaction incubation Incubation (Controlled Time and Temperature) reaction->incubation quenching Quenching (Addition of Quenching Agent) incubation->quenching purification Purification (e.g., Size-Exclusion Chromatography) quenching->purification analysis Analysis (SDS-PAGE, Mass Spec, HPLC) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for protein PEGylation.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and m-PEG-NHS ester for amine reactivity hinges on the specific requirements of the application.

m-PEG-NHS ester is the workhorse for many PEGylation applications due to its high reactivity, rapid reaction times under mild conditions, and the formation of a highly stable amide bond. Its primary drawback is its susceptibility to hydrolysis, which necessitates careful control of pH and immediate use after dissolution.

m-PEG5-Tosylate , on the other hand, offers greater hydrolytic stability, which can be advantageous in certain experimental setups. However, its reaction with amines is generally slower and may require more stringent conditions, such as higher pH or temperature, which could potentially impact the stability of sensitive proteins. Its broader reactivity towards other nucleophiles might also lead to less specific conjugation in a complex biological milieu.

For researchers seeking a well-established, rapid, and efficient method for PEGylating primary amines on robust proteins, m-PEG-NHS ester is often the preferred choice. For applications where hydrolytic stability of the reagent is paramount and longer reaction times or more forceful conditions are tolerable, This compound presents a viable alternative. Ultimately, empirical optimization of reaction conditions for each specific biomolecule is crucial to achieving the desired degree of PEGylation while preserving its biological function.

References

The Decisive Advantage: A Comparative Guide to m-PEG5-Tos in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a PEGylation reagent is a critical determinant in the successful development of bioconjugates, influencing everything from reaction efficiency to the ultimate therapeutic efficacy and pharmacokinetic profile of the molecule. While a diverse array of PEGylation reagents is available, m-PEG5-Tos emerges as a superior choice in many applications due to its unique combination of reactivity, stability, and the precision afforded by its discrete chain length. This guide provides an objective comparison of this compound with other common PEGylation reagents, supported by an analysis of their chemical properties and illustrative experimental workflows.

Executive Summary

This compound, a monodisperse polyethylene glycol with five ethylene glycol units and a terminal tosyl group, offers distinct advantages over more conventional reagents like m-PEG-NHS esters and m-PEG-maleimides. The tosyl group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with primary amines and thiols under controlled conditions. This leads to the formation of stable secondary amine or thioether linkages, respectively. The discrete nature of the PEG chain (a specific length of 5 ethylene glycol units) ensures the final conjugate is a single, well-defined molecule, rather than a mixture of different PEGylated species. This homogeneity is paramount for regulatory approval and for ensuring batch-to-batch consistency.

Comparative Analysis of PEGylation Reagents

The choice of a PEGylation reagent is dictated by the target functional groups on the biomolecule, the desired stability of the resulting linkage, and the required reaction conditions. Below is a comparative overview of this compound and two other widely used PEGylation reagents.

Data Presentation
FeatureThis compoundm-PEG-NHS Esterm-PEG-Maleimide
Target Functional Group Primary amines (-NH2), Thiols (-SH)Primary amines (-NH2)Thiols (-SH)
Linkage Formed Stable secondary amine or thioetherAmideThioether
Optimal Reaction pH 8.0 - 9.5 for amines7.0 - 8.56.5 - 7.5
Relative Reactivity HighVery HighHigh (specific to thiols)
Hydrolytic Stability of Reagent HighLow (susceptible to hydrolysis)Moderate (ring can open at high pH)
Stability of Conjugate Linkage High (stable secondary amine/thioether)High (stable amide)Moderate (potential for retro-Michael addition)
Byproducts Tosylate saltN-hydroxysuccinimide (NHS)None
Key Advantage Forms highly stable linkages; reagent is less prone to hydrolysis than NHS esters.Fast reaction kinetics with amines.Highly specific for thiols.
Potential Drawback May require slightly higher pH or longer reaction times compared to NHS esters for amine conjugation.Reagent is highly susceptible to hydrolysis, which can reduce conjugation efficiency.The formed thioether bond can be reversible under certain physiological conditions.

Key Advantages of this compound

  • Enhanced Stability of the Reagent: The tosyl group is significantly more resistant to hydrolysis compared to the N-hydroxysuccinimidyl (NHS) ester group.[1] This is a crucial advantage as it allows for more controlled and efficient conjugation reactions with less reagent degradation, especially in aqueous buffers over extended reaction times.[2]

  • Formation of Highly Stable Conjugate Linkages: The secondary amine bond formed from the reaction of this compound with a primary amine is highly stable. Similarly, the thioether bond formed with a thiol is robust. This is in contrast to the thioether bond formed by maleimide reagents, which can undergo a retro-Michael reaction, leading to deconjugation.

  • Versatility in Targeting: this compound can efficiently react with both primary amines (e.g., on lysine residues) and thiols (e.g., on cysteine residues), providing flexibility in conjugation strategies.[3]

  • Homogeneity of the Final Product: As a discrete PEG (dPEG®) linker, this compound has a precise molecular weight and structure. This translates to a homogenous PEGylated product, which is a significant advantage in pharmaceutical development for ensuring consistent product quality and simplifying analytical characterization.

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 8.5)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed at 4°C for 16-24 hours.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and byproducts by SEC or IEX chromatography.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE (to observe the shift in molecular weight), mass spectrometry (to confirm the degree of PEGylation), and functional assays (to assess the biological activity).

Experimental Workflow for PEGylation and Characterization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer, pH 8.5) Reaction PEGylation Reaction (Protein + this compound) Protein->Reaction PEG_sol This compound Solution (in DMF/DMSO) PEG_sol->Reaction Quench Quenching (e.g., Tris buffer) Reaction->Quench Purify Chromatography (SEC or IEX) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE Mass_Spec Mass Spectrometry Purify->Mass_Spec Functional_Assay Functional Assay Purify->Functional_Assay PROTAC_EGFR_pathway cluster_PROTAC PROTAC Action cluster_signaling EGFR Signaling Pathway PROTAC EGFR-Targeting PROTAC (with m-PEG5-linker) Ternary_Complex Ternary Complex (EGFR-PROTAC-E3) PROTAC->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation Proliferation Cell Proliferation & Survival Degradation->Proliferation Inhibition EGF EGF EGFR_active Active EGFR Dimer EGF->EGFR_active Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_active->Downstream Downstream->Proliferation

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to m-PEG5-Tos Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding and selecting optimal linkers for Proteolysis Targeting Chimera (PROTAC) design, moving beyond the standard m-PEG5-Tos.

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. While poly(ethylene glycol) (PEG) linkers, such as this compound, have been widely adopted due to their hydrophilicity and synthetic tractability, the scientific community is increasingly exploring alternatives to overcome potential limitations and fine-tune PROTAC properties. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to empower researchers in making informed decisions for their PROTAC design.

The Central Role of the Linker in PROTAC Efficacy

The linker is far more than a passive spacer; it critically influences a PROTAC's efficacy, selectivity, and pharmacokinetic profile.[1] Its length, rigidity, and chemical composition dictate the geometry of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] A well-designed linker can enhance the stability of this ternary complex, improve cell permeability, and modulate metabolic stability.[2][]

Performance Comparison: this compound vs. Key Alternatives

The selection of a PROTAC linker is a multi-parameter optimization process. While this compound offers advantages in terms of solubility and established synthetic protocols, alternative linker chemistries can provide significant benefits in terms of degradation efficiency, cell permeability, and metabolic stability. Below is a comparative overview of common linker types.

Quantitative Data Summary

The following tables summarize key performance metrics for different linker types based on published experimental data. It is important to note that direct comparisons can be nuanced due to variations in target proteins, E3 ligases, and experimental conditions across different studies.

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax)

PROTAC System (Target-E3 Ligase)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4 - CRBNPEG13< 0.5 µM>90[4]
BRD4 - CRBNAlkyl1232 pM>90[4]
AR - CRBNPiperidine-Piperazine (in ARV-110)Rigid< 1>90[5][6]
BRD4 - VHLPEG~16~50>90[7]
BRD4 - VHLTriazoleVariableLow nM>90[4]

Table 2: Comparison of Cell Permeability (PAMPA Assay)

PROTAC System (Target-E3 Ligase)Linker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
ERK5 - VHLAliphatic (Flexible)0.003[8]
ERK5 - VHLPEG-based (Flexible)0.001[8]
ERK5 - VHLPiperidine-containing0.610[8]
AR - VHLPEG-linker>12 (High Efflux)[9]
AR - CRBNPEG-linker1.7 (High Efflux)[9]

Table 3: Comparison of Metabolic Stability

Linker TypeGeneral Metabolic StabilityKey Metabolic PathwaysReference
PEGReduced stability in vivoO-dealkylation[2][]
AlkylGenerally stableHydroxylation, Amide hydrolysis at linker-ligand junction[]
Piperazine/PiperidineIncreased stabilityN-dealkylation (can be blocked by substitution)[]
TriazoleMetabolically stableResistant to oxidative degradation[2]

In-Depth Look at Linker Alternatives

Alkyl Chains: The Flexible Foundation

Simple alkyl chains are a common starting point in PROTAC design due to their synthetic accessibility and the ease with which their length can be varied.[2] They offer a high degree of conformational flexibility, which can be advantageous in the initial stages of identifying a productive ternary complex. However, their hydrophobicity can limit aqueous solubility and potentially lead to non-specific binding.[2]

Rigid Linkers: Piperazine, Piperidine, and Aromatic Systems

To overcome the entropic penalty associated with highly flexible linkers, researchers have turned to more rigid structures. Incorporating cyclic moieties like piperazine and piperidine can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially leading to enhanced potency.[4] A notable example is ARV-110 (bavdegalutamide), a clinically advanced AR PROTAC, which utilizes a rigid piperidine-piperazine linker.[6] This rigidity is thought to contribute to the stability of the AR-PROTAC-E3 ligase complex, leading to potent degradation.[6] Aromatic systems can also be incorporated to introduce planarity and rigidity.[2]

Triazole-Based Linkers via Click Chemistry: Stability and Efficiency

Triazole rings, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offer a stable and rigid linker component.[2] The triazole moiety is metabolically robust and can participate in hydrogen bonding and dipole interactions, potentially contributing to ternary complex stability.[4] The efficiency and modularity of click chemistry make it an attractive strategy for rapidly generating libraries of PROTACs with diverse linkers for optimization.[4]

Visualizing the Process: Pathways and Workflows

To better understand the mechanisms and experimental procedures involved in evaluating PROTACs, the following diagrams illustrate the key processes.

PROTAC Mechanism of Action

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation Linker_Selection Linker Selection (this compound vs. Alternatives) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot / In-Cell Western) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Synthesis->Permeability_Assay Stability_Assay Metabolic Stability Assay (Microsomes/Hepatocytes) Synthesis->Stability_Assay Ternary_Complex_Assay Ternary Complex Stability (ITC / SPR) Synthesis->Ternary_Complex_Assay Data_Analysis Data Analysis & Comparison Degradation_Assay->Data_Analysis DC50, Dmax Permeability_Assay->Data_Analysis Papp Stability_Assay->Data_Analysis Half-life (t1/2) Ternary_Complex_Assay->Data_Analysis Kd, ΔH, ΔS

Experimental Workflow for Linker Comparison

Detailed Experimental Protocols

To ensure robust and reproducible data for comparing different PROTAC linkers, standardized experimental protocols are essential.

Protein Degradation Assay (Western Blot)

This protocol outlines the quantification of target protein degradation in cells treated with PROTACs.[10]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[11]

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[11]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[10]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

    • Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).[11]

    • Incubate with a corresponding HRP-conjugated secondary antibody.[10]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.[10]

    • Quantify the band intensities using densitometry software.[10]

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[10]

    • Generate dose-response curves to determine the DC50 and Dmax values.[10]

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[12]

  • Plate Preparation:

    • Coat the filter of a 96-well PAMPA plate with a solution of a phospholipid (e.g., 2% lecithin in dodecane).[12]

    • Add buffer to the acceptor wells of the receiver plate.[12]

  • Assay Procedure:

    • Place the coated filter plate on top of the acceptor plate.

    • Add the PROTAC solution to the donor wells.[12]

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[13]

  • Quantification and Analysis:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[12]

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = [ -ln(1 - [C]A / [C]eq) ] * (VD * VA) / ( (VD + VA) * A * t ) where [C]A is the concentration in the acceptor well, [C]eq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.[13]

Ternary Complex Stability Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for binary and ternary complex formation.[14]

  • Sample Preparation:

    • Prepare purified solutions of the target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.[15]

  • Binary Titration:

    • To determine the binding affinity of the PROTAC to each protein individually, titrate the PROTAC solution into the protein solution in the ITC cell.[15]

  • Ternary Titration:

    • To measure ternary complex formation, saturate the PROTAC with one protein (e.g., the E3 ligase) and titrate this complex into the solution of the second protein (the POI).[15]

  • Data Analysis:

    • Integrate the heat peaks from the titration and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]

    • The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of one protein to the PROTAC in the absence and presence of the other protein.[15]

Conclusion: Rational Linker Design is Key

The choice of linker is a critical decision in the design of effective PROTACs. While this compound and other PEG-based linkers offer a reliable starting point due to their favorable solubility and synthetic accessibility, a deeper exploration of alternative linker chemistries is essential for optimizing PROTAC performance. Alkyl linkers provide a flexible and synthetically straightforward option, while rigid linkers incorporating piperazine, piperidine, or triazole moieties can enhance metabolic stability and pre-organize the PROTAC for more efficient ternary complex formation.

Ultimately, the optimal linker is target- and system-dependent. A systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers using the robust experimental protocols outlined in this guide, will empower researchers to unlock the full therapeutic potential of targeted protein degradation. By moving beyond a one-size-fits-all approach and embracing the versatility of different linker architectures, the field can continue to advance the development of novel and highly effective PROTAC-based medicines.

References

Characterization of m-PEG5-Tos Conjugates Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise characterization of PEGylated compounds is critical for ensuring purity, consistency, and efficacy in therapeutic applications. This guide provides a comparative analysis of m-PEG5-Tos (monomethoxy-pentaethylene glycol-tosylate) characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting data for related m-PEGn-Tos conjugates.

This document outlines the characteristic ¹H and ¹³C NMR spectral data for this compound and compares it with other tosylated PEG linkers of varying lengths. Detailed experimental protocols for sample preparation and NMR data acquisition are also provided to facilitate reproducible results.

Comparative Analysis of m-PEGn-Tos Conjugates by NMR

The chemical structure of m-PEGn-Tos conjugates gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The key structural features that can be identified and quantified are the terminal methoxy group (m-), the repeating ethylene glycol units (-PEGn-), and the tosylate group (-Tos).

¹H NMR Spectral Data

The ¹H NMR spectrum provides distinct signals for the protons in different chemical environments within the m-PEGn-Tos molecule. The table below summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values for this compound and related conjugates.

CompoundMethoxy (CH₃O-)PEG Backbone (-OCH₂CH₂O-)-CH₂-OTsAromatic (Tos)Aryl-CH₃ (Tos)
m-PEG3-Tos ~3.38 (s, 3H)~3.64 (m, 8H)~4.16 (t, 2H)~7.35 (d, 2H), ~7.80 (d, 2H)~2.45 (s, 3H)
m-PEG4-Tos ~3.38 (s, 3H)~3.64 (m, 12H)~4.16 (t, 2H)~7.35 (d, 2H), ~7.80 (d, 2H)~2.45 (s, 3H)
This compound ~3.38 (s, 3H) ~3.64 (m, 16H) ~4.16 (t, 2H) ~7.35 (d, 2H), ~7.80 (d, 2H) ~2.45 (s, 3H)
m-PEG6-Tos ~3.38 (s, 3H)~3.64 (m, 20H)~4.16 (t, 2H)~7.35 (d, 2H), ~7.80 (d, 2H)~2.45 (s, 3H)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. s = singlet, t = triplet, d = doublet, m = multiplet. The integration value corresponds to the number of protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum offers complementary information for structural verification. The key carbon signals for this compound are outlined below.

AssignmentChemical Shift (δ, ppm)
Aryl-CH₃ (Tos) ~21.6
Methoxy (CH₃O-) ~59.0
PEG Backbone (-OCH₂CH₂O-) ~69.0 - 71.0
-CH₂-OTs ~68.7
Aromatic (Tos) ~127.9, ~129.8
Aromatic C-S (Tos) ~132.9
Aromatic C-O (Tos) ~144.8

Experimental Protocols

Reproducible and high-quality NMR data is contingent on standardized experimental procedures.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the m-PEGn-Tos conjugate.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is commonly used. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool into a clean NMR tube to prevent shimming issues and line broadening.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for the overlapping protons in the PEG backbone.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 8 to 16 scans are generally adequate for achieving a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is appropriate.

Visualization of this compound Structure and NMR Assignment

The following diagram illustrates the chemical structure of this compound with key protons and carbons labeled for correlation with the NMR data.

m_PEG5_Tos cluster_tosyl Tosyl Group cluster_peg PEG Chain Ar-CH3 g C-CH3 C Ar-H f Ar-H' e C-S C-S C-CH3->C-S Ar S S C-S->S S(=O)₂ O-S O-S S->O-S O CH2-OTs d O-S->CH2-OTs ─CH₂─ O-PEG O-PEG CH2-OTs->O-PEG O PEG_backbone c O-PEG->PEG_backbone ─(CH₂CH₂O)₄─ O-Me O-Me PEG_backbone->O-Me CH₂CH₂O MeO a O-Me->MeO ─CH₃

Caption: Chemical structure of this compound with key proton groups labeled for NMR assignment.

Logical Workflow for NMR Characterization

The process of characterizing m-PEGn-Tos conjugates using NMR follows a systematic workflow to ensure accurate structural elucidation and purity assessment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh m-PEGn-Tos (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr phase Phasing & Baseline Correction h1_nmr->phase c13_nmr->phase reference Reference to TMS or Solvent phase->reference integrate Integrate ¹H Signals reference->integrate peak_pick Peak Pick ¹H & ¹³C Signals reference->peak_pick assign_h1 Assign ¹H Signals integrate->assign_h1 purity Assess Purity integrate->purity peak_pick->assign_h1 assign_c13 Assign ¹³C Signals peak_pick->assign_c13 structure Confirm Structure assign_h1->structure assign_c13->structure report report structure->report Generate Report

Caption: Workflow for the characterization of m-PEGn-Tos conjugates by NMR spectroscopy.

Stability Under Scrutiny: A Comparative Guide to the m-PEG5-Tos Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the stability of the linker is a paramount concern. The choice of linker can dictate the efficacy, safety, and overall success of a therapeutic or diagnostic agent. This guide provides an in-depth assessment of the stability of the bond formed by m-PEG5-Tos, a methoxy-polyethylene glycol linker activated with a tosylate group. We will objectively compare its performance with common alternatives, supported by available experimental data, and provide detailed protocols for assessing linker stability.

The this compound linker utilizes a tosylate (p-toluenesulfonate) group, a well-known and highly effective leaving group in nucleophilic substitution reactions.[1][2][3] This inherent reactivity is a double-edged sword: while it facilitates efficient conjugation to nucleophilic residues on biomolecules, it also raises questions about the stability of the resulting bond, particularly in the aqueous, nucleophile-rich environment of biological systems.

The Nature of the Bond: Understanding Tosylate Ester Stability

The key bond within a conjugate formed using this compound is the sulfonate ester linkage. While robust under anhydrous conditions, this bond is susceptible to cleavage through two primary mechanisms:

  • Hydrolysis: In aqueous solutions, the sulfonate ester can undergo hydrolysis, where a water molecule acts as a nucleophile, cleaving the bond to release the PEG moiety and regenerate the conjugated biomolecule. This process can be influenced by pH and temperature.

  • Nucleophilic Substitution: The tosylate is an excellent leaving group, making the carbon to which it is attached highly electrophilic.[1][2][3] This makes the linkage susceptible to attack by other nucleophiles present in biological systems, such as thiols (e.g., from glutathione) or amines.

Comparative Stability Analysis: this compound vs. Alternative Linkers

To provide a comprehensive perspective, we compare the stability of the tosylate linkage with two widely used alternatives: Maleimide and N-Hydroxysuccinimide (NHS) ester linkers.

Linker ChemistryReactive TowardsBond FormedPrimary Instability MechanismReported Half-life in Human Plasma (Approximate)Key Considerations
Tosylate (e.g., this compound) Amines, Thiols, HydroxylsSulfonate EsterHydrolysis, Nucleophilic SubstitutionData not available, expected to be lowHighly reactive, good for initial conjugation but potentially unstable.
Maleimide Thiols (Cysteine)ThioetherRetro-Michael Addition (Thiol Exchange)Hours to a few daysProne to exchange with other thiols like glutathione, leading to payload release.
NHS Ester Primary Amines (Lysine)AmideHydrolysisMinutes to hours (for the unreacted ester)The unreacted ester is highly susceptible to hydrolysis; the resulting amide bond is very stable.

Maleimide linkers , which react with thiol groups on cysteine residues, are known for their susceptibility to retro-Michael addition. This reaction is essentially a reversal of the initial conjugation, leading to the release of the conjugated payload. This can be a significant issue in the reducing environment of the cytoplasm and in plasma due to the presence of thiol-containing molecules like glutathione.[4]

NHS esters are highly reactive towards primary amines, forming stable amide bonds. However, the NHS ester itself is highly prone to hydrolysis in aqueous environments. Therefore, the stability concern with NHS esters lies in the efficiency of the conjugation reaction before the ester hydrolyzes. Once formed, the resulting amide bond is generally considered very stable under physiological conditions.[5]

Experimental Protocols for Assessing Linker Stability

To empirically determine the stability of a linker, a well-designed experimental protocol is crucial. Below are detailed methodologies for assessing the stability of bioconjugates.

In Vitro Plasma/Buffer Stability Assay

Objective: To determine the rate of cleavage of the linker in a simulated biological fluid.

Methodology:

  • Conjugate Preparation: Prepare the bioconjugate of interest (e.g., a protein conjugated with this compound).

  • Incubation: Incubate the conjugate at a known concentration (e.g., 1 mg/mL) in either pooled human plasma or a relevant buffer (e.g., Phosphate Buffered Saline, pH 7.4) at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation: Immediately quench any reaction by adding a suitable agent or by rapid freezing. For analysis of the intact conjugate, precipitation of plasma proteins may be necessary.

  • Analytical Method: Analyze the samples using a suitable analytical technique to separate and quantify the intact conjugate from the cleaved components. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometry) is a common method.[6][7][8]

  • Data Analysis: Plot the concentration or percentage of the intact conjugate remaining over time. From this data, the half-life (t½) of the linker can be calculated.

Thiol Challenge Assay (for Maleimide Linkers)

Objective: To assess the stability of a maleimide-based conjugate in the presence of a competing thiol.

Methodology:

  • Conjugate Preparation: Prepare the maleimide-linked bioconjugate.

  • Incubation: Incubate the conjugate in a buffer (e.g., PBS, pH 7.4) at 37°C in the presence of a high concentration of a competing thiol, such as glutathione (e.g., 1-5 mM).

  • Time Points and Analysis: Follow the same procedure for sample collection, preparation, and analysis as described in the plasma stability assay. The rate of decrease of the intact conjugate indicates the susceptibility to thiol exchange.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in assessing linker stability and the chemical principles at play, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep Prepare Bioconjugate incubate Incubate in Plasma/Buffer (37°C) prep->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC-MS quench->analyze data Calculate Half-life (t½) analyze->data

Caption: Workflow for assessing linker stability in vitro.

linker_instability cluster_tosylate Tosylate Linker cluster_maleimide Maleimide Linker cluster_nhs NHS Ester (Unreacted) tosylate R-O-Tos hydrolysis_tos Hydrolysis (H₂O) tosylate->hydrolysis_tos nucleophile_tos Nucleophilic Attack (e.g., R'-SH) tosylate->nucleophile_tos cleavage_tos Cleavage Products (R-OH + Tos⁻) hydrolysis_tos->cleavage_tos nucleophile_tos->cleavage_tos maleimide R-S-Succinimide retro_michael Retro-Michael Addition (Thiol Exchange) maleimide->retro_michael cleavage_mal Cleavage Products (R-SH + Succinimide) retro_michael->cleavage_mal nhs R-CO-NHS hydrolysis_nhs Hydrolysis (H₂O) nhs->hydrolysis_nhs cleavage_nhs Inactive Carboxylate (R-COOH + NHS) hydrolysis_nhs->cleavage_nhs

Caption: Primary instability pathways for different linkers.

Conclusion

The this compound linker offers a highly reactive functionality for the efficient conjugation of PEG moieties to biomolecules. However, the resulting sulfonate ester bond is inherently susceptible to cleavage by hydrolysis and nucleophilic attack. This positions this compound as a tool for applications where high stability is not a critical requirement, or where a cleavable linker is desired. In contrast, while maleimide and NHS ester linkers also present stability challenges, their mechanisms of degradation are different and have been more extensively characterized. For applications demanding high in vivo stability, alternative linker chemistries that form more robust covalent bonds, such as those resulting in amide or thioether linkages from more stable precursors, should be considered. The experimental protocols provided in this guide offer a framework for researchers to empirically evaluate the stability of their bioconjugates and make informed decisions in the design and development of novel therapeutics and diagnostics.

References

A Head-to-Head Comparison of m-PEG5-Tos and m-PEG-maleimide for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of polyethylene glycol (PEG) to therapeutic proteins and other biomolecules, a process known as PEGylation, is a cornerstone of modern drug development. It offers numerous advantages, including improved pharmacokinetics, reduced immunogenicity, and enhanced stability. The choice of the reactive PEG derivative is critical for the success of the conjugation strategy, particularly when targeting specific functional groups like thiols, which are commonly found in cysteine residues. This guide provides an in-depth, objective comparison of two popular thiol-reactive PEG reagents: m-PEG5-Tosylate (m-PEG5-Tos) and m-PEG-maleimide.

At a Glance: Key Differences

FeatureThis compoundm-PEG-maleimide
Reaction Type Nucleophilic Substitution (SN2)Michael Addition
Reactive Group TosylateMaleimide
Target Group Thiols (thiolates), Amines, HydroxylsPrimarily Thiols
Bond Formed ThioetherThioether
Optimal pH Range Basic (typically > 8.0)Near-neutral (6.5 - 7.5)
Reaction Speed Generally slowerFast[1]
Bond Stability Highly stable, irreversibleStable, but potentially reversible (retro-Michael)[1]
Specificity Less specific, can react with other nucleophilesHighly specific for thiols at optimal pH
Byproducts Tosylate leaving groupNone

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between this compound and m-PEG-maleimide lies in their mechanism of action for thiol conjugation.

This compound: The SN2 Pathway

This compound features a tosylate group, which is an excellent leaving group. The conjugation with a thiol proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom to which the tosylate group is attached and displacing the tosylate. This results in the formation of a stable and irreversible thioether bond.

cluster_activation Thiol Activation cluster_reaction SN2 Reaction reagent m-PEG5-O-Tos conjugate m-PEG5-S-R reagent->conjugate + R-S⁻ reagent->conjugate - Tos-O⁻ thiol R-SH thiolate R-S⁻ thiol->thiolate + Base base Base leaving_group Tos-O⁻

This compound Thiol Conjugation Pathway

m-PEG-maleimide: The Michael Addition Route

m-PEG-maleimide contains a maleimide group, which is an α,β-unsaturated carbonyl compound. The reaction with a thiol occurs through a Michael addition. The nucleophilic thiolate attacks the β-carbon of the maleimide double bond, leading to the formation of a stable thioether linkage.[1]

cluster_activation Thiol Activation cluster_reaction Michael Addition reagent m-PEG-Maleimide conjugate m-PEG-S-R-Maleimide Ring reagent->conjugate + R-S⁻ thiol R-SH thiolate R-S⁻ thiol->thiolate + Base base Base

m-PEG-maleimide Thiol Conjugation Pathway

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side quantitative comparisons in a single study are scarce, we can infer performance characteristics from existing literature and the fundamental chemistry of each reagent.

ParameterThis compoundm-PEG-maleimideSupporting Data Insights
Reaction Kinetics Slower, requires higher pH for thiolate formation.Very fast at optimal pH, often complete within minutes to a few hours.[2]The rate of Michael addition for maleimides is generally faster than the SN2 reaction with tosylates under physiological conditions.
pH Sensitivity Reaction rate is highly dependent on pH to deprotonate the thiol (pKa ~8-9).Optimal reaction occurs in a narrow pH range of 6.5-7.5 to ensure thiol reactivity and maleimide stability.Maleimide hydrolysis increases at pH > 7.5, reducing conjugation efficiency.[3]
Specificity Can react with other nucleophiles like amines and hydroxyls, especially at higher pH.Highly selective for thiols over other nucleophiles within the optimal pH range.This selectivity makes m-PEG-maleimide ideal for site-specific modification of cysteine residues.
Bond Stability Forms a highly stable, irreversible thioether bond.The thioether bond is generally stable, but can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to potential deconjugation.[1]Strategies exist to increase the stability of the maleimide-thiol linkage, such as hydrolysis of the succinimide ring.
Yield & Efficiency Can achieve high yields under optimized conditions (e.g., elevated temperature, prolonged reaction time).Generally provides high conjugation efficiency under mild conditions.The fast kinetics and high specificity of the maleimide reaction often translate to higher yields in shorter timeframes.
Side Reactions Potential for side reactions with other nucleophilic amino acid residues.Minimal side reactions at optimal pH. Hydrolysis of the maleimide group is the primary competing reaction.Careful control of pH is crucial for minimizing side reactions with m-PEG-maleimide.

Experimental Protocols: A General Guide

The following are generalized protocols and should be optimized for specific applications.

Thiol Conjugation with this compound

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: High pH buffer, e.g., 50 mM Borate buffer, pH 8.5-9.0

  • Quenching Reagent (optional): e.g., Tris buffer

  • Purification system (e.g., SEC, TFF)

Procedure:

  • Dissolve the thiol-containing molecule in the reaction buffer.

  • Add a 5- to 20-fold molar excess of this compound to the solution.

  • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC).

  • (Optional) Quench the reaction by adding a quenching reagent.

  • Purify the PEGylated conjugate to remove unreacted PEG and other impurities.

Thiol Conjugation with m-PEG-maleimide

Materials:

  • Thiol-containing molecule

  • m-PEG-maleimide

  • Reaction Buffer: Near-neutral pH buffer, e.g., 50 mM Phosphate buffer with 1-5 mM EDTA, pH 6.5-7.5.

  • Reducing Agent (optional, for reducing disulfide bonds): e.g., TCEP

  • Quenching Reagent (optional): e.g., free cysteine or β-mercaptoethanol

  • Purification system

Procedure:

  • (If necessary) Reduce disulfide bonds in the protein using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Dissolve the thiol-containing molecule in the reaction buffer.

  • Add a 2- to 10-fold molar excess of m-PEG-maleimide to the solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Monitor the reaction progress.

  • (Optional) Quench the reaction by adding an excess of a small molecule thiol.

  • Purify the PEGylated conjugate.

Experimental Workflow Comparison

cluster_tos This compound Workflow cluster_mal m-PEG-maleimide Workflow tos_start Start tos_prep Prepare Thiol Molecule in High pH Buffer (pH 8.5-9.0) tos_start->tos_prep tos_add Add this compound tos_prep->tos_add tos_react Incubate (4-24h, RT or 37°C) tos_add->tos_react tos_purify Purify Conjugate tos_react->tos_purify tos_end End tos_purify->tos_end mal_start Start mal_reduce Reduce Disulfides (Optional) mal_start->mal_reduce mal_prep Prepare Thiol Molecule in Neutral pH Buffer (pH 6.5-7.5) mal_reduce->mal_prep mal_add Add m-PEG-maleimide mal_prep->mal_add mal_react Incubate (1-4h, RT) mal_add->mal_react mal_purify Purify Conjugate mal_react->mal_purify mal_end End mal_purify->mal_end

Comparison of Experimental Workflows

Conclusion: Selecting the Right Tool for the Job

Both this compound and m-PEG-maleimide are effective reagents for thiol conjugation, but their distinct chemical properties make them suitable for different applications.

Choose this compound when:

  • Irreversible, highly stable linkage is paramount: The thioether bond formed is not susceptible to retro-Michael addition.

  • The target molecule is stable at higher pH: The reaction requires basic conditions for efficient thiol deprotonation.

  • Longer reaction times are acceptable.

Choose m-PEG-maleimide when:

  • High specificity for thiols is critical: The reaction is highly selective for thiols at a near-neutral pH, minimizing off-target modifications.

  • Rapid conjugation is required: The Michael addition reaction is significantly faster than the SN2 reaction.

  • Mild reaction conditions are necessary to preserve the integrity of sensitive biomolecules.

  • Potential reversibility is not a concern or can be mitigated: For applications where long-term in vivo stability in the presence of other thiols is not critical, or if post-conjugation stabilization steps are employed.

Ultimately, the choice between this compound and m-PEG-maleimide will depend on the specific requirements of the biomolecule being modified, the desired characteristics of the final conjugate, and the acceptable process parameters. A thorough understanding of the underlying chemistry of each reagent is essential for making an informed decision and achieving successful and reproducible PEGylation.

References

A Researcher's Guide to Evaluating Protein PEGylation: A Comparative Analysis of m-PEG5-Tos and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and accurate characterization of protein PEGylation are paramount for developing effective biotherapeutics. This guide provides a comprehensive comparison of analytical methodologies to evaluate the degree of PEGylation, with a focus on amine-reactive reagents like m-PEG5-Tos. While specific comparative data for this compound is limited in publicly available literature, this guide outlines the fundamental principles and experimental protocols applicable to its evaluation, alongside a comparison with other common PEGylation chemistries and alternative approaches.

Understanding PEGylation with this compound

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to enhance the therapeutic properties of biologics, including increased serum half-life, improved stability, and reduced immunogenicity. The choice of PEGylating reagent is critical and dictates the conjugation strategy.

This compound is a monofunctional PEG reagent featuring a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This reactivity is primarily exploited for the modification of primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The reaction proceeds via nucleophilic substitution, forming a stable secondary amine linkage.

The efficiency of PEGylation with this compound, like other amine-reactive reagents, is influenced by factors such as pH, temperature, reaction time, and the molar ratio of PEG to protein.[1] Accurate determination of the degree of PEGylation—the average number of PEG molecules conjugated to each protein—is a critical quality attribute.

Comparative Analysis of Analytical Techniques for Quantifying PEGylation

Several analytical techniques are employed to determine the degree of PEGylation. The choice of method depends on the specific information required, the properties of the PEGylated protein, and available instrumentation. The three most common and powerful techniques are Mass Spectrometry (MALDI-TOF MS), Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureMALDI-TOF MSSEC-MALS¹H NMR Spectroscopy
Principle Measures the mass-to-charge ratio of ions to determine molecular weight. The degree of PEGylation is calculated from the mass shift.Separates molecules based on hydrodynamic volume. MALS detects the light scattered by the molecules to determine their absolute molar mass.Measures the resonance of protons in a magnetic field. The degree of PEGylation is determined by comparing the integral of PEG-specific proton signals to protein-specific signals.
Information Provided Average degree of PEGylation, distribution of PEGylated species (mono-, di-, tri-PEGylated, etc.), confirmation of covalent attachment.[2]Average degree of PEGylation, quantification of aggregates and fragments, determination of hydrodynamic radius.[3]Absolute quantification of the average degree of PEGylation, information on the structure of the PEG chain.[4][5]
Sample Requirement Small sample volume (µL), requires co-crystallization with a matrix.Larger sample volume (µL to mL), requires a suitable mobile phase.Higher sample concentration needed, requires deuterated solvents.[6]
Throughput HighMediumLow to Medium
Advantages High accuracy and resolution, provides detailed information on heterogeneity.[7]Non-destructive, provides information on size and aggregation, can be coupled with other detectors (UV, RI).[1]Quantitative without the need for standards, provides structural information.
Limitations May have difficulty with very large or heterogeneous molecules, signal intensity may not directly correlate with abundance.[8]Resolution may be insufficient for separating species with small mass differences, requires accurate dn/dc value (refractive index increment).Lower sensitivity compared to MS, complex spectra for large proteins, may require isotopic labeling for complex samples.[9]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to evaluate the degree of PEGylation.

Protocol 1: MALDI-TOF Mass Spectrometry

This protocol provides a general guideline for analyzing PEGylated proteins using MALDI-TOF MS.[10]

Materials:

  • PEGylated protein sample

  • Unmodified protein (control)

  • MALDI Matrix (e.g., Sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Desalt the PEGylated protein sample using a suitable method (e.g., dialysis, size-exclusion chromatography spin column) to remove interfering salts and unreacted PEG.

    • Prepare a saturated solution of the matrix in the matrix solvent.

  • Target Spotting:

    • Mix the desalted protein sample with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature, allowing for co-crystallization.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the unmodified and PEGylated protein. Use linear mode for large proteins.

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein and the major species in the PEGylated sample.

    • Calculate the mass difference between the PEGylated and unmodified protein.

    • The degree of PEGylation is determined by dividing the mass difference by the molecular weight of the PEG moiety.

    • The relative intensities of the peaks corresponding to different PEGylated species (e.g., mono-, di-, tri-PEGylated) can provide an estimate of the PEGylation distribution.

Protocol 2: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This protocol outlines the analysis of PEGylated proteins using SEC-MALS to determine the degree of PEGylation and assess aggregation.[3]

Materials:

  • PEGylated protein sample

  • Unmodified protein (control)

  • SEC-MALS system (including HPLC, SEC column, MALS detector, and a concentration detector like UV or Refractive Index)

  • Mobile phase (e.g., Phosphate Buffered Saline)

Procedure:

  • System Setup and Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors.

  • Sample Preparation:

    • Filter the protein sample through a 0.1 or 0.22 µm filter to remove any particulate matter.

    • Determine the protein concentration accurately.

  • Data Acquisition:

    • Inject a known amount of the protein sample onto the SEC column.

    • Collect data from the UV, MALS, and RI detectors as the sample elutes.

  • Data Analysis:

    • Process the collected data using the appropriate software (e.g., ASTRA).

    • Determine the absolute molar mass of the eluting species from the MALS and concentration detector data.

    • The degree of PEGylation is calculated by subtracting the molar mass of the unmodified protein from the molar mass of the PEGylated species and dividing by the molar mass of the PEG chain.

    • The presence of high molecular weight species eluting earlier than the main peak indicates aggregation.

Protocol 3: ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR to quantify the degree of PEGylation.[5]

Materials:

  • Lyophilized PEGylated protein sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (optional)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the lyophilized PEGylated protein in a precise volume of the deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic proton signal for the PEG backbone (a sharp singlet around 3.6 ppm in D₂O).

    • Identify a well-resolved proton signal corresponding to the protein (e.g., aromatic protons between 6.5 and 8.0 ppm).

    • Integrate the area of the PEG signal and the selected protein signal.

    • The degree of PEGylation (DP) can be calculated using the following formula: DP = (Integral of PEG protons / Number of PEG protons per chain) / (Integral of protein protons / Number of protein protons)

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output PEGylation Protein PEGylation (e.g., with this compound) Purification Purification (Removal of unreacted PEG) PEGylation->Purification MALDI MALDI-TOF MS Purification->MALDI Characterize Mass SEC SEC-MALS Purification->SEC Determine Size & Molar Mass NMR NMR Spectroscopy Purification->NMR Quantify PEG/Protein Ratio MassSpec Mass Spectrum (Degree of PEGylation, Distribution) MALDI->MassSpec Chromatogram Chromatogram (Molar Mass, Aggregation) SEC->Chromatogram NMRSpec NMR Spectrum (Quantitative Degree of PEGylation) NMR->NMRSpec

Alternatives to PEGylation

While PEGylation is a well-established and effective strategy, concerns about the potential for immunogenicity against PEG have driven the development of alternative hydrophilic polymers.[11] These alternatives aim to provide similar benefits to PEGylation with improved biocompatibility.

Alternative PolymerKey FeaturesAdvantages
Polysarcosine (pSar) A peptidomimetic polymer.Highly biocompatible, non-immunogenic, biodegradable.
Poly(2-oxazolines) (POZ) A class of polymers with tunable properties based on the side chain."Stealth" properties similar to PEG, lower viscosity, can be designed to be biodegradable.
Poly(glycerols) (PGs) Hyperbranched polymers with a high density of hydroxyl groups.Highly hydrophilic, biocompatible, non-immunogenic.
Polypeptides (e.g., XTEN, PAS) Genetically encoded or synthetic amino acid polymers.Biodegradable, can be produced recombinantly with precise length and composition.[10][7]
Zwitterionic Polymers Polymers with both cationic and anionic groups, resulting in a net neutral charge.Excellent anti-fouling properties, highly biocompatible.

alternatives_to_pegylation cluster_alts PEG PEGylation Alternatives Alternatives to PEGylation pSar Polysarcosine (pSar) Alternatives->pSar POZ Poly(2-oxazolines) (POZ) Alternatives->POZ PG Poly(glycerols) (PGs) Alternatives->PG Polypeptides Polypeptides Alternatives->Polypeptides Zwitterionic Zwitterionic Polymers Alternatives->Zwitterionic

Conclusion

The successful development of PEGylated biotherapeutics relies on the precise control of the PEGylation reaction and the accurate characterization of the resulting conjugates. While this compound offers a viable strategy for amine-directed PEGylation, a thorough evaluation of the degree of PEGylation is essential. Techniques such as MALDI-TOF MS, SEC-MALS, and NMR spectroscopy provide complementary information to ensure the quality, consistency, and efficacy of the final product. Furthermore, the exploration of alternatives to PEGylation opens new avenues for creating next-generation biotherapeutics with enhanced safety and performance profiles. Researchers should carefully consider the strengths and limitations of each analytical method and alternative polymer to select the most appropriate strategy for their specific application.

References

Validating the Activity of m-PEG5-Tos Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective validation of conjugated molecules is a critical step in the development of novel therapeutics and research tools. The m-PEG5-Tos linker, a methoxy-polyethylene glycol with a terminal tosyl group, is a popular reagent for conjugating molecules to proteins, peptides, and other biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The tosyl group serves as an excellent leaving group for nucleophilic substitution, facilitating efficient conjugation. This guide provides a comparative overview of key functional assays to validate the activity of this compound conjugates, with a focus on PROTACs, and compares their performance with alternative linkers, supported by experimental data and detailed protocols.

Core Functional Assays for Activity Validation

The functional validation of this compound conjugates hinges on demonstrating both the successful conjugation and the preserved or enhanced biological activity of the conjugated molecule. In the context of PROTACs, this translates to assessing target protein degradation, cellular permeability, and potential off-target cytotoxicity.

Target Protein Degradation Assay (Western Blot)

The primary function of a PROTAC is to induce the degradation of a specific target protein. Western blotting is the gold-standard method to quantify this degradation.

Experimental Protocol: Western Blot Analysis of Target Protein Degradation [1][2][3]

  • Cell Culture and Treatment: Plate a suitable cell line expressing the target protein (e.g., human cancer cell lines like THP-1, MDA-MB-231, or HeLa) in a 24-well plate at a density of approximately 20,000 cells/well.[1][3] After 24 hours of incubation, treat the cells with varying concentrations of the this compound-conjugated PROTAC or control compounds (e.g., DMSO as a vehicle control).

  • Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading for electrophoresis.[1]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and add Laemmli sample buffer. Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][2]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control protein (e.g., GAPDH or α-tubulin). Calculate the percentage of target protein degradation relative to the vehicle-treated control.[1][2]

Cellular Permeability Assay (Caco-2 Assay)

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption and cellular permeability of drugs.[4][5]

Experimental Protocol: Caco-2 Permeability Assay [4][6][7]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow them to differentiate and form a polarized monolayer that mimics the intestinal epithelium.[4][5]

  • Assay Setup: Perform a bidirectional assay by measuring the transport of the this compound conjugate from the apical (A) to the basolateral (B) side and from B to A.

  • Dosing and Sampling: Add the test compound (e.g., at 10 µM) to the donor compartment (A or B). At specified time points (e.g., up to 120 minutes), collect samples from the receiver compartment.[6]

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the compound is a substrate of efflux transporters. An efflux ratio greater than two suggests active efflux.[4]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the this compound conjugate exhibits any off-target cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound conjugate and control compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Performance Comparison: this compound Conjugates vs. Alternatives

The choice of linker is critical in PROTAC design, as it influences not only the formation of the ternary complex but also the physicochemical properties of the molecule, such as solubility and permeability.[8][9]

Comparison of PEG Linker Length in PROTACs

Studies have shown that the length of the PEG linker can significantly impact the degradation activity of a PROTAC. For instance, a study comparing PROTACs targeting Hematopoietic Prostaglandin D Synthase (H-PGDS) with different PEG linker lengths (PEG0, PEG3, and PEG5) revealed that the linker-free PROTAC (PEG0) exhibited the highest degradation activity.[10] While there was little difference in cellular uptake between the PEG3 and PEG5 linkers, the PEG3-linked PROTAC showed higher degradation activity, suggesting that linker length affects the pharmacological potency beyond just cellular permeability.[10]

LinkerTarget ProteinCell LineDC50 (nM)Cellular Uptake (relative to PEG0)
PEG0 (linkerless)H-PGDS-0.01731.00
PEG3H-PGDS--~0.14
This compound (similar to PEG5) H-PGDS--~0.14

Data synthesized from a study on H-PGDS targeting PROTACs.[10] DC50 represents the concentration for 50% degradation.

PEG Linkers vs. Alkyl and Rigid Linkers

While flexible PEG linkers are widely used due to their ability to improve solubility, they can sometimes lead to reduced metabolic stability and cell permeability compared to other linker types.[8]

  • Alkyl Linkers: These linkers are more hydrophobic than PEG linkers, which can sometimes improve cell permeability. However, this increased hydrophobicity may also lead to lower aqueous solubility.[8]

  • Rigid Linkers: Linkers containing cyclic structures like piperidine or piperazine can enhance the metabolic stability and pre-organize the PROTAC into a more active conformation for ternary complex formation.[11]

A direct quantitative comparison of this compound with these alternatives is often target- and system-dependent. However, a general trend observed is that while PEG linkers can enhance solubility, more rigid or purely alkyl linkers might offer advantages in terms of cell permeability and metabolic stability.[12][13]

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Target Protein Degradation Analysis

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry Analysis & Quantification detection->analysis end End analysis->end

Caption: Western Blot workflow for analyzing protein degradation.

Conclusion

The validation of this compound conjugates requires a multi-faceted approach that assesses not only the successful conjugation but also the functional consequences. For PROTACs, this primarily involves quantifying target protein degradation, evaluating cellular permeability, and ensuring a lack of off-target cytotoxicity. While this compound offers advantages in terms of solubility and synthetic accessibility, its performance relative to alternatives like alkyl or rigid linkers is highly dependent on the specific biological system. The provided experimental protocols and comparative data serve as a guide for researchers to design and execute robust validation studies for their this compound-conjugated molecules. The continuous development of novel linkers and conjugation strategies underscores the importance of a thorough functional characterization to advance the development of next-generation therapeutics.

References

A Comparative Analysis of Different Length PEG-Tosyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It enhances the therapeutic efficacy of proteins, peptides, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles. Among the various reactive groups used for PEGylation, the tosyl group offers a stable and efficient means of conjugation. This guide provides a comparative analysis of PEG-tosyl linkers of varying lengths, offering insights into how the number of ethylene glycol units can be tailored to optimize the performance of bioconjugates. While direct comparative studies on different length PEG-tosyl linkers are limited, this guide synthesizes data from broader PEGylation research to provide a comprehensive overview.

The Role of PEG-Tosyl Linkers

PEG-tosyl linkers are valuable tools in bioconjugation due to the excellent leaving group nature of the tosylate moiety. This allows for efficient nucleophilic substitution reactions with primary amines (e.g., lysine residues in proteins), thiols (e.g., cysteine residues), and hydroxyl groups, forming stable covalent bonds.[1] The choice of PEG linker length is a critical parameter that can significantly impact the properties of the resulting conjugate.[2] Shorter PEG chains (e.g., 2-12 ethylene glycol units) are often employed for compact labeling, whereas longer chains (e.g., 2,000 Da and above) are preferred for enhancing solubility and reducing immunogenicity in therapeutic applications.[2]

Impact of PEG-Tosyl Linker Length on Bioconjugate Properties

The length of the PEG-tosyl linker plays a pivotal role in determining the physicochemical and biological characteristics of the resulting bioconjugate. Key properties influenced by PEG chain length include:

  • Solubility and Stability: The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[3] Longer PEG chains typically lead to a greater increase in solubility and can also provide a protective hydrophilic shield around the molecule, enhancing its stability against enzymatic degradation.[3]

  • Pharmacokinetics and Immunogenicity: A primary goal of PEGylation is to increase the hydrodynamic radius of a molecule, thereby reducing its renal clearance and extending its circulation half-life.[2] Longer PEG chains are generally more effective at increasing the hydrodynamic size and providing a "stealth" effect that can reduce recognition by the immune system, thus lowering immunogenicity.[2] However, there is a potential for longer chains to lead to increased accumulation in the liver and spleen.[4]

  • Biological Activity and Binding Affinity: The length of the PEG linker can influence the biological activity of the conjugated molecule. A linker that is too short may cause steric hindrance, impeding the interaction of the molecule with its target receptor. Conversely, an excessively long linker might provide too much flexibility, potentially reducing the effective concentration of the molecule in the vicinity of its target. The optimal linker length often needs to be determined empirically for each specific application.

Quantitative Data on the Effect of PEG Linker Length

ParameterShort PEG Linker (e.g., < 2 kDa)Medium PEG Linker (e.g., 2-5 kDa)Long PEG Linker (e.g., > 5 kDa)Citation(s)
Tumor Accumulation LowerModerateHigher[5]
Tumor Size Reduction Less effectiveModerately effectiveMore effective (>40% reduction with 10K vs 2K/5K)[5]
In Vitro Cellular Uptake No significant difference observed between lengthsNo significant difference observed between lengthsNo significant difference observed between lengths[5]
In Vivo Targeting Ability LowerModerateHigher[5]
Solubility Enhancement ModerateGoodExcellent[2][3]
Circulation Half-Life ShorterLongerLongest[2]
Immunogenicity Higher potentialLower potentialLowest potential[2]

Experimental Protocols

The following are generalized protocols for the synthesis of PEG-tosyl linkers and their conjugation to proteins. These protocols should be optimized for specific applications.

Protocol 1: Synthesis of mPEG-Tosylate

This protocol describes the tosylation of a methoxy-terminated PEG alcohol.

Materials:

  • Methoxy-PEG-alcohol (mPEG-OH)

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Toluene

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve mPEG-OH in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add TEA or pyridine to the solution (typically 1.5-2 equivalents per hydroxyl group).

  • Slowly add a solution of TsCl in anhydrous DCM (typically 1.2-1.5 equivalents per hydroxyl group) to the stirred mPEG solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 0.1 M HCl) to remove excess base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the mPEG-tosylate product by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Characterize the product using NMR and mass spectrometry to confirm tosylation.

Protocol 2: Conjugation of mPEG-Tosylate to a Protein

This protocol outlines the general procedure for conjugating a mPEG-tosylate to the primary amine groups (e.g., lysine residues) of a protein.

Materials:

  • Protein of interest

  • mPEG-Tosylate

  • Conjugation buffer (e.g., 50 mM sodium borate buffer, pH 8.5-9.5)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system for purification

Procedure:

  • Dissolve the protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Dissolve the mPEG-tosylate in the conjugation buffer.

  • Add the mPEG-tosylate solution to the protein solution in a dropwise manner while gently stirring. The molar ratio of mPEG-tosylate to protein will depend on the desired degree of PEGylation and should be optimized. A common starting point is a 5- to 20-fold molar excess of the PEG reagent.

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-24 hours). The optimal reaction time and temperature will vary depending on the protein and should be determined experimentally.

  • Monitor the progress of the conjugation reaction using SDS-PAGE or SEC-HPLC. An increase in the apparent molecular weight of the protein indicates successful PEGylation.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted mPEG-tosylate.

  • Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

  • Characterize the purified conjugate to determine the degree of PEGylation, purity, and biological activity.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Protein PEGylation

The following diagram illustrates a typical workflow for the conjugation of a PEG-tosyl linker to a protein.

experimental_workflow cluster_synthesis PEG-Tosyl Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Analysis PEG-OH PEG-OH Tosylation Tosylation (TsCl, Base) PEG-OH->Tosylation PEG-Tosyl PEG-Tosyl Tosylation->PEG-Tosyl PEG-Tosyl_input PEG-Tosyl PEG-Tosyl->PEG-Tosyl_input Protein Target Protein Conjugation_Reaction Conjugation (pH 8.5-9.5) Protein->Conjugation_Reaction Purification Purification (SEC/IEX) Conjugation_Reaction->Purification PEG-Tosyl_input->Conjugation_Reaction PEGylated_Protein PEGylated Protein Purification->PEGylated_Protein Characterization Characterization (SDS-PAGE, MS, Activity Assay) PEGylated_Protein->Characterization

Caption: Workflow for PEG-tosyl conjugation to a protein.

Signaling Pathway Example: Growth Factor Receptor Activation

PEGylated growth factors are often studied to understand how modifications affect their signaling potential. The following diagram depicts a simplified growth factor signaling pathway that could be investigated.

signaling_pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Binding Binding & Dimerization Receptor->Binding PEG_Ligand PEGylated Growth Factor PEG_Ligand->Receptor Binds Phosphorylation Autophosphorylation Binding->Phosphorylation Signaling_Cascade Downstream Signaling Cascade Phosphorylation->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response

Caption: Simplified growth factor signaling pathway.

Conclusion

The choice of PEG-tosyl linker length is a critical determinant of the final properties of a bioconjugate. While direct comparative data for PEG-tosyl linkers is sparse, the principles derived from studies on other PEG linkers provide a strong framework for rational design. Shorter linkers may be suitable for applications where minimal steric hindrance is desired, while longer linkers are generally preferred for improving solubility, stability, and pharmacokinetic profiles. The optimal linker length is ultimately application-dependent and requires empirical validation to achieve the desired therapeutic outcome. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing PEG-tosyl linkers in their bioconjugation strategies.

References

Safety Operating Guide

Proper Disposal of m-PEG5-Tos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling m-PEG5-Tos (methoxy-pentaethylene glycol tosylate) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a chemical used in research and development, this compound requires disposal as hazardous waste, managed in accordance with local, regional, and national regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid all contact with skin and eyes.

Step-by-Step Disposal Protocol
  • Segregation and Containment:

    • Do not mix this compound with other waste streams.

    • Keep the chemical in its original, clearly labeled container whenever possible. If the original container is compromised, transfer the waste to a suitable, closed container that is compatible with the chemical.

  • Waste Collection for Spills or Residues:

    • In the event of a spill, absorb the material using an inert absorbent such as sand, silica gel, or a universal binder.

    • Carefully collect the absorbed material and place it into a suitable, closed container for disposal.

  • Labeling and Storage:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound" or "methoxy-pentaethylene glycol tosylate," along with the CAS number (62921-76-0).

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Professional Disposal:

    • The disposal of this compound must be handled by a licensed and approved waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will ensure that the disposal is conducted in compliance with all relevant regulations.

  • Regulatory Compliance:

    • It is imperative that all chemical waste generators consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of chemical waste.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert material is_spill->absorb Yes containerize Place in a suitable, closed container is_spill->containerize No absorb->containerize label_waste Label container as 'Hazardous Waste' with chemical details containerize->label_waste store Store in designated hazardous waste area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for professional waste disposal contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling m-PEG5-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of m-PEG5-Tos (CAS: 62921-76-0). Given that the toxicological properties of this compound are not fully characterized, a cautious and proactive approach to safety is paramount. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks.

Immediate Safety and Hazard Information

First Aid Measures

In the event of exposure, immediate action is critical. The following are first-aid recommendations based on general laboratory chemical safety protocols.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required when handling this compound, especially given the incomplete hazard data. The following table outlines the minimum recommended PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. For prolonged handling or when working with larger quantities, consider a more robust glove like a flexible laminate (Silver Shield or 4H) as an inner layer.
Body Protection Disposable Gown or Lab CoatA solid-front, back-closing, long-sleeved disposable gown is recommended to prevent skin contact. At a minimum, a flame-resistant lab coat should be worn.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times. A face shield should be worn over the goggles during procedures with a high risk of splashing or when handling larger volumes.
Respiratory Protection NIOSH-approved RespiratorFor handling small quantities in a well-ventilated fume hood, a fit-tested N95 respirator may be sufficient. For procedures that may generate dust or aerosols, a powered air-purifying respirator (PAPR) is recommended.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted within a certified chemical fume hood to control potential airborne particles.

  • Preparation and Weighing:

    • Before handling, ensure all necessary PPE is donned correctly.

    • If working with the solid form, handle it carefully to avoid generating dust. Use a dedicated set of non-sparking tools for weighing and transferring the compound.

    • For preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Performing Reactions (Nucleophilic Substitution):

    • Nucleophilic substitution reactions can be exothermic. Monitor the reaction temperature closely.

    • Ensure the reaction setup is secure and properly vented within the fume hood.

    • Use appropriate glassware and ensure it is free from cracks or defects.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, following established laboratory procedures for the specific reagents used.

    • Handle all reaction mixtures and waste as potentially hazardous.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Collection
Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerContaminated PPE (gloves, gowns), weigh paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Labeled Hazardous Waste ContainerAll solutions containing this compound and waste from the reaction work-up must be collected in a designated, sealed, and leak-proof hazardous waste container. Do not pour down the drain. While PEG itself is biodegradable, the tosyl group and other reaction components may not be suitable for sewer disposal.
Sharps Puncture-proof Sharps ContainerAll contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.
Final Disposal

All waste generated from handling this compound should be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Ensure all waste containers are properly labeled with the contents.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_disposal Disposal prep_ppe Don Full PPE prep_weigh Weigh this compound in Fume Hood prep_ppe->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol reaction_setup Set up Reaction Apparatus prep_sol->reaction_setup reaction_run Conduct Nucleophilic Substitution reaction_setup->reaction_run reaction_monitor Monitor Reaction Progress reaction_run->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Product Extraction/Purification workup_quench->workup_extract disp_solid Segregate Solid Waste workup_extract->disp_solid disp_liquid Segregate Liquid Waste workup_extract->disp_liquid disp_sharps Segregate Sharps workup_extract->disp_sharps disp_contact Contact EHS for Pickup disp_solid->disp_contact disp_liquid->disp_contact disp_sharps->disp_contact

Caption: Logical workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-Tos
Reactant of Route 2
Reactant of Route 2
m-PEG5-Tos

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.